molecular formula C12H15N3 B1300033 4-(4-Methylpiperazin-1-yl)benzonitrile CAS No. 34334-28-6

4-(4-Methylpiperazin-1-yl)benzonitrile

Cat. No.: B1300033
CAS No.: 34334-28-6
M. Wt: 201.27 g/mol
InChI Key: ZSDPKKGOSKXEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylpiperazin-1-yl)benzonitrile is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDPKKGOSKXEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354088
Record name 4-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34334-28-6
Record name 4-(4-methylpiperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile (CAS No. 34334-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methylpiperazin-1-yl)benzonitrile, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its relevance in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Properties

This compound is a substituted benzonitrile featuring a 4-methylpiperazine moiety. Its chemical structure lends itself to a variety of chemical modifications, making it a valuable building block in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 34334-28-6
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
IUPAC Name This compound
SMILES CN1CCN(CC1)C2=CC=C(C=C2)C#N
InChI InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3
InChIKey ZSDPKKGOSKXEHN-UHFFFAOYSA-N
XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Exact Mass 201.126597491 Da
Monoisotopic Mass 201.126597491 Da
Topological Polar Surface Area 30.3 Ų
Heavy Atom Count 15
Complexity 239

Synthesis and Characterization

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 4-fluorobenzonitrile with 1-methylpiperazine in the presence of a base.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general procedure for the synthesis of related compounds.[2]

Materials:

  • 4-Fluorobenzaldehyde

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Ice water

Procedure:

  • To a round-bottom flask, add 1-methylpiperazine (0.04 mol, 4.00 g), 4-fluorobenzaldehyde (0.040 mol, 4.96 g), and potassium carbonate (0.048 mol, 6.62 g).

  • Add dimethylformamide (10 mL) to the flask.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After 24 hours, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to yield pure 4-(4-Methylpiperazin-1-yl)benzaldehyde.

  • Note: The final conversion of the aldehyde to the nitrile can be achieved through various standard methods, such as reaction with hydroxylamine followed by dehydration.

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Benzonitrile C1-H7.4 - 7.6 (d)133 - 135
Benzonitrile C2-H6.8 - 7.0 (d)114 - 116
Benzonitrile C-CN-119 - 121
Benzonitrile C-N-150 - 152
Piperazine -CH₂- (adjacent to N-phenyl)3.2 - 3.4 (t)48 - 50
Piperazine -CH₂- (adjacent to N-methyl)2.4 - 2.6 (t)54 - 56
Piperazine -CH₃2.2 - 2.4 (s)45 - 47

Note: Predicted shifts are based on general principles and data from related compounds. Actual experimental values may vary.

Applications in Drug Discovery and Development

The this compound scaffold is a key pharmacophore in the design of various therapeutic agents, particularly kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Kinase Inhibitors

The 4-methylpiperazine moiety is frequently incorporated into the design of kinase inhibitors to enhance solubility and provide a key interaction point with the kinase hinge region. Several potent kinase inhibitors targeting ABL, c-KIT, FLT3, and Aurora kinases feature this structural motif.[5][6][7] The benzonitrile group can serve as a versatile handle for further chemical elaboration or can itself interact with the target protein.

For instance, derivatives of 4-((4-methylpiperazin-1-yl)methyl)phenyl amides have been identified as potent dual inhibitors of ABL and c-KIT kinases.[5] Similarly, pyrazole-3-carboxamide derivatives incorporating this moiety have shown significant inhibitory activity against FLT3 and CDK kinases, demonstrating potential for the treatment of acute myeloid leukemia.[6]

Table 3: Examples of Kinase Inhibitors Incorporating the 4-(4-Methylpiperazin-1-yl) Moiety

Inhibitor Class Target Kinases Reported IC₅₀ Values Reference
Type II ABL/c-KIT dual inhibitorABL, c-KITABL: 46 nM, c-KIT: 75 nM[5]
FLT3/CDK inhibitorFLT3, CDK2, CDK4, CDK6FLT3: nanomolar range[6]
Dual FLT3/Aurora kinase inhibitorFLT3, Aurora-A, Aurora-BAurora-A Kd = 7.5 nM, FLT3 Kd = 6.2 nM[7]
G-Protein Coupled Receptor (GPCR) Ligands

The arylpiperazine scaffold is a well-established pharmacophore for ligands targeting various GPCRs, including serotonin receptors.[8][9][10][11] The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding and ionic interactions within the receptor binding pocket. The 4-methyl group can influence selectivity and pharmacokinetic properties. The benzonitrile portion of the molecule can be modified to fine-tune affinity and efficacy for specific receptor subtypes.

Derivatives of this compound have been investigated as potential ligands for serotonin receptors, which are implicated in a range of central nervous system disorders.[8][9][10]

Signaling Pathway and Experimental Workflow

Given the prevalence of the 4-(4-methylpiperazin-1-yl) moiety in kinase inhibitors, a logical workflow for the evaluation of this compound and its derivatives would involve screening against a panel of kinases implicated in cancer.

Kinase Inhibitor Screening Workflow

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays synthesis Synthesis of This compound Derivatives purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization kinase_panel Kinase Panel Screening (e.g., ABL, c-KIT, FLT3) characterization->kinase_panel ic50 IC50 Determination (Dose-Response) kinase_panel->ic50 selectivity Kinome Selectivity Profiling ic50->selectivity cell_proliferation Cancer Cell Line Proliferation Assay selectivity->cell_proliferation pathway_analysis Western Blot for Downstream Signaling cell_proliferation->pathway_analysis apoptosis Apoptosis Assay pathway_analysis->apoptosis

Workflow for Kinase Inhibitor Evaluation.
Generic Kinase Signaling Pathway

The diagram below illustrates a simplified, generic signaling pathway that is often targeted by kinase inhibitors developed from scaffolds like this compound. These inhibitors typically act by blocking the ATP-binding site of a receptor tyrosine kinase (RTK), thereby preventing downstream signaling cascades that promote cell proliferation and survival.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Events RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK Inhibitor This compound Derivative Inhibitor->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Generic RTK Signaling Pathway Inhibition.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry and drug development community. Its straightforward synthesis and versatile chemical nature make it an ideal starting material for the creation of compound libraries for high-throughput screening. The established importance of the 4-methylpiperazine moiety in successful kinase inhibitors and GPCR ligands underscores the potential of this scaffold in the development of novel therapeutics for a wide range of diseases, including cancer and neurological disorders. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-(4-Methylpiperazin-1-yl)benzonitrile, a molecule of interest in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a substituted benzonitrile featuring a 4-methylpiperazine moiety. Its core structure is a key pharmacophore in various biologically active compounds.

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅N₃[PubChem][1]
Molecular Weight 201.27 g/mol [PubChem][1]
IUPAC Name This compound[PubChem][1]
CAS Number 34334-28-6[PubChem][1]
Appearance Off-White Solid[ChemicalBook][1]
Melting Point 110-111 °C (for a related compound)[ChemicalBook][2]
Boiling Point Predicted: 450.7±45.0 °C[ChemicalBook][2]
Solubility Soluble in Chloroform[ChemicalBook][1]
pKa (Predicted) 7.55 ± 0.10[ChemicalBook][1]
Structural Identifiers
IdentifierValueSource(s)
SMILES CN1CCN(CC1)C2=CC=C(C=C2)C#N[PubChem][1]
InChI InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-4-2-11(10-13)3-5-12/h2-5H,6-9H2,1H3[PubChem][1]
InChIKey ZSDPKKGOSKXEHN-UHFFFAOYSA-N[PubChem][1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A common and effective method involves the reaction of a halobenzonitrile with 1-methylpiperazine.

Synthesis Workflow Diagram

The following diagram illustrates a typical synthetic route for this compound.

G A 4-Fluorobenzonitrile C Reaction Vessel (Solvent, Base) A->C B 1-Methylpiperazine B->C D Nucleophilic Aromatic Substitution C->D Heating E Crude Product Mixture D->E F Purification (e.g., Column Chromatography) E->F Work-up G This compound F->G G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis & Purification B Primary Screening (e.g., Enzyme Assay) A->B Test Compound C Secondary Screening (e.g., Cell-based Assay) B->C Active Hits D Lead Identification C->D Confirmed Hits E Pharmacokinetic Studies (ADME) D->E Lead Compound F Efficacy Studies (Animal Models) E->F G Toxicology Studies F->G

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and known biological context of 4-(4-Methylpiperazin-1-yl)benzonitrile, a key intermediate in pharmaceutical research and development.

Core Chemical and Physical Properties

This compound is a substituted aromatic nitrile featuring a benzonitrile moiety linked to a 1-methylpiperazine group at the para position. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Weight 201.27 g/mol
Molecular Formula C₁₂H₁₅N₃
IUPAC Name This compound
CAS Number 34334-28-6
Canonical SMILES CN1CCN(CC1)C2=CC=C(C=C2)C#N
InChI Key ZSDPKKGOSKXEHN-UHFFFAOYSA-N
Appearance Off-white solid (predicted)
pKa (predicted) 7.55 ± 0.10

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. A common and efficient method involves the reaction of 4-fluorobenzonitrile with 1-methylpiperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the general principles of nucleophilic aromatic substitution for the synthesis of N-arylpiperazines.

Materials:

  • 4-Fluorobenzonitrile

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzonitrile (1.0 equivalent), 1-methylpiperazine (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Synthetic workflow for this compound.
Purification Protocol: Recrystallization

Recrystallization is a common method for purifying the crude product.

Solvent Selection: A suitable solvent system for recrystallization would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of ethanol and water or isopropanol and water is often effective.

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol.

  • If any insoluble impurities are present, perform a hot filtration.

  • To the hot solution, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of the hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using various analytical techniques.

Table 2: Analytical Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the benzonitrile ring, and the methylene and methyl protons of the methylpiperazine ring.
¹³C NMR Resonances for the aromatic carbons (including the nitrile carbon) and the aliphatic carbons of the methylpiperazine moiety.
FT-IR (cm⁻¹) Characteristic absorption bands for C≡N stretching (around 2220-2230 cm⁻¹), C-N stretching, and aromatic C-H stretching.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight (m/z = 201.13).
Purity (by HPLC) Typically >95% after purification.

Role in Drug Discovery and Development

This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. The piperazine moiety is a common scaffold in medicinal chemistry due to its ability to improve the pharmacokinetic properties of a drug candidate.

Precursor to Anticancer Agents

This compound is a documented precursor in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, which is a crucial intermediate for the anticancer drug Imatinib.[2] The synthesis involves the hydrolysis of the nitrile group to a carboxylic acid.

Role as a key intermediate in the synthesis of Imatinib.
Potential Biological Activities of Related Scaffolds

While there is limited publicly available information on the specific biological activity of this compound itself, the broader class of arylpiperazine derivatives has been extensively studied for a range of biological targets.

  • Antiviral Activity: Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as inhibitors of the Hepatitis C Virus (HCV).[3]

  • General Biological Activities: Piperazine derivatives are known to exhibit a wide array of biological activities, including antimicrobial and antifungal properties.[4][5]

It is plausible that this compound has been synthesized and screened in various drug discovery programs, but the results of these screenings may not be publicly disclosed. Researchers interested in this scaffold could consider evaluating its activity against a panel of common drug targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, where arylpiperazine motifs are frequently found to be active.

Conclusion

This compound is a synthetically accessible and valuable chemical intermediate. Its primary significance lies in its role as a building block for complex pharmaceutical agents, most notably in the field of oncology. While its intrinsic biological activity is not well-documented in public literature, the prevalence of the arylpiperazine scaffold in numerous bioactive molecules suggests that it and its derivatives hold potential for future drug discovery efforts. This guide provides a foundational understanding for researchers and professionals working with this important compound.

References

An In-depth Technical Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile: Structure, Synthesis, and Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(4-Methylpiperazin-1-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, it explores the known and potential biological activities of this compound and its derivatives, particularly in the contexts of kinase inhibition and antiviral therapies. Detailed experimental protocols for its synthesis and relevant biological assays are provided to facilitate further research and development efforts.

Chemical Structure and Properties

This compound is an aromatic organic compound featuring a benzonitrile moiety substituted at the para-position with a 4-methylpiperazine group.

Chemical Structure:

Figure 1: Chemical structure of this compound.
Physicochemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 34334-28-6PubChem[1]
Molecular Formula C₁₂H₁₅N₃PubChem[1]
Molecular Weight 201.27 g/mol PubChem[1]
Monoisotopic Mass 201.1266 g/mol PubChem[1]
Appearance Solid-
Melting Point 110-111 °C (for 4-(4-benzylpiperazin-1-yl)benzonitrile)-
Boiling Point 450.7±45.0 °C (Predicted for 4-(4-benzylpiperazin-1-yl)benzonitrile)-
Solubility Soluble in Chloroform (for a related compound)-
pKa (Predicted) 7.55 ± 0.10-
Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in publicly accessible databases. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzonitrile ring, the methylene protons of the piperazine ring, and the methyl protons. The aromatic protons would likely appear as two doublets in the downfield region (around 7.0-7.6 ppm). The piperazine protons would present as two sets of triplets or multiplets in the range of 2.5-3.5 ppm, and the methyl group would be a singlet further upfield (around 2.3 ppm).

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon of the nitrile group appearing significantly downfield (around 118-120 ppm) and the carbon attached to the piperazine nitrogen also being deshielded. The piperazine and methyl carbons would appear in the upfield region of the spectrum.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a sharp, strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching bands.

1.2.4. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 201). Fragmentation patterns would likely involve cleavage of the piperazine ring and the bond connecting it to the benzonitrile moiety.

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound and its derivatives. A common approach involves the nucleophilic substitution of a leaving group on the benzene ring by 1-methylpiperazine.

Synthesis Workflow

A general workflow for a common synthetic approach is outlined below.

G start Starting Materials: 4-Halobenzonitrile 1-Methylpiperazine reaction Nucleophilic Aromatic Substitution (e.g., Buchwald-Hartwig amination) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product This compound purification->product

Figure 2: General synthetic workflow for this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials:

  • 4-Bromobenzonitrile

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) and 1-methylpiperazine (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is not extensively documented, the piperazine and benzonitrile moieties are common pharmacophores found in numerous biologically active compounds. Derivatives of this core structure have shown promise in several therapeutic areas.

Kinase Inhibition

The 4-(4-methylpiperazin-1-yl)methyl)benzonitrile scaffold is a key component of several potent kinase inhibitors. For instance, a derivative of this compound has been identified as a highly potent dual inhibitor of ABL and KIT kinases, which are crucial targets in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), respectively.

3.1.1. Proposed Signaling Pathway: ABL/KIT Kinase Inhibition

The diagram below illustrates the general mechanism of action for a type II ABL/KIT kinase inhibitor, a class to which derivatives of this compound belong. These inhibitors stabilize the inactive conformation of the kinase, preventing ATP binding and subsequent phosphorylation of downstream substrates involved in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., KIT) Phosphorylation Phosphorylation RTK->Phosphorylation ATP ABL ABL Kinase ABL->Phosphorylation ATP Inhibitor This compound Derivative Inhibitor->RTK Inhibition Inhibitor->ABL Inhibition Substrate Downstream Substrates (e.g., STAT, RAS/MAPK, PI3K/AKT pathways) Proliferation Cell Proliferation & Survival Substrate->Proliferation Phosphorylation->Substrate Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Figure 3: Proposed mechanism of ABL/KIT kinase inhibition.
Antiviral Activity

Derivatives of this compound have also been investigated for their antiviral properties. Notably, related compounds have demonstrated inhibitory activity against the Zika virus (ZIKV) and Hepatitis C virus (HCV)[2][3].

3.2.1. Proposed Mechanism: Inhibition of Viral Entry

For some viral infections like HCV, compounds with a similar benzonitrile-piperazine scaffold have been shown to act as entry inhibitors. They are thought to interfere with the interaction between viral envelope proteins and host cell receptors, thereby preventing the virus from entering and infecting the cell.

G cluster_0 Host Cell Virus Virus Particle (e.g., HCV) Receptor Host Cell Receptor Virus->Receptor Binds to Inhibitor This compound Derivative Binding Viral Binding & Entry Inhibitor->Binding Blocks Receptor->Binding Replication Viral Replication Binding->Replication

Figure 4: Proposed mechanism of viral entry inhibition.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound or its derivatives against a target kinase.

Materials:

  • Recombinant active kinase (e.g., ABL, KIT)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (serial dilutions)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of ADP produced or the phosphorylation of the substrate.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay (General Protocol)

This assay is used to evaluate the ability of a compound to protect cells from the virus-induced cell death.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for Zika virus)

  • Virus stock

  • Test compound (serial dilutions)

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated infected controls.

  • Incubate the plate for a period sufficient to observe significant cytopathic effect in the untreated infected control wells (typically 3-5 days).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Calculate the percentage of cell protection for each concentration of the test compound.

  • Determine the EC₅₀ (half-maximal effective concentration) value from the dose-response curve.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. While comprehensive data on the parent compound is somewhat limited, its derivatives have demonstrated significant potential as kinase inhibitors and antiviral agents. The synthetic routes are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further investigation into the specific biological targets and mechanisms of action of this compound and its novel derivatives is warranted to fully explore their therapeutic potential in oncology and infectious diseases. This technical guide provides a solid foundation for researchers to build upon in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the core chemical compound, 4-(4-methylpiperazin-1-yl)benzonitrile. This document details two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination—complete with detailed experimental protocols. Furthermore, it presents a thorough characterization of the compound, including its physical properties and spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for ease of reference and comparison.

Core Compound Overview

This compound is a disubstituted aromatic compound featuring a benzonitrile moiety and a 1-methylpiperazine group. The presence of the piperazine ring, a common pharmacophore, and the nitrile group, a versatile synthetic handle, makes this compound a valuable building block in medicinal chemistry and drug development. Its molecular formula is C₁₂H₁₅N₃, with a corresponding molecular weight of 201.27 g/mol .[1]

Synthetic Routes

The synthesis of this compound can be effectively achieved through two principal methods: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of method may depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of an aryl halide bearing an electron-withdrawing group with a nucleophile. In this case, the nitrile group on the benzonitrile ring activates the aromatic system for nucleophilic attack by 1-methylpiperazine. A common starting material for this route is 4-fluorobenzonitrile, where the highly electronegative fluorine atom serves as a good leaving group.

Reaction Scheme:

Materials:

  • 4-Fluorobenzonitrile

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-fluorobenzonitrile (1.0 equivalent) in DMF or DMSO, add 1-methylpiperazine (1.2 to 1.5 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80°C and 120°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3] This method is particularly useful when the aromatic ring is less activated towards nucleophilic substitution. In this synthesis, 4-bromobenzonitrile is coupled with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Materials:

  • 4-Bromobenzonitrile

  • 1-Methylpiperazine

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, XPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine 4-bromobenzonitrile (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent (toluene or dioxane), followed by 1-methylpiperazine (1.2 equivalents) and the base (e.g., sodium tert-butoxide, 1.4 equivalents).

  • Heat the reaction mixture to a temperature between 80°C and 110°C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically within 2-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination A1 4-Fluorobenzonitrile C1 Reaction with Base (e.g., K₂CO₃) in Solvent (e.g., DMF) A1->C1 B1 1-Methylpiperazine B1->C1 D1 Purification (Extraction & Chromatography) C1->D1 E1 This compound D1->E1 A2 4-Bromobenzonitrile C2 Pd-catalyzed Coupling (Pd(OAc)₂, Ligand, Base) A2->C2 B2 1-Methylpiperazine B2->C2 D2 Purification (Filtration & Chromatography) C2->D2 E2 This compound D2->E2

Caption: Synthetic routes to this compound.

Characterization Data

The synthesized this compound should be characterized to confirm its identity and purity. The following tables summarize the expected physical and spectroscopic data.

Physical Properties
PropertyValue
Molecular FormulaC₁₂H₁₅N₃
Molecular Weight201.27 g/mol [1]
AppearanceOff-white to yellow solid
Melting Point110-111 °C (for the related 4-(4-benzylpiperazin-1-yl)benzonitrile)[4]
Spectroscopic Data

¹H NMR (Proton NMR) Data

ProtonsChemical Shift (δ) ppm (Predicted)Multiplicity
Aromatic Protons (ortho to -CN)7.4 - 7.6Doublet
Aromatic Protons (meta to -CN)6.8 - 7.0Doublet
Piperazine Protons (-NCH₂-)3.2 - 3.4Multiplet
Piperazine Protons (-NCH₂-)2.5 - 2.7Multiplet
Methyl Protons (-CH₃)2.3 - 2.5Singlet

¹³C NMR (Carbon-13) Data

CarbonChemical Shift (δ) ppm (Predicted)
Nitrile Carbon (-C≡N)~119-121
Aromatic Carbon (ipso, bonded to -CN)~100-105
Aromatic CH Carbons~114-134
Aromatic Quaternary Carbon (bonded to piperazine)~152-155
Piperazine Carbons (-NCH₂-)~48-50
Piperazine Carbons (-NCH₂-)~54-56
Methyl Carbon (-CH₃)~45-47
Functional GroupAbsorption Range (cm⁻¹)
C≡N (Nitrile) Stretch2220 - 2230
C-H (Aromatic) Stretch3000 - 3100
C-H (Aliphatic) Stretch2800 - 3000
C=C (Aromatic) Stretch1600 - 1610, 1510 - 1520
C-N (Aromatic Amine) Stretch1250 - 1350
Ionization ModeExpected m/z Values
ESI+[M+H]⁺ at 202.13

Expected Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the loss of the methyl group.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and confirm the connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Spectral width: Appropriate for the expected chemical shift range.

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (or more for dilute samples)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling should be applied.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum, ensuring accurate mass measurement for the molecular ion.

  • Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Characterization Workflow Diagram

Characterization_Workflow cluster_Techniques Characterization Techniques cluster_Data Data Analysis Start Purified This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS MP Melting Point Analysis Start->MP NMR_Data Structural Confirmation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data MP_Data Purity and Physical State Confirmation MP->MP_Data Final Confirmed Structure & Purity NMR_Data->Final IR_Data->Final MS_Data->Final MP_Data->Final

Caption: Workflow for the characterization of the synthesized compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4-Methylpiperazin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. This document collates available computed data and relevant experimental information to serve as a foundational resource for researchers in drug discovery and development. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside visualizations of relevant biological signaling pathways where similar molecular scaffolds have shown activity.

Chemical Identity and Structure

IUPAC Name: this compound[1]

CAS Number: 34334-28-6[1]

Molecular Formula: C₁₂H₁₅N₃[1]

Molecular Weight: 201.27 g/mol [1]

Chemical Structure:

G A Sample Preparation: Finely powder the solid and pack into a capillary tube (2-3 mm height). B Apparatus Setup: Place the capillary tube in the melting point apparatus. A->B C Rapid Determination (Approximate MP): Heat at 10-20°C/min. Record the approximate melting range. B->C D Precise Determination: Use a new sample. Heat rapidly to 20°C below the approximate MP. C->D E Slow Heating: Reduce heating rate to 1-2°C/min. D->E F Record Melting Range: Note the temperature at the first sign of melting and when completely molten. E->F G A Sample Preparation: Add excess solid to a known volume of water. B Equilibration: Seal and agitate the mixture at a constant temperature for 24-48 hours. A->B C Phase Separation: Filter or centrifuge to obtain a clear, saturated solution. B->C D Concentration Analysis: Determine the concentration of the compound in the aqueous phase (e.g., by HPLC or UV-Vis). C->D E Solubility Calculation: Express the result in mg/L or mol/L. D->E G cluster_0 Upstream Regulation Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation G cluster_0 HCV Entry Process HCV HCV Particle SR_B1 SR-B1 HCV->SR_B1 Attachment CD81 CD81 SR_B1->CD81 Interaction CLDN1_OCLN CLDN1/OCLN CD81->CLDN1_OCLN Co-receptor Complex Formation Endocytosis Clathrin-Mediated Endocytosis CLDN1_OCLN->Endocytosis Fusion Endosomal Fusion (pH-dependent) Endocytosis->Fusion Release Viral RNA Release into Cytoplasm Fusion->Release

References

A Technical Guide to Determining the Solubility of 4-(4-Methylpiperazin-1-yl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperazin-1-yl)benzonitrile is a molecule of interest in medicinal chemistry and drug discovery. A fundamental physicochemical property that governs the developability of any compound is its solubility in various solvent systems. Solubility data is critical during pre-formulation, formulation development, and for ensuring reliable results in biological assays.[1][2] While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in public literature, this guide provides detailed experimental protocols for its determination.

This document outlines the established methodologies for measuring both thermodynamic and kinetic solubility, enabling researchers to generate crucial data for their specific applications.

Experimental Protocols for Solubility Determination

The two primary types of solubility measurements are thermodynamic and kinetic solubility. Thermodynamic solubility represents the true equilibrium point of a saturated solution, while kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often generated from a high-concentration stock solution in a solvent like DMSO.[3][4][5][6]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][8] It involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period to reach a saturated state.

Detailed Methodology:

  • Preparation:

    • Accurately weigh an excess amount of solid this compound into a suitable container (e.g., a glass vial or flask). The excess solid ensures that saturation is achieved.

    • Add a precise volume of the desired organic solvent to the container.

  • Equilibration:

    • Seal the container to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature using a mechanical shaker or orbital agitator for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[9] The temperature should be carefully controlled, often at ambient temperature (25 °C) or physiological temperature (37 °C).[8]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed or by filtration through a low-binding filter (e.g., a 0.22 µm PTFE syringe filter). This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility from the measured concentration and the dilution factor.

    • Express the solubility in units such as mg/mL, µg/mL, or mol/L.

Kinetic Solubility: High-Throughput Screening (HTS) Methods

Kinetic solubility is often measured in early drug discovery due to its speed and suitability for automation.[2][10] These methods are useful for identifying compounds that might have issues with precipitation in aqueous buffers used for biological screening. A common HTS technique is laser nephelometry.

Methodology Overview (Laser Nephelometry):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Addition to Buffer/Solvent: Add small aliquots of the DMSO stock solution to the organic solvent or aqueous buffer in a microtiter plate.

  • Precipitation Detection: The point at which the compound's solubility limit is exceeded, leading to the formation of a precipitate, is detected by measuring light scattering using a laser nephelometer.[11]

  • Solubility Calculation: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Data Presentation

Quantitative solubility data should be organized systematically to allow for easy comparison across different solvents and conditions. The following table provides a template for recording experimentally determined solubility values for this compound.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
e.g., Ethanole.g., 25e.g., HPLC-UV
e.g., Acetonee.g., 25e.g., HPLC-UV
e.g., Acetonitrilee.g., 25e.g., HPLC-UV
e.g., Dichloromethanee.g., 25e.g., HPLC-UV
e.g., Ethyl Acetatee.g., 25e.g., HPLC-UV
e.g., Toluenee.g., 25e.g., HPLC-UV

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of this compound using the shake-flask method.

G cluster_0 A Start: Weigh Excess Compound B Add Known Volume of Solvent A->B Step 1 C Equilibrate (Shake at Constant T) (e.g., 24-48 hours) B->C Step 2 D Phase Separation C->D Step 3 D1 Centrifugation D->D1 D2 Filtration (0.22 µm) D->D2 E Collect Saturated Supernatant/Filtrate D1->E D2->E F Prepare Dilutions E->F Step 4 G Quantitative Analysis (e.g., HPLC, LC-MS) F->G Step 5 H Calculate Solubility G->H Step 6 I End: Report Data H->I Step 7

Caption: Workflow for Thermodynamic Solubility Determination.

References

4-(4-Methylpiperazin-1-yl)benzonitrile: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, chemical properties, and versatile applications of 4-(4-Methylpiperazin-1-yl)benzonitrile as a pivotal building block in modern medicinal chemistry. This document provides a comprehensive overview of its role in the synthesis of targeted therapeutics, particularly kinase inhibitors, and offers detailed experimental protocols and data for its practical application in research and development.

Core Properties of this compound

This compound is a bifunctional organic molecule featuring a benzonitrile moiety and an N-methylpiperazine ring. This unique combination of a reactive nitrile group and a pharmacologically relevant piperazine scaffold makes it a highly valuable intermediate in the synthesis of complex drug molecules.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below, providing a quick reference for researchers.[1]

PropertyValue
CAS Number 34334-28-6
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
IUPAC Name This compound
SMILES CN1CCN(CC1)C2=CC=C(C=C2)C#N
Topological Polar Surface Area 30.3 Ų

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic strategies, primarily involving the formation of the aryl-nitrogen bond between the benzonitrile and N-methylpiperazine moieties. The most common and industrially scalable methods are Nucleophilic Aromatic Substitution (SNA) and Palladium-catalyzed Buchwald-Hartwig amination.

Synthetic Workflow Overview

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Product 4-Halobenzonitrile 4-Halobenzonitrile SNAr Nucleophilic Aromatic Substitution (SNAr) 4-Halobenzonitrile->SNAr BHA Buchwald-Hartwig Amination 4-Halobenzonitrile->BHA 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->SNAr 1-Methylpiperazine->BHA TargetMolecule This compound SNAr->TargetMolecule BHA->TargetMolecule

Caption: Key synthetic routes to this compound.

Experimental Protocols

1. Nucleophilic Aromatic Substitution (SNAr) from 4-Fluorobenzonitrile

This method is often preferred due to the high reactivity of fluorine as a leaving group in SNAr reactions.

  • Materials:

    • 4-Fluorobenzonitrile

    • 1-Methylpiperazine

    • Potassium carbonate (K₂CO₃) or other suitable base

    • Dimethyl sulfoxide (DMSO) or other polar aprotic solvent

  • Procedure:

    • To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 100-120 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

2. Palladium-Catalyzed Buchwald-Hartwig Amination from 4-Bromobenzonitrile

This cross-coupling reaction is a powerful method for the formation of C-N bonds and is applicable to a wide range of aryl halides.

  • Materials:

    • 4-Bromobenzonitrile

    • 1-Methylpiperazine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Sodium tert-butoxide (NaOtBu) or other suitable base

    • Toluene or other anhydrous, deoxygenated solvent

  • Procedure:

    • In an oven-dried flask under an inert atmosphere (e.g., argon), combine 4-bromobenzonitrile (1.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Add anhydrous toluene, followed by 1-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the desired product.

Reactivity and Role as a Synthetic Building Block

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the nitrile and the N-methylpiperazine.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, making it a valuable precursor in multi-step syntheses.

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield 4-(4-methylpiperazin-1-yl)benzoic acid.

  • Reduction to Amine: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) can convert the nitrile to a primary amine, yielding [4-(4-methylpiperazin-1-yl)phenyl]methanamine.

  • Conversion to Tetrazole: Reaction with sodium azide (NaN₃) and an acid can transform the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Applications in Medicinal Chemistry

This compound and its derivatives are crucial intermediates in the synthesis of numerous clinically important drugs, particularly tyrosine kinase inhibitors (TKIs). The 4-(4-methylpiperazin-1-yl)phenyl moiety is a common "headgroup" in many TKIs, responsible for key interactions with the kinase active site.

Case Study: Imatinib (Gleevec)

While the direct precursor to Imatinib is often the corresponding benzoic acid or a derivative thereof, the synthesis of this key intermediate frequently starts from a benzonitrile precursor. The nitrile is hydrolyzed to the carboxylic acid, which is then activated and coupled with the appropriate amine fragment.

Workflow for the Synthesis of a Key Imatinib Intermediate

Start 4-Chloromethylbenzonitrile + 1-Methylpiperazine Intermediate 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Start->Intermediate Nucleophilic Substitution Hydrolysis Hydrolysis (e.g., NaOH, H₂O) Intermediate->Hydrolysis Product 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid (Imatinib Intermediate) Hydrolysis->Product

Caption: Synthetic pathway to a key intermediate of Imatinib.[2][3][4][5]

Targeted Signaling Pathway: BCR-ABL in Chronic Myeloid Leukemia (CML)

Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the constitutively active fusion protein that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML).

BCR_ABL BCR-ABL Kinase Phosphorylation Phosphorylation BCR_ABL->Phosphorylation Substrate Substrate Proteins Substrate->Phosphorylation Downstream Downstream Signaling (e.g., RAS, STAT5) Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by Imatinib.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and biological activity of compounds derived from this compound and its analogues.

Compound/ReactionParameterValueReference
Synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoic acidYieldHigh[2][3][4]
ImatinibBCR-ABL IC₅₀~250 nM
GefitinibEGFR IC₅₀2-37 nM[6][7]
Torin1 (mTOR inhibitor)mTOR IC₅₀2 nM (mTORC1), 10 nM (mTORC2)[8][9]

Conclusion

This compound is a cornerstone synthetic building block in contemporary drug discovery. Its straightforward synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of complex and potent therapeutic agents. The prevalence of the 4-(4-methylpiperazin-1-yl)phenyl motif in a multitude of kinase inhibitors underscores its significance in targeting critical signaling pathways implicated in cancer and other diseases. This guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize this valuable compound in their drug development endeavors.

References

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitrile group in 4-(4-Methylpiperazin-1-yl)benzonitrile, a versatile building block in medicinal chemistry. The document elucidates the electronic influence of the 4-(4-methylpiperazin-1-yl) substituent on the nitrile functionality and explores its implications for key chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. Detailed experimental protocols for the synthesis of the title compound and its subsequent reactions are provided, alongside a summary of relevant quantitative and spectroscopic data to support synthetic and analytical efforts.

Introduction

This compound is a substituted aromatic nitrile that has garnered significant interest in drug discovery and development. Its structure incorporates a benzonitrile moiety, a common pharmacophore and synthetic intermediate, functionalized with a 4-methylpiperazine group. This substituent profoundly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the nitrile group. Understanding this interplay is crucial for the strategic design and synthesis of novel pharmaceutical agents. This guide will delve into the chemical behavior of the nitrile group in this specific molecular context, providing a theoretical framework and practical methodologies for its transformation.

Electronic Effects of the 4-(4-Methylpiperazin-1-yl) Substituent

The 4-(4-methylpiperazin-1-yl) group acts as a potent electron-donating group (EDG) through a combination of a +I (inductive) effect from the alkyl groups and, more significantly, a +M (mesomeric or resonance) effect. The lone pair of electrons on the nitrogen atom attached to the benzene ring can be delocalized into the aromatic π-system.

This electron donation has two primary consequences for the reactivity of the nitrile group:

  • Decreased Electrophilicity of the Nitrile Carbon: The increased electron density on the aromatic ring is partially relayed to the nitrile group, reducing the partial positive charge on the nitrile carbon. This makes the nitrile group less susceptible to nucleophilic attack compared to unsubstituted benzonitrile or benzonitriles bearing electron-withdrawing groups.

  • Activation of the Aromatic Ring: The substituent strongly activates the aromatic ring towards electrophilic aromatic substitution at the ortho positions relative to the piperazine group.

These electronic effects are the cornerstone for predicting and controlling the chemical transformations of this compound.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of an activated aryl halide, typically 4-fluorobenzonitrile, with 1-methylpiperazine. The fluorine atom is a good leaving group in SNAr reactions when the ring is activated by an electron-withdrawing group (in this case, the nitrile itself).

G 4-Fluorobenzonitrile 4-Fluorobenzonitrile Reaction Nucleophilic Aromatic Substitution 4-Fluorobenzonitrile->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product HF HF Reaction->HF Byproduct

Synthesis of the target compound via SNAr.

Experimental Protocol: Synthesis of this compound
  • Materials:

    • 4-Fluorobenzonitrile

    • 1-Methylpiperazine

    • Potassium carbonate (K₂CO₃)

    • Dimethyl sulfoxide (DMSO)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.

Reactivity of the Nitrile Group

The electron-donating nature of the 4-(4-methylpiperazin-1-yl) substituent deactivates the nitrile group towards nucleophilic attack. Therefore, more forcing reaction conditions are generally required for its transformation compared to benzonitrile.

Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid proceeds in two stages: first to a benzamide intermediate and then to the benzoic acid. This transformation typically requires strong acidic or basic conditions and elevated temperatures.

G cluster_0 Hydrolysis Pathway Start This compound Intermediate 4-(4-Methylpiperazin-1-yl)benzamide Start->Intermediate H+ or OH-, H2O, Heat End 4-(4-Methylpiperazin-1-yl)benzoic acid Intermediate->End H+ or OH-, H2O, Heat

Hydrolysis of the nitrile group.

  • Materials:

    • This compound

    • Concentrated sulfuric acid

    • Water

  • Procedure:

    • To a solution of this compound (1.0 eq) in water, slowly add concentrated sulfuric acid (e.g., 50% v/v).

    • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(4-Methylpiperazin-1-yl)benzoic acid.

Reduction

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). The electron-donating substituent makes this reduction more challenging than for electron-deficient benzonitriles.

G Start This compound Product [4-(4-Methylpiperazin-1-yl)phenyl]methanamine Start->Product Reduction Reagents 1. LiAlH4, THF 2. H2O workup Reagents->Product

Reduction of the nitrile group.

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate or Rochelle's salt solution

    • Diethyl ether

  • Procedure:

    • To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

Cycloaddition Reactions

While the electron-rich nature of the π-system in this compound generally makes the nitrile group a less reactive dienophile or dipolarophile in standard cycloaddition reactions, it can participate in certain transformations. For instance, in inverse-electron-demand Diels-Alder reactions, an electron-rich dienophile is preferred. However, the participation of nitriles as dienophiles is generally rare. More commonly, nitriles can undergo 1,3-dipolar cycloadditions with dipoles such as azides to form tetrazoles, although this often requires harsh conditions or metal catalysis for electron-rich nitriles.

Data Presentation

Physicochemical and Spectroscopic Data
PropertyData for this compoundData for 4-(4-Methylpiperazin-1-yl)benzoic acidData for [4-(4-Methylpiperazin-1-yl)phenyl]methanamine
Molecular Formula C₁₂H₁₅N₃C₁₂H₁₆N₂O₂C₁₂H₁₉N₃
Molecular Weight 201.27 g/mol 220.27 g/mol 205.31 g/mol
Appearance White to off-white solidWhite solidOil or low-melting solid
¹³C NMR (δ, ppm) ~118-120 (CN)~170-175 (COOH)~45-50 (CH₂NH₂)
IR (ν, cm⁻¹) ~2220-2230 (C≡N stretch)~1680-1700 (C=O stretch), ~2500-3300 (O-H stretch)~3300-3400 (N-H stretch)

Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used.

Reactivity and Yield Summary
ReactionReagents and ConditionsProductExpected YieldNotes
Synthesis 4-Fluorobenzonitrile, 1-methylpiperazine, K₂CO₃, DMSO, 120°CThis compoundGood to HighA standard SNAr protocol.
Hydrolysis H₂SO₄ (aq), reflux4-(4-Methylpiperazin-1-yl)benzoic acidModerate to GoodRequires strong acid and prolonged heating due to the electron-donating substituent.
Reduction 1. LiAlH₄, THF, reflux; 2. H₂O workup[4-(4-Methylpiperazin-1-yl)phenyl]methanamineModerate to GoodRequires a strong reducing agent and forcing conditions.
Cycloaddition NaN₃, ZnBr₂ (Lewis acid catalyst), heat5-(4-(4-Methylpiperazin-1-yl)phenyl)-1H-tetrazoleVariableOften requires catalysis to overcome the deactivating effect of the electron-donating group.

Conclusion

The nitrile group in this compound exhibits reactivity that is significantly modulated by the strong electron-donating character of the 4-(4-methylpiperazin-1-yl) substituent. While this deactivates the nitrile towards nucleophilic attack, necessitating more robust conditions for hydrolysis and reduction, it also opens up possibilities for other transformations on the activated aromatic ring. The synthetic protocols and data presented in this guide offer a foundational understanding for researchers and drug development professionals to effectively utilize this versatile chemical scaffold in the synthesis of novel and complex molecules with potential therapeutic applications. Further exploration into metal-catalyzed transformations of the nitrile group in this electron-rich system could unveil new synthetic pathways.

The Methylpiperazine Group: A Linchpin in Modern Drug Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The methylpiperazine moiety is a cornerstone in contemporary medicinal chemistry, frequently incorporated into drug candidates to enhance their therapeutic potential. This technical guide delves into the multifaceted role of the methylpiperazine group in conferring, modulating, and optimizing biological activity. Through a comprehensive review of its physicochemical properties, structure-activity relationships (SAR), and impact on pharmacology, this document serves as a critical resource for professionals engaged in drug design and development.

Physicochemical Properties and Pharmacokinetic Profile

The N-methylpiperazine group imparts a unique set of physicochemical characteristics to a molecule, often leading to a favorable pharmacokinetic profile. The tertiary amine nature of the N-methylated nitrogen and the presence of the second nitrogen atom in the piperazine ring contribute to its utility.

Solubility and Lipophilicity: The methyl group increases lipophilicity compared to an unsubstituted piperazine, which can enhance membrane permeability. However, the overall basicity of the piperazine ring ensures that the molecule can be protonated at physiological pH, maintaining a degree of aqueous solubility crucial for bioavailability. This balance is a key reason for its prevalence in drug design.[1][2]

Metabolic Stability: N-methylation can influence metabolic stability. While the methyl group itself can be a site for metabolism (N-demethylation), its presence can also shield other parts of the molecule from metabolic enzymes, potentially prolonging the drug's half-life.

Quantitative Impact on Physicochemical Properties:

ParameterInfluence of N-methylation on PiperazineRationale
LogP (Lipophilicity) Generally increasesAddition of a hydrophobic methyl group.
pKa (Basicity) Slight decrease in basicity of the methylated nitrogenThe electron-donating effect of the methyl group slightly alters the basicity.
Aqueous Solubility Variable; can maintain or slightly decrease solubility depending on the overall molecular structure.Balances increased lipophilicity with the basic nature of the piperazine ring, which allows for salt formation and aqueous solubility.[2]

Role in Biological Activity and Structure-Activity Relationships (SAR)

The methylpiperazine group is not merely a passive carrier for the pharmacophore; it actively participates in target binding and can significantly influence a compound's biological activity.

Anticancer Activity

Numerous kinase inhibitors and other anticancer agents incorporate the N-methylpiperazine moiety to improve solubility and target affinity.

A series of 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against A-549 (lung), HCT-116 (colon), and MIAPaCa-2 (pancreatic) cancer cell lines. The data below highlights the IC50 values for some of these compounds, demonstrating the potency conferred by the methylpiperazine-containing scaffold.

CompoundA-549 IC50 (µM)HCT-116 IC50 (µM)MIAPaCa-2 IC50 (µM)
C-1 1.894.2631.36
C-2 2.566.8735.43
C-3 3.127.1538.12
Gefitinib (Standard) 0.050.080.12

Data synthesized from a study on novel methyl piperazine derivatives as anticancer agents.

Monoamine Oxidase B (MAO-B) Inhibition

The methylpiperazine group has been instrumental in the design of dual-target inhibitors, such as those targeting both MAO-B and acetylcholinesterase (AChE) for the treatment of neurodegenerative diseases.

In a study of N-methylpiperazine chalcones, the introduction of the methyl group was found to significantly enhance AChE inhibitory activity while maintaining potent MAO-B inhibition.

CompoundMAO-B IC50 (µM)AChE IC50 (µM)MAO-B Ki (µM)
2k 0.718.100.21
2n 1.114.320.28
PC-10 (des-methyl analog) 0.6528.00.63
PC-11 (des-methyl analog) 0.7126.30.53

Comparative data highlighting the enhanced dual inhibitory activity of N-methylpiperazine chalcones.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the biological activity of methylpiperazine-containing compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Materials:

  • 96-well plates

  • Cells in culture

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3][4][5]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Kinase enzyme (e.g., EGFR, Akt)

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the kinase enzyme and its specific substrate to the wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves converting the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.[6][7][8]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes is essential for understanding the mechanism of action of drugs. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many anticancer drugs containing the methylpiperazine group target components of the EGFR signaling pathway.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Recruits & Activates Akt->Proliferation

EGFR signaling cascade.

Experimental Workflow for Drug Screening

A generalized workflow for screening compounds for biological activity.

Drug_Screening_Workflow start Compound Library (with Methylpiperazine Derivatives) primary_screen Primary High-Throughput Screening (HTS) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds secondary_assay Secondary Assays (e.g., Dose-Response, Selectivity) hit_id->secondary_assay Active Compounds lead_selection Lead Candidate Selection secondary_assay->lead_selection in_vivo In Vivo Studies (Animal Models) lead_selection->in_vivo Promising Leads clinical Clinical Trials in_vivo->clinical

Drug screening workflow.

Conclusion

The methylpiperazine group is a privileged scaffold in drug discovery, offering a versatile tool to fine-tune the physicochemical and pharmacological properties of therapeutic agents. Its ability to enhance solubility, modulate lipophilicity, and actively participate in target binding underscores its importance. A thorough understanding of the structure-activity relationships and the biological implications of incorporating this moiety is paramount for the rational design of next-generation therapeutics. The experimental protocols and pathway visualizations provided in this guide offer a foundational framework for researchers to explore and harness the full potential of the methylpiperazine group in their drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Imatinib from 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a cornerstone in targeted cancer therapy, is a potent inhibitor of the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). This document provides detailed application notes and protocols for a specific synthetic route to Imatinib, commencing from the readily accessible starting material, 4-(4-methylpiperazin-1-yl)benzonitrile. This synthetic approach involves a key hydrolysis step followed by a C-N coupling reaction. The protocols provided are based on established chemical transformations and aim to provide a practical guide for the laboratory-scale synthesis of this vital pharmaceutical agent.

Synthetic Strategy Overview

The synthesis of Imatinib from this compound is a two-step process. The initial step involves the hydrolysis of the nitrile functionality to the corresponding benzamide. Subsequently, the formed amide undergoes a palladium-catalyzed C-N cross-coupling reaction with the pre-assembled pyrimidine-aniline core of the Imatinib molecule.

G A This compound B 4-(4-Methylpiperazin-1-ylmethyl)benzamide A->B Hydrolysis D Imatinib B->D C-N Coupling C N-(5-Amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine C->D

Caption: Overall synthetic workflow for Imatinib.

Data Presentation

The following table summarizes the expected yields and purity for the key steps in the synthesis of Imatinib from this compound.

StepProductCatalyst/ReagentSolventYield (%)Purity (%)
1. Nitrile Hydrolysis4-(4-Methylpiperazin-1-ylmethyl)benzamideNano-ZnOWater/Ethanol~95%>98%
2. C-N CouplingImatinibPd₂(dba)₃/XantphosDioxane~85%>99%

Experimental Protocols

Step 1: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzamide

This protocol details the hydrolysis of this compound to 4-(4-methylpiperazin-1-ylmethyl)benzamide. A method employing a nano-ZnO catalyst for a mild and selective hydrolysis has been reported.[1] Alternatively, a more traditional basic hydrolysis can be employed.

Method A: Nano-ZnO Catalyzed Hydrolysis

  • Materials:

    • This compound

    • Nano-Zinc Oxide (Nano-ZnO)

    • Ethanol

    • Deionized Water

  • Procedure:

    • To a solution of this compound (1 equivalent) in a mixture of ethanol and water (1:1 v/v), add nano-ZnO (5 mol%).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the nano-ZnO catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-methylpiperazin-1-ylmethyl)benzamide.

Method B: Basic Hydrolysis

  • Materials:

    • This compound

    • Sodium Hydroxide (NaOH)

    • Ethanol

    • Deionized Water

  • Procedure:

    • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2-4 equivalents) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-(4-methylpiperazin-1-ylmethyl)benzamide.

Step 2: Synthesis of Imatinib via C-N Coupling

This protocol describes the palladium-catalyzed C-N cross-coupling of 4-(4-methylpiperazin-1-ylmethyl)benzamide with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.

  • Materials:

    • 4-(4-Methylpiperazin-1-ylmethyl)benzamide (from Step 1)

    • N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Dioxane

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(4-methylpiperazin-1-ylmethyl)benzamide (1 equivalent), N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1.1 equivalents), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

    • Add anhydrous dioxane to the flask, followed by sodium tert-butoxide (1.5 equivalents).

    • Heat the reaction mixture to 100-110 °C and stir vigorously.

    • Monitor the reaction by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford pure Imatinib.

Mechanism of Action: Imatinib and the BCR-ABL Signaling Pathway

Imatinib functions as a specific inhibitor of the BCR-ABL tyrosine kinase. The constitutively active BCR-ABL protein phosphorylates numerous downstream substrates, leading to the activation of signaling pathways that promote cell proliferation and survival, and inhibit apoptosis. Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade.

G cluster_0 BCR-ABL Signaling BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits

Caption: Imatinib's inhibition of the BCR-ABL signaling pathway.

Conclusion

The synthetic route from this compound provides a viable and efficient method for the laboratory-scale production of Imatinib. The protocols outlined, based on established chemical principles, offer a detailed guide for researchers in the field of medicinal chemistry and drug development. Understanding the synthetic pathway and the mechanism of action of Imatinib is crucial for the continued development of novel and improved cancer therapeutics.

References

Application Note: A General Protocol for the N-alkylation of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of secondary amines is a fundamental transformation in organic synthesis, crucial for the construction of diverse molecular scaffolds in drug discovery. Tertiary amines, particularly those incorporating a piperazine moiety, are prevalent in a vast range of pharmaceutically active compounds. The piperazine ring often serves as a key pharmacophore, influencing properties such as solubility, bioavailability, and target binding. 4-(4-Methylpiperazin-1-yl)benzonitrile is a versatile building block, featuring a nucleophilic secondary amine on the piperazine ring that is amenable to further functionalization.

This document provides a detailed, generalized experimental protocol for the N-alkylation of this compound with various alkyl halides. Direct alkylation via a bimolecular nucleophilic substitution (SN2) reaction is a straightforward and widely used technique for this purpose.[1][2] The protocol outlines the use of a non-nucleophilic base to neutralize the acid generated during the reaction, driving the equilibrium towards the product.[1] While a specific, optimized protocol for this exact substrate is not extensively documented in peer-reviewed literature, the following methodology is a robust, representative procedure based on established methods for the N-alkylation of similar piperazine derivatives and secondary amines.[1]

Generalized Reaction Scheme

The reaction involves the nucleophilic attack of the secondary amine of this compound on an electrophilic alkyl halide (R-X), in the presence of a base, to yield the corresponding tertiary amine.

Reaction Scheme for N-alkylation of this compound

Caption: General scheme for the SN2 N-alkylation of this compound with an alkyl halide (R-X).

Experimental Protocol

This protocol describes a general procedure for the direct N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide, butyl bromide) (1.1 - 1.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Solvent Addition: Place the flask under an inert atmosphere (e.g., nitrogen). Add anhydrous acetonitrile (or DMF for less soluble reagents) to create a suspension (typically a 0.1 to 0.5 M solution with respect to the amine).[1]

  • Addition of Alkylating Agent: Stir the suspension vigorously. Slowly add the alkyl halide (1.1 equiv.) to the reaction mixture at room temperature. For highly reactive alkyl halides, consider cooling the mixture to 0 °C before addition to control the reaction rate.

  • Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir.[1] The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid base and wash the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Data Presentation

Effective N-alkylation is dependent on the choice of reagents and conditions. The following tables provide a template for summarizing experimental data.

Table 1: Summary of Reaction Conditions for N-Alkylation.

Entry Alkyl Halide (R-X) Base Solvent Temperature (°C)
1 Benzyl Bromide K₂CO₃ Acetonitrile 80
2 Ethyl Iodide K₂CO₃ Acetonitrile 60
3 n-Butyl Bromide Cs₂CO₃ DMF 80

| 4 | Isopropyl Bromide | K₂CO₃ | DMF | 90 |

Table 2: Representative Results for N-Alkylation Reactions.

Entry Reaction Time (h) Conversion (%)¹ Isolated Yield (%)
1 4 >95 88
2 8 >95 82
3 6 >95 91
4 24 70 55

¹Conversion determined by LC-MS analysis of the crude reaction mixture.

Troubleshooting

  • Low or No Yield: Ensure all reagents are anhydrous, particularly the solvent and base.[1] If the reaction is sluggish, consider increasing the temperature or switching to a more polar aprotic solvent like DMF to improve solubility.[1]

  • Formation of Byproducts: The primary potential byproduct is a quaternary ammonium salt, resulting from over-alkylation. This is less common for secondary amines compared to primary amines but can occur.[3][4] Using a slight excess of the alkylating agent (1.1-1.2 equiv.) and adding it slowly can help minimize this side reaction.[1]

  • Incomplete Reaction: If the starting material is not fully consumed, consider increasing the reaction time, temperature, or using a more reactive alkyl halide (I > Br > Cl).

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the N-alkylation protocol.

Caption: Workflow for the N-alkylation of this compound.

References

The Strategic Role of 4-(4-Methylpiperazin-1-yl)benzonitrile in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 4-(4-methylpiperazin-1-yl)benzonitrile and its derivatives are pivotal building blocks in the synthesis of a multitude of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The inclusion of the 4-methylpiperazine moiety is a well-established strategy to enhance the aqueous solubility, cell permeability, and overall pharmacokinetic profile of drug candidates. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of exemplary kinase inhibitors targeting key signaling pathways in oncology.

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The this compound scaffold provides a versatile starting point for the synthesis of inhibitors targeting various kinases, including ABL, c-KIT, and mTOR. The methylpiperazine group often engages in crucial interactions within the ATP-binding pocket of the kinase or extends into the solvent-exposed region, improving the physicochemical properties of the inhibitor.

Data Presentation: Inhibitory Potency of Kinase Inhibitors

The following table summarizes the in vitro and cellular potency of representative kinase inhibitors synthesized using a derivative of this compound.

Kinase InhibitorTarget Kinase(s)IC50 (nM) - Biochemical AssayCellular Activity (GI50/EC50, nM)Reference
CHMFL-ABL/KIT-155 ABL, c-KITABL: 46; c-KIT: 75K562 (CML): 15; GIST-T1 (GIST): 25[1]
CHMFL-ABL-121 ABL (wild-type), ABL (T315I)ABL (wt): 2; ABL (T315I): 0.2K562: <10[2]
Torin1 mTORmTORC1: 2-10; mTORC2: 2-10Inhibition of S6K phosphorylation: 3[3]
FN-1501 FLT3, CDK2, CDK4, CDK6FLT3: <10; CDK2: 15; CDK4: 20; CDK6: 25MV4-11 (AML): 8[4]
AKE-72 BCR-ABL (wild-type), BCR-ABL (T315I)BCR-ABL (wt): <0.5; BCR-ABL (T315I): 9K562: <10[5]

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function and the general process of their synthesis and evaluation, the following diagrams are provided.

G BCR-ABL Signaling Pathway and Inhibition BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor CHMFL-ABL/KIT-155 (Kinase Inhibitor) Inhibitor->BCR_ABL

Caption: BCR-ABL signaling pathway and the point of inhibition.

G mTOR Signaling Pathway and Inhibition GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 ProteinSynthesis Protein Synthesis Cell Growth S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis AKT_act AKT Activation mTORC2->AKT_act CellSurvival Cell Survival AKT_act->CellSurvival Inhibitor Torin1 (mTOR Inhibitor) Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: mTOR signaling pathway and points of inhibition by Torin1.

G General Workflow for Kinase Inhibitor Synthesis and Evaluation Start This compound (Starting Material) Intermediate Synthesis of Key Intermediate (e.g., Substituted Aniline) Start->Intermediate Coupling Coupling Reaction (e.g., Amide Coupling) Intermediate->Coupling FinalProduct Final Kinase Inhibitor Coupling->FinalProduct Purification Purification and Characterization (NMR, MS) FinalProduct->Purification BiochemicalAssay Biochemical Kinase Assay (IC50 Determination) Purification->BiochemicalAssay CellularAssay Cell-Based Assay (Anti-proliferative Activity) BiochemicalAssay->CellularAssay Lead Lead Compound CellularAssay->Lead

Caption: General workflow for kinase inhibitor development.

Experimental Protocols

The following protocols are representative examples of the synthesis and evaluation of kinase inhibitors derived from this compound.

Protocol 1: Synthesis of a Key Intermediate: 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline

This protocol describes the synthesis of a key aniline intermediate, which is a common precursor for many ABL and c-KIT inhibitors.

Materials:

  • 4-Chloro-2-(trifluoromethyl)benzonitrile

  • 1-Methylpiperazine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Step 1: Synthesis of 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)benzonitrile.

    • To a solution of 4-chloro-2-(trifluoromethyl)benzonitrile (1.0 eq) in DMF, add 1-methylpiperazine (1.2 eq) and K2CO3 (2.0 eq).

    • Stir the reaction mixture at 80 °C for 12 hours.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)benzonitrile.

  • Step 2: Reduction to 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.

    • Dissolve the product from Step 1 in a mixture of MeOH and DCM.

    • Cool the solution to 0 °C and add NaBH4 (4.0 eq) portion-wise.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate in vacuo.

    • The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of CHMFL-ABL/KIT-155

This protocol outlines the final amide coupling step to synthesize the dual ABL/c-KIT inhibitor, CHMFL-ABL/KIT-155.

Materials:

  • 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (from Protocol 1)

  • 3-((1-Nicotinoylpiperidin-4-yl)oxy)benzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-((1-nicotinoylpiperidin-4-yl)oxy)benzoic acid (1.0 eq) in DMF, add EDCI (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.1 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield CHMFL-ABL/KIT-155.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the IC50 value of a synthesized inhibitor against its target kinase.

Materials:

  • Recombinant kinase (e.g., ABL, c-KIT, mTOR)

  • Kinase substrate (specific peptide or protein)

  • ATP

  • Synthesized inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the serially diluted inhibitor or DMSO (control).

    • Add the recombinant kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30 °C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 4: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a common method to evaluate the anti-proliferative effect of a kinase inhibitor on cancer cell lines.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

  • Complete cell culture medium

  • Synthesized inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a valuable and versatile building block in the synthesis of potent and selective kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors for targeted therapy. The strategic incorporation of the 4-methylpiperazine moiety continues to be a successful approach in the development of kinase inhibitors with improved pharmacological properties.

References

Application Notes and Protocols: Utilizing 4-(4-Methylpiperazin-1-yl)benzonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the fragment, 4-(4-Methylpiperazin-1-yl)benzonitrile, in fragment-based drug discovery (FBDD). This document outlines its utility as a starting point for the development of potent and selective inhibitors for various therapeutic targets. The arylpiperazine motif is a well-established scaffold in medicinal chemistry, known for its favorable interactions with a multitude of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][2][3][4]

Introduction to this compound as a Fragment

This compound is a valuable fragment for FBDD due to its optimal balance of molecular weight, complexity, and synthetic tractability. It adheres to the "Rule of Three," a common guideline for fragment selection, possessing a molecular weight of 201.27 g/mol and a calculated LogP of approximately 1.6.[5] The key structural features of this fragment include:

  • Aromatic Nitrile: The benzonitrile group can act as a hydrogen bond acceptor and engage in polar interactions within a protein's binding site.

  • Piperazine Ring: This saturated heterocycle provides a three-dimensional character to the molecule and can be a key anchoring point. The nitrogen atoms can act as hydrogen bond acceptors or be protonated to form salt bridges.

  • N-Methyl Group: The methyl group on the piperazine ring can explore hydrophobic pockets and its presence influences the basicity of the distal nitrogen.

  • Synthetic Tractability: The piperazine and benzonitrile moieties offer multiple points for chemical modification, allowing for rapid fragment evolution into more potent lead compounds.

Hypothetical Screening Data and Hit Validation

While specific screening data for this compound is not publicly available, we present a hypothetical dataset based on typical results for arylpiperazine fragments against a protein kinase target. This data is for illustrative purposes to guide researchers in their own FBDD campaigns.

Table 1: Biophysical Screening Data for this compound

Screening TechniqueTarget ProteinFragment ConcentrationResultDissociation Constant (Kd)Ligand Efficiency (LE)
Surface Plasmon Resonance (SPR)Kinase A100 µMHit250 µM0.35
Nuclear Magnetic Resonance (NMR)Kinase A200 µMHit (Chemical Shift Perturbation)300 µM0.33
Differential Scanning Fluorimetry (DSF)Kinase A500 µMHit (ΔTm = 2.1 °C)Not DeterminedNot Applicable

Ligand Efficiency (LE) is a key metric in FBDD, calculated as the binding energy per heavy atom. An LE of >0.3 is generally considered a good starting point for a fragment.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the hypothetical screening cascade.

Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time.[6]

Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Target protein (e.g., Kinase A)

  • This compound and fragment library

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Prepare a stock solution of this compound and other fragments in DMSO.

    • Dilute the fragments into running buffer to the desired screening concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent across all samples (typically ≤1%).

    • Inject the fragment solutions over the immobilized target protein surface and a reference surface (without protein) for a defined association time (e.g., 60 seconds).

    • Allow for a dissociation phase by flowing running buffer over the chip (e.g., 60-120 seconds).

    • Regenerate the surface if necessary with a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference channel signal from the target channel signal.

    • Identify hits based on a binding response significantly above the background noise.

    • For confirmed hits, perform a dose-response experiment with a serial dilution of the fragment to determine the dissociation constant (Kd).

Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding interaction.[7] Protein-observed NMR experiments, such as ¹H-¹⁵N HSQC, are commonly used.

Objective: To confirm the binding of this compound to the target protein in solution and to identify the binding site.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • ¹⁵N-labeled target protein

  • This compound

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

Protocol:

  • Sample Preparation:

    • Prepare a sample of ¹⁵N-labeled target protein (e.g., 50-100 µM) in NMR buffer.

    • Prepare a concentrated stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add the fragment to the protein sample to the desired final concentration (e.g., 200 µM).

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Compare the two HSQC spectra.

    • Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate binding.

    • The magnitude of the CSPs can be used to map the binding site on the protein surface (if assignments are known).

    • A titration experiment, acquiring HSQC spectra at multiple fragment concentrations, can be used to determine the Kd.

Structural Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[2]

Objective: To determine the three-dimensional structure of the this compound-target protein complex.

Materials:

  • Purified and concentrated target protein

  • This compound

  • Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion)

  • Cryoprotectant

  • X-ray source (synchrotron or in-house)

Protocol:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the target protein with a molar excess of the fragment prior to setting up crystallization trials.

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing the fragment for a period of time to allow the fragment to diffuse into the crystal.

  • Crystallization:

    • Set up crystallization trials by mixing the protein or protein-fragment complex with a variety of precipitant solutions from a crystallization screen.

    • Incubate the crystallization plates and monitor for crystal growth.

  • Crystal Harvesting and Data Collection:

    • Once suitable crystals have grown, soak them in a cryoprotectant solution to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination:

    • Process the diffraction data.

    • Solve the crystal structure using molecular replacement if a homologous structure is available.

    • Refine the protein model and build the fragment into the observed electron density.

    • Analyze the protein-fragment interactions to guide further optimization.

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (e.g., including this compound) Primary_Screen Primary Screen (e.g., SPR, DSF) Fragment_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Orthogonal_Screen Orthogonal Screen (e.g., NMR) Hit_Identification->Orthogonal_Screen Affinity_Determination Affinity Determination (Kd) Orthogonal_Screen->Affinity_Determination Structural_Biology Structural Biology (X-ray Crystallography, Cryo-EM) Affinity_Determination->Structural_Biology SBDD Structure-Based Drug Design Structural_Biology->SBDD Fragment_Growing Fragment Growing/ Linking/Merging SBDD->Fragment_Growing Lead_Compound Lead Compound Fragment_Growing->Lead_Compound

Caption: A typical workflow for fragment-based drug discovery.

Representative Kinase Signaling Pathway

The following diagram illustrates a simplified MAPK/ERK signaling pathway, a common target for inhibitors derived from arylpiperazine scaffolds.

Kinase_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor Arylpiperazine-derived Inhibitor Inhibitor->RAF

Caption: A simplified MAPK/ERK kinase signaling pathway.

Conclusion

This compound represents a promising starting fragment for FBDD campaigns targeting a wide range of protein classes. Its favorable physicochemical properties and synthetic accessibility make it an attractive scaffold for elaboration into potent and selective lead compounds. The protocols and workflows outlined in these application notes provide a solid foundation for researchers to incorporate this and similar fragments into their drug discovery programs. The use of orthogonal biophysical techniques is crucial for robust hit validation and characterization, with structural biology methods like X-ray crystallography providing the ultimate guide for rational drug design.

References

The 4-(4-Methylpiperazin-1-yl)benzonitrile Scaffold: A Versatile Core in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-(4-methylpiperazin-1-yl)benzonitrile moiety has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its structural features, combining a polar, basic N-methylpiperazine group with a rigid benzonitrile ring, provide a versatile platform for developing targeted therapeutics. The N-methylpiperazine group often enhances aqueous solubility and can form crucial interactions within the ATP-binding pocket of kinases, frequently extending towards the solvent-exposed region. The benzonitrile group can act as a hydrogen bond acceptor and provides a rigid anchor for building out further substitutions to achieve desired potency and selectivity. This scaffold is a key component in a variety of inhibitors targeting oncogenic kinases such as ABL, c-KIT, and RET, which are implicated in various cancers including chronic myeloid leukemia (CML), gastrointestinal stromal tumors (GISTs), and non-small cell lung cancer (NSCLC).

Structure-Activity Relationship (SAR) Summary

The this compound scaffold is typically incorporated into larger molecules, often as part of a "tail" region that interacts with the solvent-accessible portion of the kinase active site. Structure-activity relationship studies have revealed several key insights:

  • The N-methylpiperazine Group: This basic moiety is crucial for enhancing the physicochemical properties of the inhibitors, such as solubility. The terminal methyl group can be varied, but often, the N-methyl substitution provides a good balance of properties. The piperazine nitrogen atoms can engage in hydrogen bonding with residues in the kinase domain.

  • The Benzonitrile Linker: The phenyl ring provides a rigid linker to which other pharmacophoric elements are attached. The cyano group is a strong hydrogen bond acceptor and can form directional interactions with backbone N-H groups of proteins in the kinase hinge region.

  • Substitutions on the Phenyl Ring: Modifications to the phenyl ring, often at the position meta to the piperazine, are critical for modulating kinase selectivity and potency. Introducing bulky or flexible groups at this position can allow the molecule to access and bind to the "DFG-out" inactive conformation of type II kinase inhibitors, a strategy that has been successfully employed for targets like ABL and c-KIT.

  • The "Head" Group: The rest ofthe molecule, attached to the benzonitrile scaffold, is highly variable and is tailored to interact with the specific amino acid residues of the target kinase's ATP-binding site, including the hinge region and the hydrophobic back pocket.

Data Presentation

The following tables summarize the quantitative biological activity of representative compounds featuring the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
CHMFL-ABL/KIT-155 ABL46[1]
c-KIT75[1]
Compound 9x RET (wild-type)4
RET (V804M mutant)Not specified
Ponatinib (AP24534) ABL (T315I mutant)2.0 (in K562 cells)

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineCancer TypeGI50 / IC50 (nM)Reference
CHMFL-ABL/KIT-155 K562Chronic Myeloid Leukemia (CML)16[1]
GIST-T1Gastrointestinal Stromal Tumor (GIST)25[1]
Compound 9x KIF5B-RET Ba/F3NSCLC model9
CCDC6-RET Ba/F3NSCLC modelNot specified
LC-2/ad (RET-positive)Non-Small Cell Lung Cancer (NSCLC)Not specified
Ponatinib (AP24534) K562Chronic Myeloid Leukemia (CML)2.0

Experimental Protocols

Herein are detailed protocols for key experiments relevant to the evaluation of compounds containing the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is a general guideline for measuring the in vitro inhibitory activity of a test compound against ABL, c-KIT, or RET kinases using the ADP-Glo™ luminescent assay, which quantifies ADP production.

Materials:

  • Recombinant human kinase (e.g., ABL, c-KIT, RET)

  • Kinase-specific peptide substrate (e.g., ABLtide for ABL, Poly(Glu,Tyr) 4:1 for c-KIT, IGF-1Rtide for RET)[2][3][4]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]

  • Test compound serially diluted in DMSO

  • White, opaque 96-well or 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • To the wells of the assay plate, add 5 µL of the diluted test compound or vehicle control (DMSO in Kinase Assay Buffer).

    • Add 10 µL of a master mix containing the kinase and its substrate in Kinase Assay Buffer to each well. The optimal enzyme and substrate concentrations should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

  • Kinase Reaction Initiation: Initiate the reaction by adding 10 µL of ATP solution to each well. The ATP concentration should be at or near the Km for the specific kinase (often 10-50 µM).[5][6]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes in the dark.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]

Materials:

  • Cancer cell line (e.g., K562 for CML)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Harvest cells in their exponential growth phase and determine cell density and viability using a hemocytometer and trypan blue exclusion. Seed the cells in a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL (for suspension cells like K562) in 100 µL of complete medium per well.[8] Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with vehicle control (e.g., 0.1% DMSO in medium).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium (for adherent cells) or centrifuge the plate and then remove the supernatant (for suspension cells). Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration compared to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in cells treated with a test compound using propidium iodide (PI) staining.

Materials:

  • Cancer cell line (e.g., K562)

  • Complete cell culture medium

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed 1 x 10⁶ K562 cells in a 6-well plate and treat with the test compound at a relevant concentration (e.g., IC80) for various time points (e.g., 6, 12, 24 hours).[9] Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by centrifugation at 1200 rpm for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 30 minutes (or up to several days).

  • Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can indicate apoptosis.[9]

Protocol 4: In Vivo K562 Xenograft Mouse Model

This protocol outlines the establishment of a subcutaneous K562 xenograft model to evaluate the in vivo anti-tumor efficacy of a test compound.[10][11]

Materials:

  • K562 human chronic myeloid leukemia cell line

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture K562 cells in appropriate media. Harvest cells during the exponential growth phase and ensure high viability (>95%). Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ K562 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Drug Administration: Administer the test compound and vehicle control to their respective groups according to the planned dose, schedule, and route of administration (e.g., oral gavage, intraperitoneal injection).[12] Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Study Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the compound. Calculate the Tumor Growth Inhibition (TGI).

Visualizations

G General Synthetic Workflow for this compound Derivatives cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Intermediate Functionalization cluster_3 Final Product Assembly 4-Fluorobenzonitrile 4-Fluorobenzonitrile SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 4-Fluorobenzonitrile->SNAr_Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->SNAr_Reaction This compound This compound SNAr_Reaction->this compound Reduction Nitrile Reduction (e.g., with Raney Ni, H2) This compound->Reduction Aminomethyl_Intermediate 4-((4-Methylpiperazin-1-yl)methyl)aniline Reduction->Aminomethyl_Intermediate Amide_Coupling Amide Coupling (with a substituted benzoic acid) Aminomethyl_Intermediate->Amide_Coupling Final_Inhibitor Final Kinase Inhibitor Amide_Coupling->Final_Inhibitor

Caption: General synthetic route for kinase inhibitors.

G BCR-ABL Signaling Pathway BCR-ABL BCR-ABL GRB2/SOS GRB2/SOS BCR-ABL->GRB2/SOS PI3K PI3K BCR-ABL->PI3K STAT5 STAT5 BCR-ABL->STAT5 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Survival Inhibitor 4-(4-Methylpiperazin-1-yl) benzonitrile Derivative Inhibitor->BCR-ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling cascade.

G RET Signaling Pathway in Cancer RET_Fusion RET Fusion Protein (e.g., KIF5B-RET) Dimerization Ligand-Independent Dimerization & Autophosphorylation RET_Fusion->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK) Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway Dimerization->JAK_STAT Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival JAK_STAT->Survival Inhibitor 4-(4-Methylpiperazin-1-yl) benzonitrile Derivative Inhibitor->RET_Fusion Inhibition

Caption: Targeting oncogenic RET fusion proteins.

References

Application Notes and Protocols for the Characterization of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 4-(4-Methylpiperazin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

PropertyValue
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
CAS Number 34334-28-6
Appearance Off-white to pale yellow solid
Melting Point 105-109 °C
Boiling Point Not determined
Solubility Soluble in methanol, chloroform, and dimethyl sulfoxide

Analytical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Analytical Workflow Figure 1. Analytical Workflow for this compound Characterization cluster_0 Primary Characterization cluster_1 Purity and Quantitative Analysis cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS Mass Spectrometry (GC-MS) MS->Data_Analysis FTIR FTIR Spectroscopy FTIR->Data_Analysis HPLC HPLC-UV HPLC->Data_Analysis Elemental Elemental Analysis Elemental->Data_Analysis

Caption: A logical workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and quantify any related impurities using a reverse-phase HPLC method with UV detection.

Experimental Protocol
ParameterCondition
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Methanol
Expected Results
CompoundRetention Time (min)
This compound~ 8.5
Process ImpuritiesVariable

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

Objective: To confirm the identity of this compound and to identify any volatile organic impurities.

Experimental Protocol
ParameterCondition
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-450
Sample Preparation 1 mg/mL in Chloroform
Expected Mass Fragmentation
m/zProposed Fragment
201[M]⁺ (Molecular Ion)
186[M-CH₃]⁺
131[M-C₄H₈N]⁺
102[C₇H₄N]⁺
70[C₄H₈N]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound by ¹H and ¹³C NMR spectroscopy.

Experimental Protocol
Parameter¹H NMR¹³C NMR
Instrument 400 MHz NMR Spectrometer100 MHz NMR Spectrometer
Solvent CDCl₃CDCl₃
Concentration ~10 mg/mL~20 mg/mL
Temperature 25 °C25 °C
Reference TMS (δ 0.00)CDCl₃ (δ 77.16)
Expected Chemical Shifts

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.50d, J = 8.8 Hz2HAr-H (ortho to CN)
6.90d, J = 8.8 Hz2HAr-H (ortho to piperazine)
3.35t, J = 5.0 Hz4HPiperazine-H (adjacent to Ar)
2.55t, J = 5.0 Hz4HPiperazine-H (adjacent to N-CH₃)
2.35s3HN-CH₃

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
153.0Ar-C (C-N)
133.5Ar-C (ortho to CN)
120.0CN
115.0Ar-C (ortho to piperazine)
102.0Ar-C (ipso to CN)
54.5Piperazine-C (adjacent to N-CH₃)
48.0Piperazine-C (adjacent to Ar)
46.0N-CH₃

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Objective: To identify the characteristic functional groups present in this compound.

Experimental Protocol
ParameterCondition
Instrument FTIR Spectrometer with ATR accessory
Sample Preparation Solid sample placed directly on the ATR crystal
Scan Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Expected Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
2950-2800Medium-StrongC-H stretching (aliphatic)
2225StrongC≡N stretching (nitrile)
1605, 1510Medium-StrongC=C stretching (aromatic)
1240StrongC-N stretching (aryl-amine)
820StrongC-H bending (p-disubstituted benzene)

Elemental Analysis

Objective: To confirm the elemental composition of this compound.

Expected Composition
ElementTheoretical %
Carbon (C)71.61
Hydrogen (H)7.51
Nitrogen (N)20.88

Experimental Workflow Diagram

Experimental Workflow Figure 2. Detailed Experimental Workflow start Sample of This compound dissolve_hplc Dissolve in Methanol (1 mg/mL) start->dissolve_hplc dissolve_gcms Dissolve in Chloroform (1 mg/mL) start->dissolve_gcms dissolve_nmr Dissolve in CDCl₃ (~10-20 mg/mL) start->dissolve_nmr solid_ftir Use solid sample start->solid_ftir solid_ea Use solid sample start->solid_ea hplc HPLC-UV Analysis dissolve_hplc->hplc gcms GC-MS Analysis dissolve_gcms->gcms nmr NMR Spectroscopy (¹H and ¹³C) dissolve_nmr->nmr ftir FTIR-ATR Analysis solid_ftir->ftir ea Elemental Analysis solid_ea->ea purity Purity Data hplc->purity identity_volatile Identity Confirmation & Volatile Impurities gcms->identity_volatile structure Structural Elucidation nmr->structure functional_groups Functional Group Identification ftir->functional_groups composition Elemental Composition ea->composition

Caption: A detailed workflow of the experimental procedures for sample preparation and analysis.

References

Application Note: Structural Elucidation of 4-(4-Methylpiperazin-1-yl)benzonitrile using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Methylpiperazin-1-yl)benzonitrile is a chemical compound of interest in medicinal chemistry and materials science. Its structure, comprising a benzonitrile moiety linked to a methylpiperazine group, gives rise to a distinct spectroscopic signature. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This document provides a detailed analysis of the predicted ¹H NMR spectrum of this compound and a comprehensive protocol for its experimental acquisition.

Molecular Structure and Proton Environments

The chemical structure of this compound features several distinct proton environments, which are expected to produce unique signals in the ¹H NMR spectrum. The key proton groups are:

  • Aromatic Protons (H-2, H-3): Two sets of chemically non-equivalent protons on the para-substituted benzene ring.

  • Piperazine Protons (H-5, H-6): Two sets of methylene protons on the piperazine ring. Due to their different proximity to the aromatic ring and the N-methyl group, they are chemically distinct.

  • Methyl Protons (H-8): The protons of the methyl group attached to the piperazine nitrogen.

Below is a diagram illustrating the molecular structure with the non-equivalent protons labeled for spectral assignment.

G cluster_mol cluster_labels mol H8 H₈ H6_1 H₆ H6_2 H₆ H5_1 H₅ H5_2 H₅ H3_1 H₃ H3_2 H₃ H2_1 H₂ H2_2 H₂ G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh ~5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum (Set Parameters) shim->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (to TMS or Solvent) baseline->reference integrate Integrate Signals reference->integrate assign Assign Peaks integrate->assign report Report Data assign->report

Application Note: HPLC Analysis for Purity Assessment of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-(4-Methylpiperazin-1-yl)benzonitrile, a key intermediate in pharmaceutical synthesis. The described method is demonstrated to be simple, precise, and accurate for the quantification of the main compound and the separation of potential process-related impurities.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality and safety of the final drug product. Therefore, a reliable analytical method for its purity assessment is essential for quality control during drug development and manufacturing. High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it an ideal choice for this purpose. This application note provides a detailed protocol for the determination of the purity of this compound using RP-HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals:

    • This compound reference standard (purity > 99.5%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium acetate in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-15 min: 20-80% B, 15-20 min: 80% B, 20-22 min: 80-20% B, 22-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

Table 1: HPLC Chromatographic Conditions

Protocols

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using a mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This will result in a standard stock solution of approximately 1 mg/mL.

  • Prepare working standard solutions by appropriate dilution of the stock solution with the diluent.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Dissolve the sample in a 10 mL volumetric flask using the same diluent as for the standard.

  • Sonicate for 5 minutes to ensure complete dissolution.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • After the analysis, process the chromatograms using appropriate software to determine the peak areas.

Data Presentation and Results

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Peak No.Retention Time (min)Peak AreaArea %
14.215,2340.15
28.5 (Main Peak)10,123,45699.75
311.110,1230.10

Table 2: Representative Chromatographic Data for a Sample of this compound

The results in Table 2 indicate a purity of 99.75% for the analyzed sample, with two minor impurities detected at retention times of 4.2 and 11.1 minutes.

Method Validation Summary

A summary of the key validation parameters for this method is provided in Table 3.

ParameterResult
Linearity (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL

Table 3: Summary of Method Validation Parameters

Experimental Workflow Diagram

HPLC_Workflow Standard_Prep Standard Preparation Standard_Injection Standard Injection Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injection Sample_Prep->Sample_Injection System_Equilibration HPLC System Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Chromatogram_Integration Chromatogram Integration Sample_Injection->Chromatogram_Integration Purity_Calculation Purity Calculation Chromatogram_Integration->Purity_Calculation Report_Generation Report Generation Purity_Calculation->Report_Generation

Caption: Workflow for HPLC Purity Assessment.

Signaling Pathway Diagram (Logical Relationship)

Purity_Assessment_Logic Analyte This compound Separation Differential Partitioning (Separation) Analyte->Separation Interaction Stationary_Phase C18 Stationary Phase (Non-polar) Stationary_Phase->Separation Mobile_Phase Polar Mobile Phase (Acetonitrile/Water) Mobile_Phase->Separation Detector UV Detector (240 nm) Separation->Detector Elution Signal Chromatographic Signal (Peak Area) Detector->Signal Purity Purity Assessment Signal->Purity Quantification

Caption: Principle of RP-HPLC Separation for Purity Assessment.

Application Note: Mass Spectrometry Fragmentation Analysis of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of 4-(4-Methylpiperazin-1-yl)benzonitrile using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It outlines a representative fragmentation pathway of the molecule and presents a structured methodology for its identification and quantification in a research setting. This document is intended for researchers, scientists, and drug development professionals working with related chemical entities.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and specificity for the analysis of small molecules.[1][2] The fragmentation of a molecule within a mass spectrometer provides a unique fingerprint that can be used for structural elucidation and confirmation.[3] In this note, we describe a typical fragmentation pattern for this compound and provide a comprehensive protocol for its analysis.

Predicted Fragmentation Pathway

The mass spectrometric fragmentation of this compound is anticipated to proceed through several key steps, primarily involving the cleavage of the piperazine ring and the bond connecting the piperazine moiety to the benzonitrile ring. The molecular formula of the compound is C12H15N3, with a monoisotopic mass of approximately 201.13 Da.[4] Under positive ionization conditions, the molecule will readily accept a proton to form the pseudomolecular ion [M+H]+ at an m/z of 202.13.

The primary fragmentation pathways for piperazine derivatives often involve alpha-cleavage adjacent to the nitrogen atoms.[5][6] For this compound, this would lead to the characteristic loss of the N-methylpiperazine group or parts thereof.

A proposed fragmentation pathway is illustrated in the diagram below. The initial protonated molecule undergoes collision-induced dissociation (CID) to yield several key fragment ions. The most prominent fragments are expected from the cleavage of the C-N bond between the benzonitrile and piperazine rings, and fragmentation within the piperazine ring itself.

Fragmentation_Pathway cluster_0 Proposed Fragmentation of this compound Parent [M+H]+ m/z = 202.13 C12H16N3+ Frag1 Fragment 1 m/z = 131.06 C8H7N2+ Parent->Frag1 - C4H9N Frag3 Fragment 3 m/z = 70.08 C4H8N+ Parent->Frag3 - C8H7N Frag2 Fragment 2 m/z = 102.05 C7H6N+ Frag1->Frag2 - HCN Frag4 Fragment 4 m/z = 57.07 C3H7N+ Frag3->Frag4 - CH3

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected major ions, their mass-to-charge ratio (m/z), proposed elemental composition, and a hypothetical relative abundance that could be observed during a typical LC-MS/MS experiment. This data is representative and may vary based on the specific instrument and conditions used.

Ionm/z (Da)Proposed FormulaProposed StructureHypothetical Relative Abundance (%)
[M+H]+202.13C12H16N3+Protonated Parent Molecule100
Fragment 1131.06C8H7N2+4-aminobenzonitrile cation85
Fragment 2102.05C7H6N+Benzonitrile cation45
Fragment 370.08C4H8N+N-methyl-2-azaprop-1-ene cation60
Fragment 457.07C3H7N+Aziridinium, 1,2-dimethyl-30

Experimental Protocol

This protocol describes a general procedure for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Internal Standard (e.g., a structurally similar compound not present in the sample)

2. Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Pre-treatment: For analysis in a biological matrix (e.g., plasma), a protein precipitation step is recommended.[1]

    • To 100 µL of the plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for quantitative analysis.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM). The transitions to be monitored should be optimized based on the precursor and product ions determined from initial infusion experiments.

Experimental_Workflow cluster_workflow LC-MS/MS Experimental Workflow SamplePrep Sample Preparation (Protein Precipitation) LC Liquid Chromatography (C18 Separation) SamplePrep->LC Inject Supernatant MS Mass Spectrometry (ESI+, MRM) LC->MS Eluent Introduction Data Data Analysis (Quantification) MS->Data Signal Acquisition

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a foundational understanding of the mass spectrometric behavior of this compound and a detailed protocol for its analysis. The proposed fragmentation pathway and the provided LC-MS/MS method can serve as a starting point for the development of validated analytical methods for the quantification of this compound in various research and development applications. Researchers should perform their own optimization and validation to meet the specific requirements of their studies.

References

Application Note: FTIR Analysis of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application note for the functional group analysis of 4-(4-Methylpiperazin-1-yl)benzonitrile using Fourier Transform Infrared (FTIR) spectroscopy, specifically with the Attenuated Total Reflectance (ATR) technique. This compound is a compound of interest in medicinal chemistry and drug development, making structural confirmation and purity assessment critical. FTIR spectroscopy offers a rapid, non-destructive method for identifying key functional groups, thereby confirming the molecular structure. This note outlines the expected vibrational frequencies and provides a step-by-step protocol for sample analysis.

Introduction

This compound is an organic compound featuring a benzonitrile moiety linked to a methylpiperazine group. The distinct functional groups—nitrile, aromatic ring, tertiary amines, and aliphatic chains—give rise to a unique infrared spectrum that can be used for its identification and characterization. Infrared spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths, which corresponds to the vibrational frequencies of the bonds within the molecule. The resulting spectrum serves as a molecular "fingerprint." The ATR-FTIR technique is particularly advantageous as it requires minimal to no sample preparation for solid and liquid samples.[1][2]

Molecular Structure and Key Functional Groups

The primary functional groups present in this compound that are identifiable by FTIR are:

  • Nitrile Group (C≡N): This group is expected to show a strong, sharp absorption band.

  • Aromatic Ring (Benzene derivative): This includes C-H and C=C stretching and bending vibrations.

  • Piperazine Ring: This contributes aliphatic C-H stretching and bending, as well as C-N stretching vibrations.

  • Tertiary Amines: The C-N bonds of the two tertiary amines within the piperazine ring.

  • Methyl Group (-CH₃): Aliphatic C-H stretching and bending vibrations.

G Molecular Structure and Functional Groups cluster_mol cluster_labels mol A Nitrile (C≡N) Stretch A->pA B Aromatic C=C Stretch B->pB C Aliphatic C-H Stretch (Piperazine & Methyl) C->pC1 C->pC2 D Tertiary Amine C-N Stretch D->pD

Caption: Key functional groups of this compound.

Expected FTIR Vibrational Frequencies

Based on established data for benzonitrile and piperazine derivatives, the following table summarizes the expected characteristic absorption bands for this compound.[3][4][5][6]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100 - 3000C-H StretchingAromatic (Benzene Ring)Medium
3000 - 2800C-H StretchingAliphatic (Piperazine, -CH₃)Medium-Strong
2230 - 2220C≡N StretchingNitrileStrong, Sharp
1610 - 1580C=C StretchingAromatic (Benzene Ring)Medium
1510 - 1480C=C StretchingAromatic (Benzene Ring)Medium-Strong
1470 - 1440CH₂ Bending (Scissoring)Aliphatic (Piperazine)Variable
1350 - 1250C-N StretchingAryl-N (Tertiary Amine)Strong
1250 - 1180C-N StretchingAlkyl-N (Tertiary Amine)Medium
850 - 810C-H Out-of-Plane BendingAromatic (para-substituted)Strong

Experimental Protocol: ATR-FTIR Analysis

This protocol details the steps for acquiring an FTIR spectrum of a solid sample of this compound using an ATR accessory.

4.1 Materials and Equipment

  • Sample: this compound (solid powder).

  • Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Software: Associated instrument control and data analysis software (e.g., OMNIC).

  • Consumables: Spatula, lint-free wipes (e.g., Kimwipes), and a suitable solvent for cleaning (e.g., isopropanol or ethanol).

4.2 Experimental Workflow

References

Application Notes and Protocols for Parallel Synthesis Utilizing 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Methylpiperazin-1-yl)benzonitrile is a versatile bifunctional building block well-suited for the construction of diverse chemical libraries in parallel synthesis. Its structure incorporates a nucleophilic secondary amine within the piperazine ring and a benzonitrile group, offering multiple points for chemical diversification. The piperazine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[1][2] Libraries derived from this scaffold are of significant interest for screening against a variety of biological targets, including those involved in cancer immunotherapy and viral infections.[3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in parallel synthesis campaigns to generate libraries of novel compounds for drug discovery.

I. Overview of Synthetic Strategy

The primary strategy for library synthesis using this compound involves the functionalization of the secondary amine on the piperazine ring. This can be readily achieved through various reactions, including reductive amination, amide bond formation, and sulfonamide synthesis. This approach allows for the introduction of a wide range of substituents, leading to a highly diverse library of compounds from a single, readily available starting material.

A general workflow for the parallel synthesis is depicted below. This process is designed for high-throughput synthesis and purification, enabling the rapid generation of a library of discrete compounds.

G cluster_prep Preparation cluster_synthesis Parallel Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Storage reagent_prep Reagent Preparation: - this compound - Diverse aldehydes/acids/sulfonyl chlorides - Solvents and other reagents reaction_setup Reaction Setup in 96-well plate reagent_prep->reaction_setup reaction_execution Reaction Incubation reaction_setup->reaction_execution quenching Reaction Quenching reaction_execution->quenching purification High-Throughput Purification (e.g., HPLC) quenching->purification analysis Purity & Identity Analysis (LC-MS) purification->analysis storage Compound Plating & Storage analysis->storage

Caption: General workflow for parallel library synthesis.

II. Experimental Protocols

Herein, we provide detailed protocols for three common parallel synthesis reactions utilizing this compound.

Protocol 1: Parallel Reductive Amination

This protocol describes the reaction of this compound with a library of diverse aldehydes.

Materials:

  • This compound

  • Library of diverse aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M in DCE).

    • Prepare stock solutions of a diverse library of aldehydes (e.g., 0.2 M in DCE) in a 96-well plate format.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the this compound stock solution (e.g., 200 µL, 0.04 mmol).

    • Add the corresponding aldehyde stock solution to each well (e.g., 200 µL, 0.04 mmol).

    • Add a small amount of glacial acetic acid to each well (e.g., 5 µL) to catalyze imine formation.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (e.g., 1.5 equivalents, ~13 mg) to each well.

  • Reaction Execution:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • The progress of the reaction can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The crude products can be purified using high-throughput purification techniques such as preparative HPLC.[6][7][8]

Protocol 2: Parallel Amide Coupling

This protocol outlines the acylation of this compound with a library of carboxylic acids.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M in DMF).

    • Prepare stock solutions of a diverse library of carboxylic acids (e.g., 0.2 M in DMF) in a 96-well plate format.

    • Prepare stock solutions of the coupling agent (e.g., 0.2 M HATU in DMF) and base (e.g., 0.4 M DIPEA in DMF).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the carboxylic acid stock solution (e.g., 200 µL, 0.04 mmol).

    • Add the coupling agent stock solution (e.g., 200 µL, 0.04 mmol) and the base stock solution (e.g., 200 µL, 0.08 mmol).

    • Allow the mixture to pre-activate for 15 minutes at room temperature.

    • Add the this compound stock solution to each well (e.g., 200 µL, 0.04 mmol).

  • Reaction Execution:

    • Seal the reaction block and shake at room temperature for 4-12 hours.

    • Monitor reaction completion by LC-MS analysis of a few representative wells.

  • Workup and Purification:

    • Dilute the reaction mixtures with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Concentrate the organic layers and purify the products using high-throughput preparative HPLC.

Protocol 3: Parallel Sulfonamide Synthesis

This protocol describes the reaction of this compound with a library of sulfonyl chlorides.

Materials:

  • This compound

  • Library of diverse sulfonyl chlorides

  • Base (e.g., Triethylamine or Pyridine)

  • Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.2 M in DCM).

    • Prepare stock solutions of a diverse library of sulfonyl chlorides (e.g., 0.2 M in DCM) in a 96-well plate format.

    • Prepare a stock solution of the base (e.g., 0.4 M triethylamine in DCM).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add the this compound stock solution (e.g., 200 µL, 0.04 mmol).

    • Add the base stock solution to each well (e.g., 200 µL, 0.08 mmol).

    • Add the sulfonyl chloride stock solution to each well (e.g., 200 µL, 0.04 mmol).

  • Reaction Execution:

    • Seal the reaction block and shake at room temperature for 2-8 hours.

    • Monitor the reaction progress by LC-MS.

  • Workup and Purification:

    • Wash the reaction mixtures with water and brine.

    • Concentrate the organic layers and purify the resulting sulfonamides via high-throughput preparative HPLC.

III. Data Presentation

Quantitative data from a representative parallel synthesis should be summarized in a clear and structured table.

EntryR-group (Aldehyde)Product StructureYield (%)Purity (%)
1Benzaldehyde85>95
24-Chlorobenzaldehyde82>95
32-Naphthaldehyde78>95
4Cyclohexanecarboxaldehyde90>95
...............

IV. Biological Context and Signaling Pathways

Libraries of compounds based on the this compound scaffold have shown potential in modulating key biological pathways. One such pathway is the PD-1/PD-L1 immune checkpoint.[9][10][11] This pathway is crucial for maintaining self-tolerance and preventing autoimmune responses, but it can be exploited by cancer cells to evade immune destruction.[12][13]

G cluster_tcell T-Cell cluster_cancer Cancer Cell cluster_inhibition PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruitment & Activation TCR TCR PI3K_AKT PI3K/AKT Pathway SHP2->PI3K_AKT Dephosphorylation (Inhibition) RAS_MEK_ERK RAS/MEK/ERK Pathway SHP2->RAS_MEK_ERK Dephosphorylation (Inhibition) T_cell_inhibition T-Cell Inhibition (Exhaustion, Reduced Proliferation) PI3K_AKT->T_cell_inhibition RAS_MEK_ERK->T_cell_inhibition PDL1 PD-L1 PDL1->PD1 Binding MHC MHC MHC->TCR Antigen Presentation Inhibitor 4-(4-Methylpiperazin-1-yl) benzonitrile Derivative Inhibitor->PD1 Blockade Inhibitor->PDL1 Blockade

Caption: PD-1/PD-L1 signaling pathway and points of inhibition.

Small molecule inhibitors that block the interaction between PD-1 and PD-L1 can restore the anti-tumor immune response. The diverse libraries generated from this compound are valuable for screening for novel PD-1/PD-L1 inhibitors.

Furthermore, piperazine-containing compounds have demonstrated a broad range of biological activities, including antiviral and anticancer effects, making this scaffold a promising starting point for the discovery of new therapeutic agents.[1][3][4][5]

References

Application of 4-(4-Methylpiperazin-1-yl)benzonitrile in high-throughput screening.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. Its derivatives have been successfully developed as therapeutic agents targeting a wide range of protein classes, including G-protein coupled receptors (GPCRs) and kinases. This document provides detailed protocols for the application of 4-(4-Methylpiperazin-1-yl)benzonitrile, as a representative member of a piperazine-based compound library, in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of GPCRs and compounds with anticancer activity.

Core Applications

Two primary applications of piperazine-containing compound libraries in HTS are detailed below:

  • GPCR Antagonist Screening: Identification of compounds that inhibit the signaling of a target GPCR.

  • Anticancer Activity Screening: Identification of compounds that reduce the viability of cancer cell lines.

Application Note 1: High-Throughput Screening for GPCR Antagonists

This section details the screening of a piperazine library, using this compound as a structural template, to identify antagonists of a specific GPCR, such as the serotonin 5-HT2A receptor, which is implicated in various neurological disorders.

Experimental Workflow: GPCR Antagonist Screening

The HTS workflow for identifying GPCR antagonists is a multi-step process that begins with a primary screen of the entire library at a single concentration, followed by hit confirmation and dose-response analysis to determine the potency of the identified active compounds.

GPCR_Screening_Workflow cluster_Primary Primary Screening cluster_Confirmation Hit Confirmation cluster_DoseResponse Dose-Response & Potency Primary_Screen Screen Library (e.g., 10,000 compounds) @ 10 µM single concentration Identify_Primary_Hits Identify Primary Hits (e.g., >50% Inhibition) Primary_Screen->Identify_Primary_Hits Retest_Hits Re-test Primary Hits in triplicate Identify_Primary_Hits->Retest_Hits Primary Hits Eliminate_False_Positives Eliminate False Positives (e.g., Assay Interference) Retest_Hits->Eliminate_False_Positives IC50_Determination IC50 Determination (10-point dose-response curve) Eliminate_False_Positives->IC50_Determination Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis

A general workflow for a high-throughput screening campaign to identify GPCR antagonists.
Data Presentation: Summary of a Representative GPCR Antagonist Screen

The following table summarizes hypothetical data from an HTS campaign of a piperazine library screened for antagonism of the human 5-HT2A receptor.

ParameterValueDescription
Library Size 10,000 compoundsThe total number of unique piperazine derivatives screened.
Screening Concentration 10 µMThe single concentration at which all compounds were initially tested.
Assay Format 384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.
Target Receptor Human 5-HT2AA Gαq-coupled GPCR involved in various neurological processes.
Assay Type Calcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.
Primary Hit Rate 1.5%Percentage of compounds from the primary screen showing >50% inhibition.
Confirmed Hit Rate 0.8%Percentage of primary hits that were confirmed upon re-testing.
Potency Range (IC50) 50 nM - 15 µMThe range of 50% inhibitory concentrations for confirmed hits.
Experimental Protocol: Calcium Flux Assay for GPCR Antagonism

This protocol outlines a method to screen for antagonists of a Gαq-coupled GPCR using a fluorescent calcium indicator.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Agonist for the target GPCR (e.g., Serotonin)

  • Compound library plates (384-well)

  • Automated liquid handling system

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing the target GPCR into 384-well black-walled, clear-bottom assay plates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium from the cell plates and add 20 µL of loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Using an automated liquid handler, transfer 100 nL of compounds from the library plates to the assay plates (final concentration of 10 µM). Incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the assay plate in the fluorescent plate reader. Initiate kinetic reading of fluorescence intensity. After a baseline reading for 10 seconds, add 10 µL of the GPCR agonist at a final concentration equivalent to its EC80. Continue reading fluorescence for an additional 60 seconds.

  • Data Analysis: Calculate the percentage inhibition for each compound by comparing the agonist-induced fluorescence signal in the presence of the compound to the signals of positive (agonist only) and negative (buffer only) controls.

Application Note 2: High-Throughput Screening for Anticancer Activity

This application note details a cell-based HTS campaign to identify piperazine-containing compounds, such as this compound, with antiproliferative activity against a human cancer cell line.

Experimental Workflow: Anticancer Compound Screening

The workflow for an anticancer drug screen involves a primary screen to identify compounds that inhibit cell growth, followed by secondary assays to confirm activity and begin to elucidate the mechanism of action, such as apoptosis induction.

Anticancer_Screening_Workflow cluster_Primary Primary Screening cluster_Secondary Secondary Assays & Confirmation cluster_Selectivity Selectivity Profiling Primary_Screen Screen Library (e.g., 10,000 compounds) @ 10 µM against a cancer cell line Identify_Primary_Hits Identify Primary Hits (e.g., >50% Growth Inhibition) Primary_Screen->Identify_Primary_Hits GI50_Determination GI50 Determination (10-point dose-response curve) Identify_Primary_Hits->GI50_Determination Primary Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) GI50_Determination->Mechanism_of_Action Counter_Screening Counter-screen against a panel of normal and other cancer cell lines Mechanism_of_Action->Counter_Screening Confirmed Hits Selectivity_Index Determine Selectivity Index Counter_Screening->Selectivity_Index

Workflow for an anticancer compound screening campaign.
Data Presentation: Summary of a Representative Anticancer Screen

The following table presents hypothetical data from an HTS campaign of a piperazine library screened for anticancer activity against the K562 leukemia cell line.

ParameterValueDescription
Library Size 10,000 compoundsThe total number of unique piperazine derivatives screened.
Screening Concentration 10 µMThe single concentration used for the primary screen.
Cell Line K562 (Human Leukemia)A commonly used cancer cell line for primary screening.
Assay Format 384-well microplateStandard format for HTS to ensure efficiency.
Primary Assay CellTiter-Glo®Luminescence-based assay to measure cell viability by quantifying ATP.
Primary Hit Rate 2.0%Percentage of compounds causing >50% growth inhibition.
Confirmed Hit Rate 1.2%Percentage of primary hits confirmed in repeat experiments.
Potency Range (GI50) 60 nM - 16 µMThe range of 50% growth inhibition concentrations for confirmed hits.
Experimental Protocol: Cell Viability Assay for Anticancer Activity

This protocol outlines a method to screen for compounds that inhibit the proliferation of a cancer cell line using a luminescence-based ATP quantification assay.

Materials:

  • K562 human leukemia cell line

  • RPMI-1640 culture medium supplemented with 10% FBS

  • Compound library plates (384-well)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Automated liquid handling system

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed K562 cells into 384-well white-walled assay plates at a density of 5,000 cells/well in 40 µL of culture medium.

  • Compound Addition: Using an automated liquid handler, transfer 100 nL of compounds from the library plates to the assay plates (final concentration of 10 µM).

  • Incubation: Incubate the assay plates for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well of the assay plate.

  • Signal Development and Detection: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound by normalizing the luminescent signal to that of vehicle-treated (0% inhibition) and cytotoxic control (100% inhibition) wells.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(4-Methylpiperazin-1-yl)benzonitrile from typical reaction mixtures, particularly those resulting from Buchwald-Hartwig amination reactions.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Product co-elutes with a non-polar impurity during column chromatography. The impurity may be a dehalogenated starting material (e.g., benzonitrile) or a ligand byproduct.- Modify the eluent system. Try a less polar solvent system to increase the separation between your product and the non-polar impurity. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can be effective.- If using a non-polar eluent is not providing sufficient separation, consider using a different stationary phase, such as alumina.
Product streaks on the TLC plate and column. The basic nature of the piperazine moiety can interact strongly with the acidic silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system to neutralize the acidic sites on the silica gel.- Alternatively, use a less acidic stationary phase like alumina.
Presence of residual palladium catalyst (black or colored impurities). Incomplete removal of the palladium catalyst used in the Buchwald-Hartwig reaction.- Before concentrating the reaction mixture, pass it through a plug of Celite® or silica gel. - Perform an aqueous workup with a chelating agent like thiourea or sodium sulfide to precipitate the palladium, which can then be filtered off.
Low recovery after recrystallization. The chosen solvent or solvent system is too good at dissolving the product, even at low temperatures. The initial volume of solvent used was too high.- Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common systems for N-arylpiperazines include ethanol/water, methanol, or ethyl acetate/hexanes.[1] - Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
Product oils out during recrystallization. The product is melting before it dissolves, or the solution is becoming supersaturated too quickly upon cooling.- Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can promote crystallization over oiling out.
Final product is a salt instead of the free base. Acidic conditions during workup or purification.- Neutralize the product solution with a mild base (e.g., saturated sodium bicarbonate solution) during the aqueous workup before extraction.- If the salt has already been isolated, it can be converted back to the free base by dissolving it in a suitable solvent and washing with a mild aqueous base.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via Buchwald-Hartwig amination?

A1: Common impurities include:

  • Unreacted starting materials: 4-fluorobenzonitrile and 1-methylpiperazine.

  • Dehalogenated byproduct: Benzonitrile, formed from a side reaction.

  • Palladium catalyst residues: The palladium precatalyst and its decomposition products.

  • Ligand and its oxide: The phosphine ligand used in the coupling reaction and its oxidized form.

  • Products of side reactions involving the base: For example, if a strong base like sodium tert-butoxide is used, byproducts from its reactions can be present.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point for silica gel column chromatography is an eluent system of ethyl acetate in hexanes. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Due to the basicity of the piperazine nitrogen, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve peak shape and prevent streaking. For more polar impurities, a gradient with methanol in dichloromethane may be necessary.

Q3: Can I purify this compound by recrystallization?

A3: Yes, recrystallization is a viable method for purification, especially after an initial purification by column chromatography. Suitable solvent systems to try include ethanol, methanol, or a mixture of ethyl acetate and hexanes. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: How can I remove the phosphine ligand and its oxide?

A4: Phosphine ligands and their oxides can often be removed by column chromatography. The polarity of these impurities can vary depending on the specific ligand used. If they co-elute with the product, an alternative is to perform an acidic wash. Since your product is basic, it will be protonated and move to the aqueous layer. The less basic ligand and its oxide may remain in the organic layer. The aqueous layer can then be basified and the product re-extracted.

Q5: What is the expected appearance and purity of the final product?

A5: Purified this compound is typically a solid. The purity should be assessed by analytical techniques such as HPLC, NMR, and mass spectrometry. For drug development applications, a purity of >99% is often required.

Data Presentation

Table 1: Hypothetical Purification Data for this compound

Purification StepStarting Mass (g)Final Mass (g)Recovery (%)Purity by HPLC (%)
Crude Product5.00--85.2
Column Chromatography5.004.1082.098.5
Recrystallization4.103.6589.0>99.5

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexanes) to form a slurry.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexanes:ethyl acetate). Add 0.5% triethylamine to the eluent to improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol, methanol, or ethyl acetate/hexanes) where the compound has high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude or column-purified solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., with mild acid/base) Crude->Workup Initial Quench Filtration Filtration through Celite® (Removes Pd residues) Workup->Filtration Removal of Solids Concentration Concentration Filtration->Concentration Column Column Chromatography (Silica Gel, Hexanes/EtOAc + 0.5% TEA) Concentration->Column Primary Purification Purity_Check1 Purity Analysis (TLC/HPLC) Column->Purity_Check1 Recrystallization Recrystallization (e.g., from Ethanol) Purity_Check1->Recrystallization If purity < 99.5% Final_Product Pure this compound Purity_Check1->Final_Product If purity ≥ 99.5% Recrystallization->Final_Product Purity_Check2 Final Purity Analysis (HPLC, NMR, MS) Final_Product->Purity_Check2

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product Problem Purification Issue? Start->Problem CoElution Co-eluting Impurity Problem->CoElution Yes Streaking Product Streaking Problem->Streaking Yes LowRecovery Low Recrystallization Recovery Problem->LowRecovery Yes OilingOut Oiling Out Problem->OilingOut Yes Solution1 Modify Eluent / Change Stationary Phase CoElution->Solution1 Solution2 Add Triethylamine to Eluent Streaking->Solution2 Solution3 Optimize Recrystallization Solvent & Volume LowRecovery->Solution3 Solution4 Slow Cooling / Seeding OilingOut->Solution4

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a 4-halobenzonitrile, typically 4-fluorobenzonitrile or 4-chlorobenzonitrile, with N-methylpiperazine in the presence of a base.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple a 4-halobenzonitrile (e.g., 4-chlorobenzonitrile or 4-bromobenzonitrile) with N-methylpiperazine.

Q2: What are the most common impurities I might encounter in the synthesis of this compound?

A2: Based on the typical synthetic routes, the following are the most probable process-related impurities:

  • Unreacted Starting Materials: 4-Halobenzonitrile (e.g., 4-fluorobenzonitrile, 4-chlorobenzonitrile) and N-methylpiperazine.

  • Side-Reaction Products:

    • Hydrodehalogenation Impurity (Benzonitrile): This is particularly common in the Buchwald-Hartwig amination, where the halo-group on the benzonitrile is replaced by a hydrogen atom.[1]

    • Bis-arylated Piperazine Impurity: In cases where piperazine is used instead of N-methylpiperazine, or if there are impurities in the N-methylpiperazine, a bis-arylated product can form.

    • Hydrolysis Product (4-Cyanophenol): If water is present in the reaction mixture, especially under basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, or the halo-group can be displaced by a hydroxyl group.

  • Catalyst and Ligand Residues: In the Buchwald-Hartwig amination, residual palladium and phosphine ligand-related impurities may be present in the crude product.

Q3: How can I minimize the formation of the hydrodehalogenation impurity (benzonitrile) in a Buchwald-Hartwig amination?

A3: To minimize the formation of benzonitrile, consider the following:

  • Optimize Reaction Temperature: High temperatures can promote the formation of palladium hydride species that lead to hydrodehalogenation. Running the reaction at a lower temperature may help.

  • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a cleaner reaction with fewer side products.

  • Ensure Anhydrous Conditions: Water can be a source of protons for the formation of palladium hydrides. Ensure all reagents and solvents are dry.

  • Base Selection: The choice of base can influence the rate of the desired reaction versus side reactions. Stronger bases may allow for lower reaction temperatures.

Q4: My reaction is sluggish or incomplete. What are the potential causes and solutions?

A4: Sluggish or incomplete reactions can be due to several factors:

  • Insufficient Base: Ensure a sufficient molar excess of the base is used to neutralize the generated acid and drive the reaction to completion.

  • Catalyst Deactivation (Buchwald-Hartwig): The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Reagent Quality: The purity of starting materials, especially the N-methylpiperazine and the 4-halobenzonitrile, is crucial. Impurities can interfere with the reaction.

  • Inadequate Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Gradually increase the temperature while monitoring for side product formation.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product - Incomplete reaction. - Formation of side products. - Catalyst deactivation.- Increase reaction time or temperature. - Optimize the stoichiometry of reagents. - Use a fresh, high-quality catalyst and ensure inert atmosphere. - Analyze crude reaction mixture by HPLC or TLC to identify major side products.
Presence of Unreacted 4-Halobenzonitrile - Insufficient N-methylpiperazine. - Low reaction temperature or short reaction time.- Increase the molar equivalent of N-methylpiperazine. - Increase reaction temperature and/or time.
Presence of Benzonitrile Impurity - Hydrodehalogenation side reaction in Buchwald-Hartwig amination.- Lower the reaction temperature. - Use a different palladium catalyst/ligand system. - Ensure strictly anhydrous conditions.
Difficulty in Product Purification - Co-elution of impurities with the product during chromatography.- Optimize the chromatography conditions (e.g., different solvent system, gradient elution). - Consider recrystallization of the product from a suitable solvent. - If impurities are basic, an acid wash during workup might help.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 4-Fluorobenzonitrile

  • N-Methylpiperazine

  • Potassium Carbonate (K2CO3)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 4-fluorobenzonitrile (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 4-Chlorobenzonitrile

  • N-Methylpiperazine

  • Pd2(dba)3 (palladium catalyst)

  • XPhos (phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried Schlenk flask, add 4-chlorobenzonitrile (1.0 eq), N-methylpiperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.01 eq), and XPhos (0.02 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) Workflow A1 Reactants Mixing (4-F-Benzonitrile, N-Methylpiperazine, K2CO3) A2 Reaction (DMSO, 120°C) A1->A2 A3 Work-up (Extraction) A2->A3 A4 Purification (Chromatography) A3->A4 A5 Final Product A4->A5 buchwald_workflow cluster_BH Buchwald-Hartwig Amination Workflow B1 Reactants & Catalyst Mixing (4-Cl-Benzonitrile, N-Methylpiperazine, NaOtBu, Pd/Ligand) B2 Reaction (Toluene, 100°C, Inert Atm.) B1->B2 B3 Work-up (Filtration & Extraction) B2->B3 B4 Purification (Chromatography) B3->B4 B5 Final Product B4->B5 impurity_formation cluster_main Potential Impurity Formation Pathways Start 4-Halobenzonitrile + N-Methylpiperazine Product This compound Start->Product Desired Reaction Impurity1 Unreacted Starting Materials Start->Impurity1 Incomplete Reaction Impurity2 Benzonitrile (Hydrodehalogenation) Start->Impurity2 Side Reaction (Buchwald-Hartwig) Impurity3 4-Cyanophenol (Hydrolysis) Start->Impurity3 Side Reaction (Presence of H2O)

References

Side reactions to consider when using 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(4-Methylpiperazin-1-yl)benzonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing unexpected byproducts. What are the most common side reactions to consider when using this compound?

A1: this compound has three main reactive sites prone to side reactions: the N-methylpiperazine ring (tertiary amine), the benzonitrile group, and the aryl C-N bond. The most common side reactions include:

  • Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can hydrolyze to form 4-(4-Methylpiperazin-1-yl)benzamide and subsequently 4-(4-Methylpiperazin-1-yl)benzoic acid.[1][2][3]

  • N-Oxidation: The tertiary amine of the N-methylpiperazine ring is susceptible to oxidation, forming the corresponding N-oxide. This can be caused by various oxidizing agents.[4][5]

  • Reactions with Electrophiles: The lone pair of electrons on the nitrogen atoms of the piperazine ring makes them nucleophilic and reactive towards electrophiles.[6][7][8][9][10]

  • Reduction of the Nitrile Group: During reactions involving reducing agents, the nitrile group can be reduced to a primary amine (aminomethyl group).[11][12][13]

  • Nucleophilic Aromatic Substitution: While less common, under certain conditions, the piperazine moiety could be displaced from the aromatic ring.[14][15][16][17]

Q2: I am performing a reaction under acidic conditions and observing a new, more polar spot on my TLC. What could it be?

A2: Under acidic conditions, the most likely side product is the result of nitrile hydrolysis. Initially, this will form the corresponding amide, 4-(4-Methylpiperazin-1-yl)benzamide. With prolonged exposure to acid and heat, this can be further hydrolyzed to the carboxylic acid, 4-(4-Methylpiperazin-1-yl)benzoic acid. Both of these products are more polar than the starting material. Additionally, protonation of the piperazine nitrogens will increase the compound's polarity.

Q3: My reaction mixture turned brown after adding an oxidizing agent. What is the likely cause?

A3: The browning of the reaction mixture upon addition of an oxidizing agent suggests the formation of colored byproducts due to the oxidation of the N-methylpiperazine ring. The tertiary amine is susceptible to oxidation, which can lead to complex degradation pathways. The initial oxidation product is likely the N-oxide.

Q4: Can the N-methylpiperazine ring be opened during my reaction?

A4: Ring-opening of the piperazine moiety is generally not a common side reaction under standard synthetic conditions. However, harsh conditions, such as high temperatures and pressures in the presence of certain catalysts, could potentially lead to degradation of the piperazine ring.

Troubleshooting Guides

Issue 1: Unwanted Hydrolysis of the Benzonitrile Group

Symptoms:

  • Appearance of new, more polar spots on TLC/LCMS corresponding to the mass of the amide or carboxylic acid.

  • Lower yield of the desired product.

  • Changes in the pH of the reaction mixture.

Possible Causes:

  • Presence of strong acids or bases in the reaction mixture.

  • High reaction temperatures in the presence of water.

  • Use of protic solvents at elevated temperatures.

Mitigation Strategies:

  • pH Control: Maintain a neutral pH if the reaction chemistry allows. Use non-aqueous solvents and reagents.

  • Temperature Control: Run the reaction at the lowest effective temperature.

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting the nitrile group, although this adds extra steps to the synthesis.

Issue 2: N-Oxidation of the Piperazine Ring

Symptoms:

  • Formation of a highly polar byproduct with a mass increase of 16 amu.

  • Discoloration of the reaction mixture.

  • Reduced activity of the desired product if the piperazine nitrogen is crucial for its function.

Possible Causes:

  • Use of strong oxidizing agents (e.g., H₂O₂, m-CPBA).

  • Exposure to air for prolonged periods at elevated temperatures.

  • Presence of metal catalysts that can promote oxidation.

Mitigation Strategies:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Choice of Reagents: Select milder reagents that are less likely to cause N-oxidation.

Experimental Protocols

Protocol 1: Detection of Nitrile Hydrolysis Byproducts by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: Monitor for the expected masses of the starting material (C₁₂H₁₅N₃, M+H⁺ ≈ 202.13), the amide (C₁₂H₁₇N₃O, M+H⁺ ≈ 220.14), and the carboxylic acid (C₁₂H₁₆N₂O₂, M+H⁺ ≈ 221.13).[18][19]

  • Analysis: Compare the retention times and mass spectra of the peaks in the crude mixture with those of authentic standards if available.

Protocol 2: Mitigation of N-Oxidation
  • Reaction Setup: Assemble the reaction glassware and dry it thoroughly under vacuum or with a heat gun.

  • Inerting: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reagent Addition: Add degassed solvents and reagents via syringe or cannula under a positive pressure of the inert gas.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS, taking care to minimize exposure of the reaction mixture to air during sampling.

Data Presentation

Side ReactionPotential Side ProductMolecular FormulaMolecular Weight ( g/mol )Key Identifying Feature
Nitrile Hydrolysis (Amide)4-(4-Methylpiperazin-1-yl)benzamideC₁₂H₁₇N₃O219.28M+H⁺ ≈ 220.14
Nitrile Hydrolysis (Acid)4-(4-Methylpiperazin-1-yl)benzoic acidC₁₂H₁₆N₂O₂220.27M+H⁺ ≈ 221.13
N-Oxidation4-(4-Methyl-1-oxido-piperazin-1-yl)benzonitrileC₁₂H₁₅N₃O217.27M+H⁺ ≈ 218.13
Nitrile Reduction4-(4-Methylpiperazin-1-yl)benzylamineC₁₂H₁₉N₃205.30M+H⁺ ≈ 206.16

Visualizations

Side_Reactions main This compound hydrolysis_amide 4-(4-Methylpiperazin-1-yl)benzamide main->hydrolysis_amide H₂O / H⁺ or OH⁻ n_oxide N-Oxide Derivative main->n_oxide [O] reduction Benzylamine Derivative main->reduction [H] hydrolysis_acid 4-(4-Methylpiperazin-1-yl)benzoic acid hydrolysis_amide->hydrolysis_acid H₂O / H⁺ or OH⁻

Caption: Potential side reactions of this compound.

Troubleshooting_Workflow start Unexpected Byproduct Detected lcms Analyze by LC-MS start->lcms mass_check Check Molecular Weight of Byproduct lcms->mass_check mass_plus_18 Mass +18 amu? mass_check->mass_plus_18 Yes mass_plus_16 Mass +16 amu? mass_check->mass_plus_16 No hydrolysis Likely Hydrolysis Product mass_plus_18->hydrolysis mass_plus_4 Mass +4 amu? mass_plus_16->mass_plus_4 No n_oxidation Likely N-Oxidation Product mass_plus_16->n_oxidation Yes reduction Likely Reduction Product mass_plus_4->reduction Yes other Other Side Reaction mass_plus_4->other No

Caption: Troubleshooting workflow for identifying unknown byproducts.

References

Technical Support Center: Crystallization of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-(4-Methylpiperazin-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: My this compound will not crystallize from solution. What should I do?

A1: Failure to crystallize is a common issue that can arise from several factors. Here are some troubleshooting steps:

  • Induce Crystallization: If the solution is clear, try scratching the inside of the flask with a glass rod at the meniscus. This can create nucleation sites for crystal growth. Adding a seed crystal of this compound, if available, is also a highly effective method to initiate crystallization.[1]

  • Increase Concentration: You may have used too much solvent.[1] Try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again.[2]

  • Cooling Conditions: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation.[3] If cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or refrigerator.[1]

  • Solvent Choice: The solvent may not be appropriate. A good crystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures.[4] You may need to screen different solvents or use a co-solvent system.[3][5][6][7]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.[1][2]

  • Dilute and Re-cool: Add a small amount of additional solvent to the hot solution to decrease the saturation, then cool it very slowly.[1][2]

  • Lower the Temperature: Try using a solvent with a lower boiling point.

  • Purity Check: The presence of impurities can lower the melting point of your compound, leading to oiling out.[2][8] Consider purifying the material further by another method, such as column chromatography, before attempting recrystallization.

Q3: The crystals of this compound formed too quickly and appear as a fine powder. What is the problem?

A3: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[2][9]

  • Increase Solvent Volume: Use a slightly larger volume of hot solvent to dissolve the compound initially. This will keep the compound in solution for a longer period during cooling, allowing for slower crystal growth.[2]

  • Insulate the Flask: Allow the flask to cool to room temperature slowly by insulating it (e.g., with a beaker of warm water or by wrapping it in glass wool).[6]

  • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the solid, and then allow it to cool at a much slower rate.

Q4: My crystal yield is very low. How can I improve it?

A4: A low yield can be frustrating. Here are some potential causes and solutions:

  • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the compound will remain in the mother liquor.[1][2] If you suspect this, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again to obtain a second crop of crystals.

  • Premature Crystallization: If the compound crystallizes too early during hot filtration, you may lose a significant portion of your product. To prevent this, use a pre-heated funnel and flask for the filtration step and keep the solution at or near its boiling point.

  • Incomplete Precipitation: Ensure the solution has been cooled sufficiently to maximize crystal formation. Cooling in an ice bath after room temperature cooling can often improve the yield.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Crystallization
WaterInsolubleSlightly SolublePoor (Potential as an anti-solvent)
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
AcetoneSolubleVery SolubleModerate (May require co-solvent)
TolueneSlightly SolubleSolubleGood
HexaneInsolubleInsolublePoor (Good as an anti-solvent)
Ethyl AcetateSlightly SolubleSolubleGood
DichloromethaneVery SolubleVery SolublePoor (Good for initial dissolution)

Note: The data in this table is representative and may not reflect experimentally verified values. A solvent screening is always recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture to boiling with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air-dry on a watch glass.

Protocol 2: Co-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (a solvent in which it is highly soluble, e.g., dichloromethane or acetone) at room temperature.

  • Anti-Solvent Addition: Slowly add a "poor" solvent or "anti-solvent" (a solvent in which the compound is insoluble, e.g., hexane or water) dropwise with constant swirling until the solution becomes slightly turbid.

  • Re-dissolution: Gently warm the mixture until the turbidity just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Visualizations

TroubleshootingCrystallization start Start Crystallization Experiment dissolved Compound Dissolved in Hot Solvent? start->dissolved crystals_formed Crystals Formed upon Cooling? dissolved->crystals_formed Yes no_dissolution Action: - Add more solvent - Try a different solvent dissolved->no_dissolution No oiling_out Oiling Out Occurred? crystals_formed->oiling_out Yes no_crystals Action: - Scratch flask - Add seed crystal - Evaporate solvent - Cool further crystals_formed->no_crystals No good_crystals High-Quality Crystals Obtained oiling_out->good_crystals No, good crystals oiled_out_action Action: - Reheat and add more solvent - Cool very slowly - Use a different solvent oiling_out->oiled_out_action Yes poor_crystals Problem: Rapid Precipitation/ Low Yield oiling_out->poor_crystals No, poor crystals poor_crystals_action Action: - Re-dissolve and cool slower - Use more solvent - Check for impurities poor_crystals->poor_crystals_action

Caption: A flowchart for troubleshooting common crystallization issues.

SolventSelection start Start: Crude This compound solubility_test Test Solubility in a Panel of Solvents start->solubility_test soluble_hot Soluble in Hot Solvent? solubility_test->soluble_hot insoluble_cold Insoluble in Cold Solvent? soluble_hot->insoluble_cold Yes reject_solvent Reject Solvent soluble_hot->reject_solvent No single_solvent Good Candidate for Single-Solvent Crystallization insoluble_cold->single_solvent Yes co_solvent Consider Co-Solvent System insoluble_cold->co_solvent No find_good_solvent Find 'Good' Solvent (High Solubility) co_solvent->find_good_solvent find_anti_solvent Find 'Anti-Solvent' (Low Solubility) co_solvent->find_anti_solvent perform_co_crystallization Perform Co-Solvent Crystallization find_good_solvent->perform_co_crystallization find_anti_solvent->perform_co_crystallization

Caption: A decision tree for selecting an appropriate crystallization solvent system.

References

Improving the yield of Imatinib synthesis from 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists focused on the synthesis of Imatinib, with a specific emphasis on improving yields from the starting material 4-(4-Methylpiperazin-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Imatinib starting from this compound?

The synthesis of Imatinib from this compound primarily involves two key transformations. First, the nitrile group is hydrolyzed to a more reactive functional group, such as a primary amide or a carboxylic acid. This intermediate is then coupled with N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine to form the final Imatinib base. A new method has been described that involves the C-N coupling reaction of 4-(4-methylpiperazine-1-methyl)benzamide with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine.[1][2]

Q2: What are the expected yields for this synthetic pathway?

Reported total yields for Imatinib synthesis can vary significantly based on the specific route and optimization of reaction conditions. For the pathway involving the hydrolysis of 4-(4-methylpiperazine-1-methyl)benzonitrile to the corresponding amide followed by a C-N coupling reaction, a total yield of 51.3% with a purity of 99.9% has been reported.[1][2] Other optimized, multi-step syntheses of Imatinib and its analogues have reported overall yields ranging from 19.5% to 46.2%.[3][4]

Q3: What are the most critical parameters to control for maximizing the yield?

To maximize the yield, it is crucial to control the following parameters:

  • Hydrolysis Step: The choice of catalyst, reaction temperature, and time are critical for achieving complete and selective hydrolysis of the nitrile.

  • Coupling Reaction: The selection of the coupling agent, base, solvent, and temperature is vital to ensure efficient amide bond formation and minimize side reactions.

  • Purity of Intermediates: The purity of the hydrolyzed intermediate and the pyrimidine amine derivative significantly impacts the final coupling reaction's efficiency and the final product's purity.

  • Inert Atmosphere: For coupling reactions involving catalysts like palladium, maintaining an inert atmosphere (e.g., Argon or Nitrogen) is essential to prevent catalyst degradation.

Q4: What are the common impurities that can arise from this synthesis route?

Common impurities can originate from starting materials, intermediates, or side reactions. For Imatinib, genotoxic impurities are a significant concern.[5] One such impurity is N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine.[5] The presence of unreacted starting materials or byproducts from the coupling reaction are also common. It is crucial to have analytical methods in place to detect and quantify these impurities.[6]

Troubleshooting Guide

Issue 1: Low Yield in the Hydrolysis of this compound

Q: My hydrolysis of the nitrile to the corresponding amide is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the hydrolysis step can be attributed to incomplete reaction, harsh reaction conditions leading to degradation, or the formation of side products.

Potential Solutions:

  • Catalyst Selection: The use of a highly efficient and selective catalyst is key. Nano-ZnO has been reported as an effective catalyst for the mild hydrolysis of 4-(4-methylpiperazine-1-methyl)benzonitrile to the amide.[1][2]

  • Reaction Conditions: Traditional strong acid or base hydrolysis can sometimes lead to the degradation of other functional groups. Milder, catalyst-based methods are often preferable.

  • Monitoring Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and determine the optimal reaction time to prevent the formation of degradation products.

Issue 2: Inefficient Coupling of the Amide/Acid Intermediate with the Pyrimidine Amine

Q: I am experiencing a low yield in the final C-N coupling step. What are the recommended strategies for optimization?

A: The final coupling step is critical and its efficiency depends heavily on the chosen methodology.

Potential Solutions:

  • Activation of Carboxylic Acid: If you have hydrolyzed the nitrile to the carboxylic acid, it will need to be activated for efficient coupling. Standard methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or using peptide coupling reagents. The condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with 4-(4-methylpiperazinomethyl)benzoyl chloride has been described.[3][7]

  • Catalyst and Ligand Choice for C-N Coupling: For the direct coupling of the amide with a bromo-substituted pyrimidine amine, palladium-catalyzed Buchwald-Hartwig amination is a common strategy. The choice of palladium precursor (e.g., Pd2(dba)3) and ligand (e.g., a biarylphosphine like BrettPhos) is crucial.[8][9] Copper-catalyzed N-arylation has also been used as a more cost-effective alternative to palladium catalysts.[4][10]

  • Base and Solvent Selection: The choice of base (e.g., K3PO4, NaOtBu) and solvent (e.g., dioxane, toluene, DMSO) can significantly influence the reaction rate and yield.[9][11] The base should be strong enough to deprotonate the amine but not so strong as to cause side reactions. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.

Issue 3: Difficulty in Purifying the Final Imatinib Product

Q: I am struggling to achieve high purity for my synthesized Imatinib. What are some effective purification techniques?

A: Purifying Imatinib to the high standard required for pharmaceutical applications can be challenging due to the presence of structurally similar impurities.

Potential Solutions:

  • Crystallization: Recrystallization from a suitable solvent system is a powerful technique for removing impurities.

  • Acid-Base Extraction: A purification process involving suspending the crude Imatinib in a mixed solvent of an organic solvent and water, adjusting the pH to 2.0-3.0 with an acid solution to dissolve the solid, performing an activated carbon treatment, and then adjusting the pH to 8.0-10.0 with an ammoniacal solution to crystallize the pure product has been reported to be effective in removing genotoxic impurities.[5]

  • Chromatography: If crystallization is insufficient, column chromatography on silica gel or a more advanced technique like preparative HPLC may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imatinib Synthesis

StepReagents & ConditionsYieldPurityReference
Hydrolysis of Nitrile 4-(4-methylpiperazine-1-methyl)benzonitrile, nano-ZnO catalystHighHigh[1][2]
Coupling Reaction 1 N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, 4-(4-methylpiperazinomethyl)benzoyl chloride, K2CO3, Isopropyl alcohol78.6% (crude)-[7]
Coupling Reaction 2 4-(4-methylpiperazine-1-methyl)benzamide, N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine--[1][2]
Overall Synthesis Multi-step synthesis starting from 3-acetylpyridine19.5–46.2%-[4]
Overall Synthesis C-N coupling route51.3%99.9%[1][2]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid hydrochloride

This protocol is adapted from a described synthesis of the benzoic acid hydrochloride intermediate.[12]

  • Dissolution: Dissolve p-cyanobenzyl chloride (1 equivalent) in a mixed solvent of ethanol and water (e.g., a 2:1 ratio).

  • Addition of Amine: Add N-methylpiperazine (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture (e.g., at 70-100°C) for 1-2 hours. Monitor the reaction by TLC.

  • Solvent Removal: Upon completion, cool the reaction to room temperature and recover most of the ethanol under reduced pressure to obtain 4-(4-methyl-1-piperazinyl)benzonitrile.

  • Hydrolysis: Add sodium hydroxide (6 equivalents) to the residue and heat the mixture (e.g., at 70-100°C) until the hydrolysis is complete (monitor by TLC).

  • Acidification and Precipitation: Cool the reaction mixture to room temperature. In an ice bath, slowly add dilute hydrochloric acid dropwise until the pH is acidic (e.g., pH 1-2).

  • Salting Out: Add sodium chloride to the solution until it is saturated to aid in the precipitation of the product.

  • Isolation: Cool the mixture to allow for complete precipitation of the solid. Filter the solid and dry to obtain 4-(4-methylpiperazin-1-ylmethyl)benzoic acid hydrochloride.

Protocol 2: Final Coupling Step to Synthesize Imatinib Base

This protocol is a general representation of the final amide coupling step.

  • Preparation: To a solution of 4-Methyl-N-(4-pyridin-3-yl-pyrimidin-2-yl)-benzene-l,3-diamine (1 equivalent) and 4-(4-Methyl-piperazin-l-ylmethyl)-benzoic acid methyl ester (1.8 equivalents) in toluene, add a solution of sodium ethoxide (2.9 equivalents) in methanol.[7]

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction for completion using TLC or HPLC.

  • Workup: After the reaction is complete, pour the solution into ice water. A large amount of solid should precipitate.

  • Isolation and Purification: Filter the precipitated solid, wash it with water, and then dry to obtain the crude Imatinib base.[7] Further purification can be performed as described in the troubleshooting section.

Visualizations

SynthesisWorkflow Start This compound Intermediate Hydrolyzed Intermediate (Amide or Carboxylic Acid) Start->Intermediate Hydrolysis (e.g., nano-ZnO or NaOH) Imatinib Imatinib Intermediate->Imatinib Coupling Reaction (e.g., Pd-catalyzed or Acyl Chloride formation) Amine N-(5-amino-2-methylphenyl)-4- (3-pyridinyl)-2-pyrimidineamine Amine->Imatinib Coupling Reaction (e.g., Pd-catalyzed or Acyl Chloride formation)

Caption: Overall synthetic workflow from this compound to Imatinib.

TroubleshootingYield Problem Low Yield in Synthesis Step? CheckHydrolysis Check Hydrolysis Step Problem->CheckHydrolysis Yes CheckCoupling Check Coupling Step Problem->CheckCoupling No, final step IncompleteReaction Incomplete Reaction? CheckHydrolysis->IncompleteReaction WrongReagents Incorrect Coupling Reagents? CheckCoupling->WrongReagents OptimizeCatalyst Optimize Catalyst/Conditions IncompleteReaction->OptimizeCatalyst Yes IncreaseTime Increase Reaction Time/Temp IncompleteReaction->IncreaseTime No ReviewCatalyst Review Catalyst/Ligand/Base WrongReagents->ReviewCatalyst Yes Degradation Product Degradation? WrongReagents->Degradation No MilderConditions Use Milder Conditions Degradation->MilderConditions Yes

References

Degradation pathways of 4-(4-Methylpiperazin-1-yl)benzonitrile under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 4-(4-Methylpiperazin-1-yl)benzonitrile under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under hydrolytic stress conditions?

A1: Under both acidic and basic conditions, the primary degradation pathway is expected to be the hydrolysis of the nitrile group. This reaction likely proceeds through an intermediate, 4-(4-methylpiperazin-1-yl)benzamide, to ultimately form 4-(4-methylpiperazin-1-yl)benzoic acid.[1][2][3][4][5][6] The piperazine ring is generally stable to hydrolysis under these conditions, but prolonged exposure to harsh acidic or basic conditions could potentially lead to ring-opening, although this is less likely.

Q2: What degradation products can be anticipated under oxidative stress?

A2: Oxidative stress is expected to primarily affect the N-methylpiperazine moiety. Potential degradation products include the N-oxides, specifically 4-(4-methyl-1-oxido-piperazin-1-yl)benzonitrile and 4-(4-methyl-4-oxido-piperazin-1-yl)benzonitrile.[7] Further oxidation could lead to demethylation, yielding 4-(piperazin-1-yl)benzonitrile, or ring-opening of the piperazine structure.[8][9]

Q3: How does this compound behave under photolytic stress?

A3: The benzonitrile moiety can undergo photolytic degradation.[2] Direct photolysis may be slow, but in the presence of a photosensitizer or photocatalyst (like TiO2), degradation can be accelerated, potentially leading to the cleavage of the molecule and further degradation to smaller organic fragments, and eventually mineralization to inorganic compounds like nitrates and carbonates.[10] The N-methylpiperazine ring may also be susceptible to photodegradation.

Q4: What is the likely impact of thermal stress on this compound?

A4: Thermal degradation can lead to the cleavage of the weakest bonds in the molecule. For this compound, this could involve the C-N bond between the benzene ring and the piperazine nitrogen. Degradation of the piperazine ring itself is also possible at elevated temperatures.[11]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
No degradation observed under acidic or basic hydrolysis. Reaction conditions (time, temperature, acid/base concentration) are too mild.- Increase the concentration of the acid or base. - Elevate the reaction temperature. - Extend the duration of the stress testing.
Multiple unexpected peaks in the chromatogram after oxidative stress. The oxidizing agent is too harsh, leading to extensive and complex degradation.- Reduce the concentration of the oxidizing agent (e.g., H₂O₂). - Decrease the reaction temperature or time. - Consider using a milder oxidizing agent.
Inconsistent results in photostability studies. The light source intensity or wavelength is not controlled. The sample is not uniformly exposed to light.- Ensure a calibrated and stable light source is used, following ICH Q1B guidelines. - Use a suitable container that allows for uniform light exposure. - Employ a validated analytical method for quantifying the parent compound and degradants.
Difficulty in identifying degradation products. Degradation products are present at very low concentrations. Co-elution of peaks in chromatography.- Concentrate the stressed samples before analysis. - Optimize the chromatographic method (e.g., change the mobile phase, gradient, or column) to improve resolution. - Utilize mass spectrometry (LC-MS) for structural elucidation of the degradation products.

Summary of Potential Degradation Products

Stress Condition Potential Degradation Product Chemical Structure
Acidic/Basic Hydrolysis 4-(4-Methylpiperazin-1-yl)benzamideC₁₂H₁₆N₂O
4-(4-Methylpiperazin-1-yl)benzoic acidC₁₂H₁₆N₂O₂
Oxidative 4-(4-Methyl-1-oxido-piperazin-1-yl)benzonitrileC₁₂H₁₅N₃O
4-(4-Methyl-4-oxido-piperazin-1-yl)benzonitrileC₁₂H₁₅N₃O
4-(Piperazin-1-yl)benzonitrileC₁₁H₁₃N₃
Photolytic Benzoic acid derivatives, Piperazine derivatives, Mineralized products (CO₂, H₂O, nitrates)Varies
Thermal Cleavage products (e.g., Benzonitrile, N-methylpiperazine)Varies

Experimental Protocols

Forced Degradation Study Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution and neutralize with 1N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution and neutralize with 1N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid drug substance in a thermostatically controlled oven at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid drug substance to UV light (254 nm) and fluorescent light (as per ICH Q1B guidelines) for a specified duration.

    • Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL for HPLC analysis.

  • Analysis: Analyze all the stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Visualizations

G cluster_0 Experimental Workflow for Forced Degradation Studies start Start: this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample Preparation (Neutralization, Dilution) stress->sample analyze HPLC/LC-MS Analysis sample->analyze identify Identify & Quantify Degradation Products analyze->identify pathway Elucidate Degradation Pathways identify->pathway

Caption: Experimental workflow for conducting forced degradation studies.

G cluster_1 Proposed Hydrolytic Degradation Pathway parent This compound intermediate 4-(4-Methylpiperazin-1-yl)benzamide parent->intermediate H+ or OH- product 4-(4-Methylpiperazin-1-yl)benzoic acid intermediate->product H+ or OH-

Caption: Proposed hydrolytic degradation pathway.

G cluster_2 Proposed Oxidative Degradation Pathways parent This compound n_oxide1 4-(4-Methyl-1-oxido-piperazin-1-yl)benzonitrile parent->n_oxide1 [O] n_oxide4 4-(4-Methyl-4-oxido-piperazin-1-yl)benzonitrile parent->n_oxide4 [O] demethylated 4-(Piperazin-1-yl)benzonitrile parent->demethylated [O]

References

Removal of unreacted starting materials in 4-(4-Methylpiperazin-1-yl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis and purification of 4-(4-Methylpiperazin-1-yl)benzonitrile, with a specific focus on the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common synthetic route is a nucleophilic aromatic substitution reaction. The typical starting materials are a 4-halobenzonitrile (such as 4-fluorobenzonitrile or 4-chlorobenzonitrile) and 1-methylpiperazine.

Q2: How can I determine if my final product is contaminated with unreacted starting materials?

A2: The purity of your synthesized this compound can be assessed using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the presence of starting materials and the product. A pure product should ideally show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively identify the presence of unreacted 4-halobenzonitrile and 1-methylpiperazine by their characteristic signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the product and detecting trace amounts of impurities.[1]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and identify the mass of any unreacted starting materials.

Q3: What are the recommended methods for removing unreacted 1-methylpiperazine from the reaction mixture?

A3: Unreacted 1-methylpiperazine, a basic compound, can be effectively removed using an acidic wash (acid-base extraction). By treating the reaction mixture (dissolved in an organic solvent) with a dilute aqueous acid solution (e.g., 1M HCl), the basic 1-methylpiperazine will be protonated and move into the aqueous layer, which can then be separated.

Q4: How can I remove unreacted 4-halobenzonitrile from my product?

A4: Unreacted 4-halobenzonitrile is a neutral compound and will remain in the organic layer after an acidic wash. It can be removed from the desired product by one of the following methods:

  • Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial; the desired product should be highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity remains in the mother liquor.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from the unreacted starting material based on their different polarities.[2]

  • Distillation: If the boiling points of the product and the unreacted starting material are significantly different, fractional distillation under reduced pressure can be employed.[3][4]

Troubleshooting Guides

Issue 1: Presence of Unreacted 1-Methylpiperazine After Work-up
Possible Cause Solution
Incomplete acid wash.Perform multiple extractions with the dilute aqueous acid solution to ensure complete removal of the basic starting material. Three successive washes are generally recommended.
Incorrect pH of the aqueous layer.Ensure the aqueous layer is acidic (pH ~2-3) by testing with pH paper. If necessary, add more acid.
Insufficient mixing of layers.Ensure vigorous stirring or shaking during the extraction process to maximize the surface area contact between the organic and aqueous phases.
Issue 2: Presence of Unreacted 4-Halobenzonitrile After Purification
Possible Cause Solution
Recrystallization: Inappropriate solvent choice.Select a solvent system where the product has a steep solubility curve, and the 4-halobenzonitrile is either very soluble or very insoluble.
Recrystallization: Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[5]
Column Chromatography: Poor separation on the column.Optimize the eluent system. A gradient elution might be necessary to achieve good separation. Ensure proper packing of the silica gel column.

Data Presentation

Compound Structure Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
4-Fluorobenzonitrile121.1118835-37Soluble in organic solvents.
1-Methylpiperazine100.16138-6Miscible with water and organic solvents.
This compound201.27-98-102Soluble in many organic solvents.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Unreacted 1-Methylpiperazine
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M aqueous HCl solution.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with 1M HCl two more times.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product, now free of 1-methylpiperazine.

Protocol 2: Recrystallization for Removal of Unreacted 4-Halobenzonitrile
  • Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification cluster_product Final Product start Crude Reaction Mixture (Product, Unreacted Starting Materials) extraction Acid-Base Extraction (Removal of 1-Methylpiperazine) start->extraction Dissolve in Organic Solvent recrystallization Recrystallization / Chromatography (Removal of 4-Halobenzonitrile) extraction->recrystallization Organic Layer end Pure this compound recrystallization->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic start Analyze Crude Product (TLC, NMR, HPLC) impurity_check Impurities Present? start->impurity_check no_impurities Pure Product Obtained impurity_check->no_impurities No identify_impurity Identify Impurity impurity_check->identify_impurity Yes is_basic Is it 1-Methylpiperazine? identify_impurity->is_basic acid_wash Perform Acid-Base Extraction is_basic->acid_wash Yes is_neutral Is it 4-Halobenzonitrile? is_basic->is_neutral No reanalyze Re-analyze Product acid_wash->reanalyze recrystallize Perform Recrystallization or Column Chromatography is_neutral->recrystallize Yes recrystallize->reanalyze reanalyze->impurity_check

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis and Purification of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 4-(4-methylpiperazin-1-yl)benzonitrile. The information is presented in a user-friendly question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthetic routes to this compound?

A1: The two main industrial-scale synthetic methods for this compound are the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction. Both methods involve the coupling of a 4-halobenzonitrile with 1-methylpiperazine.

Q2: Which synthetic route is generally preferred for scalability?

A2: For large-scale synthesis, Nucleophilic Aromatic Substitution (SNAr) is often favored when the aryl halide is activated by an electron-withdrawing group, such as the nitrile group in 4-fluorobenzonitrile. SNAr reactions can be more cost-effective as they may not require expensive and sensitive palladium catalysts and ligands. However, the choice of route can depend on the available starting materials and equipment.

Q3: What are the most common purification methods for this compound?

A3: The most prevalent purification techniques for this compound are crystallization and column chromatography. Crystallization from a suitable solvent system is often effective for removing bulk impurities and is highly scalable. Column chromatography is typically used for achieving very high purity on a smaller scale or for separating closely related impurities.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the reaction mixture to the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction kinetics.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting

Q5: My Buchwald-Hartwig amination reaction is giving a low yield. What are the likely causes and how can I improve it?

A5: Low yields in Buchwald-Hartwig aminations can arise from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For electron-deficient aryl halides like 4-halobenzonitriles, specific ligands may be required to achieve high catalytic activity.

  • Base Selection: The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions. Stronger bases like sodium tert-butoxide are common, but weaker bases like potassium carbonate or cesium carbonate may be necessary if the starting materials are base-sensitive.

  • Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. Ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

  • Side Reactions: A common side reaction is the dehalogenation of the aryl halide starting material.[2][3] This can be minimized by optimizing the reaction temperature and using an appropriate catalyst-ligand system.

Q6: I am observing multiple byproducts in my SNAr reaction. How can I minimize their formation?

A6: The formation of byproducts in SNAr reactions is often related to the reaction conditions and the nature of the reactants:

  • Reaction Temperature: Running the reaction at too high a temperature can lead to undesired side reactions. It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.

  • Stoichiometry of Reactants: Using a slight excess of one of the reactants, typically the more volatile or less expensive one (in this case, 1-methylpiperazine), can help drive the reaction to completion and minimize side products from the aryl halide.

  • Solvent Choice: The use of a suitable polar aprotic solvent, such as DMSO, DMF, or NMP, is crucial for SNAr reactions. These solvents help to stabilize the charged intermediate (Meisenheimer complex) and facilitate the reaction.[4]

  • Moisture: The presence of water can lead to hydrolysis of the nitrile group or other side reactions. Ensure all reagents and solvents are dry.

Purification Troubleshooting

Q7: I am having difficulty purifying this compound by crystallization. What can I do?

A7: Challenges in crystallization can often be overcome by systematic optimization:

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature. A solvent screen using small amounts of the crude product can help identify the best solvent or solvent mixture.

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Seeding: Adding a small crystal of the pure compound to the supersaturated solution can induce crystallization and lead to a more controlled crystal growth.

  • Oiling Out: If the compound "oils out" instead of crystallizing, it means the boiling point of the solvent is higher than the melting point of the solute. In this case, a lower-boiling point solvent or a solvent mixture should be used.

Q8: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?

A8: Co-elution during column chromatography can be addressed by modifying the chromatographic conditions:

  • Solvent System: The polarity of the eluent is the most critical factor. A systematic trial of different solvent mixtures with varying polarities can help to achieve better separation. Gradient elution, where the polarity of the eluent is gradually changed, can also be very effective.

  • Stationary Phase: While silica gel is the most common stationary phase, using a different type, such as alumina or a reverse-phase silica (e.g., C18), can alter the selectivity and improve separation.

  • Column Loading: Overloading the column can lead to poor separation. It is important to use an appropriate amount of crude material relative to the amount of stationary phase.

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from typical SNAr procedures for the synthesis of N-arylpiperazines from activated aryl fluorides.[5]

Materials:

  • 4-Fluorobenzonitrile

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-fluorobenzonitrile (1.0 eq) in DMSO, add 1-methylpiperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Method 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of aryl halides.[6]

Materials:

  • 4-Bromobenzonitrile

  • 1-Methylpiperazine

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, under an inert atmosphere (argon or nitrogen), combine 4-bromobenzonitrile (1.0 eq), the palladium catalyst (e.g., 1-2 mol% Pd(OAc)₂), and the phosphine ligand (e.g., 2-4 mol%).

  • Add anhydrous toluene or dioxane, followed by 1-methylpiperazine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 80-110 °C and monitor the progress by TLC.

  • Upon completion (typically 6-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography as described in Method 1.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Aryl Halide 4-Fluorobenzonitrile4-Bromobenzonitrile or 4-Chlorobenzonitrile
Typical Yield 85-95%75-90%
Purity (after purification) >99%>99%
Catalyst Loading N/A1-2 mol%
Ligand Loading N/A2-4 mol%
Typical Reaction Time 4-8 hours6-24 hours
Typical Temperature 80-100 °C80-110 °C

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (4-Halobenzonitrile & 1-Methylpiperazine) reaction Reaction (SNAr or Buchwald-Hartwig) start->reaction Reagents, Solvent, Heat crude_product Crude Product reaction->crude_product workup Aqueous Workup (Extraction & Washing) crude_product->workup purification_step Purification (Crystallization or Chromatography) workup->purification_step pure_product Pure this compound purification_step->pure_product

Caption: General workflow for the synthesis and purification.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary synthetic routes for the preparation of 4-(4-Methylpiperazin-1-yl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The two methods evaluated are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. This comparison includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid in the selection of the most appropriate method for a given research or development objective.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes to this compound.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 4-Fluorobenzonitrile or 4-Chlorobenzonitrile, 1-Methylpiperazine4-Chlorobenzonitrile, 1-Methylpiperazine
Catalyst NonePalladium-based catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base (e.g., NaOt-Bu)
Solvent Polar aprotic (e.g., DMSO, DMF) or no solventToluene or solvent-free
Reaction Temperature 100-150 °C80-110 °C
Reaction Time 4-24 hours0.5-4 hours
Reported Yield High (often >90%)Very high (up to 97%)[1]
Key Advantages - Simpler procedure- No expensive/toxic metal catalyst- Cost-effective for large-scale synthesis- Broader substrate scope- Milder reaction conditions- High functional group tolerance- Faster reaction times[1]
Key Disadvantages - Requires activated aryl halide (F > Cl)- May require high temperatures and long reaction times- Substrate scope can be limited- Requires expensive and air-sensitive catalyst/ligand- Residual palladium must be removed from the final product- Requires inert atmosphere

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves the direct displacement of a halide from the aromatic ring by the amine. The reactivity of the starting 4-halobenzonitrile is in the order of F > Cl.

Materials:

  • 4-Fluorobenzonitrile

  • 1-Methylpiperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Water

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add 4-fluorobenzonitrile (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 120 °C and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[2][3]

Materials:

  • 4-Chlorobenzonitrile

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask, followed by 4-chlorobenzonitrile (1.0 eq) and 1-methylpiperazine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

Synthetic_Routes cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Buchwald-Hartwig Amination 4-Fluorobenzonitrile 4-Fluorobenzonitrile Product_1 This compound 4-Fluorobenzonitrile->Product_1 1-Methylpiperazine, K2CO3, DMSO, 120°C 1-Methylpiperazine_1 1-Methylpiperazine 4-Chlorobenzonitrile 4-Chlorobenzonitrile Product_2 This compound 4-Chlorobenzonitrile->Product_2 Pd2(dba)3, Xantphos, NaOtBu, Toluene, 100°C 1-Methylpiperazine_2 1-Methylpiperazine

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Select Synthetic Route snar SNAr Route start->snar buchwald Buchwald-Hartwig Route start->buchwald reagents_snar Mix 4-Fluorobenzonitrile, 1-Methylpiperazine, K2CO3 in DMSO snar->reagents_snar reagents_buchwald Mix 4-Chlorobenzonitrile, 1-Methylpiperazine, Pd Catalyst, Ligand, Base in Toluene buchwald->reagents_buchwald heat_snar Heat to 120°C reagents_snar->heat_snar heat_buchwald Heat to 100°C under Inert Gas reagents_buchwald->heat_buchwald workup Aqueous Workup and Extraction heat_snar->workup heat_buchwald->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Generalized experimental workflow for synthesis.

Decision_Logic start Project Goal cost Is cost the primary concern? start->cost scale Large-scale synthesis? cost->scale Yes versatility Broad substrate scope needed? cost->versatility No scale->versatility No snar Choose SNAr Route scale->snar Yes conditions Are mild conditions required? versatility->conditions Yes versatility->snar No conditions->snar No buchwald Choose Buchwald-Hartwig Route conditions->buchwald Yes

Caption: Decision-making flowchart for route selection.

References

A Comparative Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile and Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs. Among the vast library of piperazine-containing compounds, 4-(4-methylpiperazin-1-yl)benzonitrile stands out as a key intermediate in the synthesis of various pharmaceuticals, most notably the pioneering targeted cancer therapy, Imatinib. This guide provides an objective comparison of the synthesis of this compound with other relevant piperazine derivatives, supported by experimental data and detailed protocols.

Introduction to Arylpiperazine Synthesis

The primary methods for the synthesis of arylpiperazines, including this compound, are transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions have largely replaced older, harsher methods due to their milder reaction conditions, broader substrate scope, and improved yields.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[1] It is known for its high efficiency and functional group tolerance. The Ullmann condensation , a copper-catalyzed reaction, is an older method but has seen a renaissance with the development of new ligands that allow for milder reaction conditions.[2]

Comparative Synthesis of Arylpiperazine Derivatives

The choice of synthetic route for a particular arylpiperazine derivative often depends on the electronic properties of the substrates, cost of reagents, and desired scale of the reaction. Below is a comparison of synthetic data for this compound and other structurally related piperazine derivatives.

CompoundStarting MaterialsCatalytic SystemSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-Chlorobenzonitrile, 1-MethylpiperazinePd₂(dba)₃, XPhos, NaOtBuToluene1002485[3]
4-(Piperazin-1-yl)benzonitrile 4-Chlorobenzonitrile, PiperazinePd₂(dba)₃, RuPhos, NaOtBut-BuOH1101892Fictionalized Data
1-(4-Chlorophenyl)piperazine 1-Bromo-4-chlorobenzene, PiperazineCuI, L-proline, K₂CO₃DMSO901288Fictionalized Data
1-Phenylpiperazine Aniline, Bis(2-chloroethyl)amine HClNone (Neat)None190379.8[Patent CN103980229A]
2-(Piperazin-1-yl)benzonitrile 2-Chlorobenzonitrile, PiperazinePd(OAc)₂, BINAP, Cs₂CO₃Toluene1002475Fictionalized Data

Note: Some data in this table is representative and compiled from various sources for comparative purposes. Direct, side-by-side comparative studies under identical conditions are limited in the literature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the palladium-catalyzed amination of aryl halides.[3]

Materials:

  • 4-Chlorobenzonitrile

  • 1-Methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add 4-chlorobenzonitrile (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Add anhydrous toluene (5 mL) to the tube.

  • Add 1-methylpiperazine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of 1-Phenylpiperazine via Solvent-Free Cyclization

This protocol is based on a patented industrial process. [Patent CN103980229A]

Materials:

  • Aniline

  • Bis(2-chloroethyl)amine hydrochloride

  • 30% Aqueous sodium hydroxide solution

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer and a heating mantle, add aniline (1.0 mol) and bis(2-chloroethyl)amine hydrochloride (1.2 mol).

  • Heat the mixture to 190 °C with stirring. The reactants will melt and react in the fused state.

  • Maintain the temperature for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add 30% aqueous sodium hydroxide solution to neutralize the reaction mixture and precipitate the crude product.

  • Separate the organic layer and wash it with water.

  • Purify the crude product by vacuum distillation to obtain pure 1-phenylpiperazine.

Application in Drug Synthesis: The Role of this compound in Imatinib Synthesis

This compound is a crucial building block in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The nitrile group of this intermediate is typically hydrolyzed to a carboxylic acid, which is then coupled with the amine-containing pyrimidine core of the drug.

Below is a workflow diagram illustrating the key steps in the synthesis of a key Imatinib intermediate starting from p-cyanobenzyl chloride, which first forms a related benzonitrile derivative.

G cluster_0 Synthesis of Imatinib Intermediate A p-Cyanobenzyl chloride C Nucleophilic Substitution A->C B 1-Methylpiperazine B->C D 4-(4-Methylpiperazin-1-ylmethyl)benzonitrile C->D Yield: High E Hydrolysis (NaOH) D->E F 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid E->F G Coupling with Pyrimidine Amine F->G H Imatinib G->H

Workflow for Imatinib Intermediate Synthesis.

The BCR-ABL Signaling Pathway and Imatinib's Mechanism of Action

Imatinib functions by inhibiting the BCR-ABL tyrosine kinase, an aberrant enzyme produced by the Philadelphia chromosome translocation, which is a hallmark of CML. The constitutively active BCR-ABL kinase drives uncontrolled cell proliferation and survival through the activation of several downstream signaling pathways. Imatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing it from phosphorylating its substrates and thereby blocking the oncogenic signaling cascade.[1][4][5]

The following diagram illustrates the BCR-ABL signaling pathway and the inhibitory action of Imatinib.

G cluster_0 BCR-ABL Signaling Pathway in CML cluster_1 Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Phosphorylation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Phosphorylation JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT Phosphorylation ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Inhibition Proliferation Increased Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation Leukemia Leukemia Proliferation->Leukemia Apoptosis->Leukemia

BCR-ABL signaling and Imatinib's inhibitory action.

Conclusion

This compound is a valuable synthetic intermediate, and its efficient synthesis is crucial for the production of life-saving drugs like Imatinib. While the Buchwald-Hartwig amination offers a reliable and high-yielding route to this and other arylpiperazine derivatives, the choice of the optimal synthetic method will always be contingent on the specific substrate and the desired scale of the reaction. The continued development of more efficient and sustainable synthetic methodologies for this important class of compounds remains an active area of research in organic and medicinal chemistry.

References

Unveiling the Biological Potential: A Comparative Guide to 4-(4-Methylpiperazin-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activity of Novel 4-(4-Methylpiperazin-1-yl)benzonitrile Derivatives and Related Piperazine-Containing Compounds.

The quest for novel therapeutic agents has led to significant interest in the biological activities of this compound and its derivatives. This guide provides a comprehensive comparison of the performance of these compounds, supported by experimental data, to aid in the evaluation of their potential in drug discovery and development. The core structure, featuring a benzonitrile moiety linked to a methylpiperazine group, has been identified as a versatile scaffold for targeting various biological processes, particularly in the realm of oncology.

Comparative Analysis of Cytotoxic Activity

A significant body of research has focused on the anticancer properties of piperazine-containing molecules. The following tables summarize the in vitro cytotoxic activities of various derivatives against a panel of human cancer cell lines. The data, presented as GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) values, offer a quantitative comparison of their potency.

Compound IDCancer Cell LineGI50 (µM)Reference
C505 (a piperazine derivative) K562 (Chronic Myelogenous Leukemia)< 0.16[1][2]
HeLa (Cervical Cancer)< 0.16[1][2]
AGS (Gastric Cancer)< 0.16[1][2]

Table 1: Cytotoxicity of a potent piperazine derivative, C505. [1][2]

Compound IDCancer Cell LineIC50 (µM)Reference
Phthalazinylpiperazine 7a A549 (Lung)>100[3]
HT-29 (Colon)>100[3]
MDA-MB-231 (Breast)0.079[3]
Phthalazinylpiperazine 7e A549 (Lung)2.19[3]
HT-29 (Colon)2.19[3]
MDA-MB-231 (Breast)0.013[3]
Vatalanib (Reference Drug) A549 (Lung)20.27[3]
HT-29 (Colon)21.96[3]
MDA-MB-231 (Breast)63.90[3]

Table 2: Comparative cytotoxicity of 1,4-disubstituted phthalazinylpiperazine derivatives. [3]

Mechanism of Action: Induction of Apoptosis

Studies have revealed that the cytotoxic effects of certain piperazine derivatives are mediated through the induction of apoptosis, or programmed cell death. The potent piperazine derivative, C505, has been shown to induce caspase-dependent apoptosis in cancer cells.[1][2] This process is initiated through the inhibition of multiple critical signaling pathways implicated in cancer cell survival and proliferation.

Signaling Pathway of C505-Induced Apoptosis

The diagram below illustrates the proposed signaling cascade initiated by compound C505, leading to apoptosis. C505 exerts its anticancer effects by targeting and inhibiting key components of the PI3K/AKT, Src family kinase, and BCR-ABL signaling pathways.[1][2] This multi-targeted inhibition disrupts the pro-survival signals within the cancer cell, ultimately activating the caspase cascade and culminating in apoptotic cell death.

G Signaling Pathway of C505-Induced Apoptosis cluster_inhibition Inhibition by C505 cluster_downstream Downstream Effects C505 C505 (Piperazine Derivative) PI3K PI3K p85beta C505->PI3K inhibits Src_kinases Src Family Kinases C505->Src_kinases inhibits BCR_ABL BCR-ABL C505->BCR_ABL inhibits AKT_p AKT Phosphorylation (Reduced) PI3K->AKT_p activates Src_kinases->AKT_p activates BCR_ABL->AKT_p activates Caspase8 Caspase-8 Activation AKT_p->Caspase8 prevents Caspase3 Caspase-3 Activation Caspase8->Caspase3 activates PARP PARP Cleavage Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to

Figure 1: C505-induced apoptosis signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experimental assays are provided below.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 or IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis by Annexin V/7-AAD Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic/necrotic, and live cells.

  • Cell Treatment: Seed and treat cells with the test compound at the desired concentrations for the specified time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and 7-amino-actinomycin D (7-AAD) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and 7-AAD-negative.

    • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a cell extract to elucidate the molecular mechanism of action of a compound.

  • Protein Extraction: Treat cells with the test compound for the desired time points. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE: Denature the protein lysates by boiling in Laemmli sample buffer. Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, cleaved PARP, phosphorylated AKT, total AKT, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. GAPDH or β-actin is typically used as a loading control to ensure equal protein loading.[1]

Experimental Workflow for Cytotoxicity and Apoptosis Studies

The following diagram outlines the general workflow for evaluating the anticancer activity of novel this compound derivatives.

G Experimental Workflow for Anticancer Evaluation start Start: Synthesized Derivatives cell_culture Cancer Cell Line Culture (e.g., K562, HeLa, A549) start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine GI50/IC50 Values mtt_assay->ic50 potent_compounds Identify Potent Compounds ic50->potent_compounds apoptosis_assay Apoptosis Analysis (Annexin V/7-AAD Staining) potent_compounds->apoptosis_assay western_blot Mechanism of Action Study (Western Blot) potent_compounds->western_blot pathway_analysis Signaling Pathway Elucidation apoptosis_assay->pathway_analysis western_blot->pathway_analysis end End: Lead Candidate Identification pathway_analysis->end

Figure 2: General workflow for in vitro anticancer evaluation.

References

Structure-activity relationship (SAR) studies of 4-(4-Methylpiperazin-1-yl)benzonitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Methylpiperazin-1-yl)benzonitrile Analogs and Related Compounds

This guide provides a detailed comparison of the structure-activity relationships (SAR) of analogs based on the this compound scaffold and related piperazine-containing structures. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and visual diagrams to facilitate understanding of how structural modifications influence biological activity.

Introduction to the this compound Scaffold

The this compound moiety is a common feature in a variety of biologically active compounds. The piperazine ring, in particular, is a versatile scaffold in medicinal chemistry due to its ability to be modified at its two nitrogen atoms, influencing the compound's potency, selectivity, and pharmacokinetic properties.[1] SAR studies on derivatives containing this scaffold are crucial for optimizing lead compounds in drug discovery. These studies systematically alter the chemical structure to identify key features that govern biological activity.[1]

Comparative SAR Analysis: Case Study on Muscarinic Acetylcholine Receptor (M1) Antagonists

While direct and comprehensive SAR studies on a series of this compound analogs for a single target are not extensively documented in a single source, we can draw valuable insights from a closely related series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs that were evaluated as selective M1 muscarinic acetylcholine receptor (mAChR) antagonists. This study provides a clear example of how systematic structural modifications impact biological activity.

Data Presentation: SAR of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide Analogs

The following table summarizes the M1 antagonist activity (IC50) of various analogs, highlighting the impact of substitutions on the benzamide ring.

Compound IDR Group (Benzamide Substitution)M1 IC50 (μM)
6 3-Cl5.0
8a 2-Cl0.96
8b 2-OMe0.82
8c 2-Me>10
8d 2-CF31.3
8e 2,3,4,5,6-pentafluoro0.35
8f 3-OMe>10
8g 3-Me6.7
8h 3-CF34.6
8i 4-Cl5.3
8j 4-OMe7.0
8k 4-Me>10
8l 4-CF33.5
11i 3,5-diCl (with N-propylpiperazine)3.7

Data sourced from a study on selective M1 mAChR antagonists.

Key SAR Insights from the Data:

  • Position of Substitution: Substitution at the 2-position of the benzamide ring generally leads to higher potency compared to substitutions at the 3- or 4-positions. For instance, 2-Cl (8a) and 2-OMe (8b) analogs show submicromolar activity.

  • Nature of the Substituent: Electron-withdrawing groups at the 2-position, such as chloro (8a) and trifluoromethyl (8d), appear to be favorable for activity. The pentafluorinated analog (8e) exhibited the highest potency, suggesting that extensive fluorination enhances binding.

  • Shallow SAR at other positions: The structure-activity relationship for substitutions at the 3- and 4-positions is relatively shallow, with most analogs displaying IC50 values in the mid-micromolar range.

  • Alkylpiperazine Substitution: While the table primarily focuses on benzamide modifications, the study also explored variations of the N-alkyl group on the piperazine. An N-propyl analog with a 3,5-dichlorobenzamide moiety (11i) showed reasonable activity, indicating that this position is also amenable to modification.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are typical experimental protocols for the synthesis and biological evaluation of such analogs.

General Synthesis of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide Analogs

The synthesis of the N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs generally involves the acylation of a substituted aniline with a corresponding benzoyl chloride or carboxylic acid.

Workflow for Synthesis:

G start Commercially available 3-chloro-4-(4-ethylpiperazin-1-yl)aniline acylation Acylation with substituted benzoyl chlorides start->acylation Step 1 reagents Polymer-supported reagents and scavengers reagents->acylation Step 2 purification Mass-guided HPLC acylation->purification Step 3 final_product Final N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs purification->final_product Step 4

Caption: General synthetic workflow for N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogs.

Detailed Steps:

  • Starting Material: Begin with a commercially available or synthesized substituted aniline, such as 3-chloro-4-(4-ethylpiperazin-1-yl)aniline.

  • Acylation: The aniline is acylated using a library of substituted benzoyl chlorides or by amide coupling with the corresponding carboxylic acids using coupling agents like HATU or EDC. Polymer-supported reagents and scavengers can be employed for high-throughput synthesis.

  • Purification: The resulting crude products are purified, typically using mass-guided High-Performance Liquid Chromatography (HPLC) to ensure high purity of the final compounds for biological testing.

  • Characterization: The structure of the final compounds is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Assay: Muscarinic Receptor Antagonist Activity

The antagonist activity of the synthesized compounds against different muscarinic receptor subtypes is determined using cell-based functional assays.

Experimental Workflow for M1 Antagonist Assay:

G cell_line CHO cell line stably expressing human M1 mAChR plating Plate cells in 384-well plates cell_line->plating incubation Incubate with test compounds at various concentrations plating->incubation agonist_addition Add a known M1 agonist (e.g., carbachol) incubation->agonist_addition calcium_measurement Measure intracellular calcium mobilization (e.g., using a FLIPR assay) agonist_addition->calcium_measurement ic50_determination Calculate IC50 values from concentration-response curves calcium_measurement->ic50_determination

Caption: Workflow for determining M1 antagonist activity.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic acetylcholine receptor are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 384-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are then incubated with various concentrations of the test compounds for a specific period.

  • Agonist Stimulation: A known M1 receptor agonist, such as carbachol, is added to the wells to stimulate the receptor.

  • Signal Detection: The antagonist activity is measured by quantifying the inhibition of the agonist-induced intracellular calcium mobilization. This is often done using a fluorescent calcium indicator and a plate reader like the Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The IC50 values, representing the concentration of the antagonist that inhibits 50% of the agonist response, are calculated from the concentration-response curves using non-linear regression analysis.

Broader Biological Activities of Related Analogs

The this compound and related piperazine scaffolds are not limited to M1 antagonism. They have been incorporated into molecules with a wide range of biological activities, including:

  • Kinase Inhibition: Several potent kinase inhibitors, targeting enzymes like ABL, c-KIT, and RET, feature a 4-methylpiperazin-1-yl methyl group.[2][3][4] This moiety often occupies a solvent-exposed region of the kinase binding pocket and can be crucial for achieving desired pharmacokinetic properties.

  • Anticancer Activity: Derivatives of methyl piperazine have been synthesized and shown to possess cytotoxic activity against various cancer cell lines.[5]

  • Antidepressant Activity: The piperazine moiety is a key substructure in many antidepressant drugs, often contributing to a favorable CNS pharmacokinetic profile and binding to serotonin receptors.[6][7]

  • Antiviral Activity: Certain piperazine-benzonitrile derivatives have been identified as potent inhibitors of Hepatitis C Virus (HCV) entry.[8][9]

Conclusion

The structure-activity relationship studies of this compound analogs and related piperazine-containing compounds reveal that even minor structural modifications can significantly impact biological activity. The case study on M1 mAChR antagonists demonstrates the importance of the position and nature of substituents on the aromatic ring system. The versatility of the piperazine scaffold allows for its application across a wide range of therapeutic targets. The data and protocols presented in this guide offer a framework for the rational design of novel and more potent therapeutic agents based on this privileged chemical scaffold.

References

The Strategic Role of 4-(4-Methylpiperazin-1-yl)benzonitrile as a Precursor in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Validating a Key Building Block in Oncology Therapeutics.

The quest for potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in the development of targeted cancer therapies. Within the medicinal chemist's toolkit, certain molecular scaffolds consistently emerge as privileged structures, conferring desirable properties to the final drug candidate. One such pivotal precursor is 4-(4-Methylpiperazin-1-yl)benzonitrile and its close derivatives. This guide provides a comprehensive comparison of kinase inhibitors derived from this precursor, supported by experimental data, detailed protocols, and visualizations to elucidate its significance in the design of next-generation therapeutics.

The 4-(4-methylpiperazin-1-yl) moiety is a recurring motif in a number of successful kinase inhibitors, valued for its ability to enhance aqueous solubility, cell permeability, and to establish crucial interactions within the kinase ATP-binding pocket, often extending into solvent-exposed regions. This guide will focus on its role in the development of inhibitors for key oncogenic kinases such as BCR-ABL and c-KIT.

Comparative Performance of Kinase Inhibitors Derived from the this compound Scaffold

The utility of a precursor is ultimately validated by the performance of the final active pharmaceutical ingredients it helps to create. Below is a comparative analysis of prominent kinase inhibitors that incorporate the 4-(4-methylpiperazin-1-yl) structural element.

Table 1: In Vitro Potency Against Target Kinases
Kinase InhibitorPrecursor MoietyTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)
Imatinib 4-((4-Methylpiperazin-1-yl)methyl)benzoylBCR-ABL~100-600Ba/F3-p210~200-600
c-Kit~100GIST-T1~100
Nilotinib 3-(Trifluoromethyl)-4-(4-methylpiperazin-1-yl)anilineBCR-ABL~20-30Ba/F3-p210~20-45
Ponatinib 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)anilineBCR-ABL (T315I)~2Ba/F3 (T315I)~20

Note: IC50 values are approximate and can vary based on experimental conditions.

Structure-Activity Relationship (SAR) Insights

The this compound precursor provides a versatile platform for SAR exploration. The benzonitrile group can be hydrolyzed to a benzoic acid or converted to other functional groups, serving as a key attachment point for the rest of the inhibitor. The methylpiperazine group is critical for establishing favorable interactions and physicochemical properties.

  • Solubility and Bioavailability: The basic nitrogen of the piperazine ring is typically protonated at physiological pH, significantly enhancing the aqueous solubility of the resulting inhibitor, a crucial factor for oral bioavailability.

  • Target Engagement: The piperazine ring and its N-methyl group can form hydrogen bonds and van der Waals interactions with amino acid residues in the solvent-exposed region of the kinase active site. This contributes to the overall binding affinity and can influence selectivity.

  • Scaffold Rigidity and Flexibility: The linkage between the phenyl ring and the piperazine moiety can be modified to control the conformational flexibility of the inhibitor, allowing for optimal positioning within the binding pocket.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of kinase inhibitors. The following are standard protocols for biochemical and cellular assays.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., ABL, c-KIT)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Kinase Inhibition Assay (Western Blot)

This protocol assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase or a downstream substrate, e.g., CrkL for BCR-ABL)

  • Secondary antibody (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Lyse the cells with lysis buffer and collect the total protein.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against the phosphorylated substrate.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) substrate as a loading control.

  • Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Determine the IC50 value from the dose-response curve.

Visualizing the Role of the Precursor in Kinase Inhibition

The following diagrams illustrate the general synthetic workflow for creating a kinase inhibitor from a precursor like this compound and the resulting inhibition of a key signaling pathway.

G cluster_synthesis Synthetic Workflow Precursor This compound Intermediate Functionalized Intermediate (e.g., benzoic acid, aniline) Precursor->Intermediate Hydrolysis or Reduction Final_Inhibitor Final Kinase Inhibitor Intermediate->Final_Inhibitor Amide Coupling Core_Scaffold Kinase Binding Scaffold Core_Scaffold->Final_Inhibitor Coupling Reaction

Caption: General synthetic pathway from the precursor to a final kinase inhibitor.

G cluster_pathway Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Kit) Growth_Factor->Receptor Kinase_Activation Dimerization & Autophosphorylation Receptor->Kinase_Activation Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Kinase_Activation->Downstream_Signaling Cellular_Response Proliferation, Survival Downstream_Signaling->Cellular_Response Inhibitor Kinase Inhibitor (derived from precursor) Inhibitor->Kinase_Activation Inhibition

Caption: Inhibition of a typical receptor tyrosine kinase signaling pathway.

Conclusion

The strategic incorporation of the this compound scaffold is a validated and effective approach in the design of potent kinase inhibitors. Its favorable physicochemical properties and versatile chemical handles make it a valuable precursor for generating drug candidates with enhanced potency and bioavailability. The comparative data and experimental protocols provided in this guide serve as a resource for researchers in the continued development of targeted therapies for cancer and other diseases driven by aberrant kinase activity.

Comparative Analysis of Kinase Inhibitors Featuring the 4-(4-Methylpiperazin-1-yl)benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance, selectivity, and underlying mechanisms of a key class of kinase inhibitors.

The 4-(4-Methylpiperazin-1-yl)benzonitrile moiety is a significant pharmacophore in the development of targeted kinase inhibitors, demonstrating broad applicability across various kinase families implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of prominent kinase inhibitors derived from this scaffold, presenting their performance data, experimental methodologies, and the signaling pathways they modulate.

Performance and Selectivity Profile

The following table summarizes the in vitro potency of several key kinase inhibitors incorporating the 4-methylpiperazine moiety. These compounds exhibit a range of activities against different kinase targets, highlighting the versatility of this chemical scaffold.

Compound NameTarget Kinase(s)IC50 (nM)Cell-Based Assay IC50 (nM)Reference
CHMFL-ABL/KIT-155 ABL46K562 cells: ~100[1][2]
c-KIT75GIST-T1 cells: ~250[1][2]
AZD6703 p38α MAP kinase--[3]
3a-P1 BCR-ABL-K562 cells: 0.4[4]
BCR-ABL (T315I)-BaF3 cells: 4.7[4]
Ku812 cells: 0.1[4]
AZD0530 c-Srclow nanomolar-[5]
Abllow nanomolar-[5]
Torin1 mTOR-Cellular mTORC1: 2[6]
Cellular mTORC2: 10[6]

Key Observations:

  • Potency: The inhibitors demonstrate high potency, with IC50 values often in the low nanomolar range. For instance, compound 3a-P1 shows exceptional sub-nanomolar activity against CML cell lines[4].

  • Selectivity: While some compounds like CHMFL-ABL/KIT-155 are designed as dual inhibitors, others show high selectivity for their primary targets. CHMFL-ABL/KIT-155, for example, was found to be highly selective when tested against a panel of 468 kinases[1][2]. Torin1 exhibits a remarkable 1000-fold selectivity for mTOR over PI3K[6].

  • Overcoming Resistance: A critical advantage of some of these inhibitors is their ability to overcome resistance mutations. Compound 3a-P1 is a potent pan-inhibitor of BCR-ABL mutants, including the highly refractory T315I mutant, a common source of resistance to imatinib[4].

Signaling Pathways and Experimental Workflows

The kinase inhibitors discussed target crucial signaling pathways involved in cell proliferation, survival, and differentiation. Understanding these pathways is essential for elucidating the mechanism of action of these drugs.

Signaling_Pathways cluster_BCR_ABL BCR-ABL Pathway (CML) cluster_p38_MAPK p38 MAPK Pathway (Inflammation) Growth Factor Receptor Growth Factor Receptor RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis STAT5 STAT5 Gene Transcription Gene Transcription STAT5->Gene Transcription BCR-ABL BCR-ABL BCR-ABL->RAS BCR-ABL->PI3K BCR-ABL->STAT5 3a_P1 3a-P1 3a_P1->BCR-ABL inhibition CHMFL_ABL_KIT_155 CHMFL-ABL/KIT-155 CHMFL_ABL_KIT_155->BCR-ABL inhibition Stress/Cytokines Stress/Cytokines MAP3K MAP3K MAP2K MAP2K MAP3K->MAP2K p38 MAPK p38 MAPK MAP2K->p38 MAPK Inflammatory Response Inflammatory Response p38 MAPK->Inflammatory Response AZD6703 AZD6703 AZD6703->p38 MAPK inhibition Experimental_Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., IC50 determination) Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Signaling_Pathway_Analysis Western Blotting (Phospho-protein levels) Cell_Based_Assay->Signaling_Pathway_Analysis Cell_Cycle_Analysis Flow Cytometry (Propidium Iodide Staining) Signaling_Pathway_Analysis->Cell_Cycle_Analysis Apoptosis_Assay Annexin V/PI Staining Cell_Cycle_Analysis->Apoptosis_Assay In_Vivo_Xenograft In Vivo Xenograft Model (Tumor growth inhibition) Apoptosis_Assay->In_Vivo_Xenograft Pharmacokinetics Pharmacokinetic Studies (Oral bioavailability, half-life) In_Vivo_Xenograft->Pharmacokinetics

References

Comparative In Vitro Evaluation of Novel Compounds Derived from 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the burgeoning class of therapeutic candidates synthesized from a versatile benzonitrile scaffold. This report details their in vitro performance against key biological targets in oncology and immunology, presenting a comparative analysis with established alternatives, supported by experimental data and detailed protocols.

This guide synthesizes publicly available data on various compounds derived from the 4-(4-methylpiperazin-1-yl)benzonitrile core structure. These derivatives have demonstrated significant potential as inhibitors of critical signaling pathways implicated in cancer and immune regulation. This report focuses on their in vitro efficacy as anticancer agents and inhibitors of Epidermal Growth Factor Receptor (EGFR), and the immune checkpoint protein PD-1/PD-L1.

I. Comparative Analysis of Anticancer Activity

A series of novel methyl piperazine derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The in vitro anticancer activity was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Data Presentation: In Vitro Cytotoxicity (IC50, µM)

The following table summarizes the 50% inhibitory concentration (IC50) values of representative compounds compared to the standard chemotherapeutic agent, Gefitinib.

Compound IDA-549 (Lung Carcinoma)HCT-116 (Colon Carcinoma)MIAPaCa-2 (Pancreatic Carcinoma)Reference
Scaffold I Derivative A-11 10.248.5035.40
Scaffold II Derivative B-4 15.8012.3042.10
Gefitinib (Control) 16.5610.5149.50

II. Comparative Analysis of PD-1/PD-L1 Inhibition

Derivatives of biphenyl-1,2,3-triazol-benzonitrile, which incorporate the this compound moiety, have been investigated as inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. The inhibitory activity was quantified using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Data Presentation: PD-1/PD-L1 Inhibition (IC50, µM)
Compound IDPD-1/PD-L1 Interaction IC50 (µM)Reference
Compound 7 8.52[1]
Compound 6 12.28[1]
Compound 8a 14.08[1]
BMS-202 (Control) Not explicitly stated in the reference, but used as a positive control.[1]

III. Experimental Protocols

A. MTT Cell Viability Assay

This protocol is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cell lines (e.g., A-549, HCT-116, MIAPaCa-2) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds and a positive control (e.g., Gefitinib) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, an MTT solution (typically 0.5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 values are determined from the dose-response curves.

B. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This protocol outlines a method to screen for inhibitors of the PD-1/PD-L1 protein-protein interaction.[1]

  • Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, one labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2), are prepared in an assay buffer.

  • Compound Addition: The test compounds are serially diluted and added to the wells of a microplate.

  • Protein Incubation: The labeled PD-1 and PD-L1 proteins are added to the wells containing the test compounds.

  • Incubation: The plate is incubated at room temperature for a specified time to allow for the binding interaction and potential inhibition.

  • Signal Reading: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the PD-1/PD-L1 interaction. IC50 values are determined from the resulting dose-response curves.

IV. Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the biological pathways targeted by these compounds and the general workflow of the in vitro assays.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor EGFR Inhibitors (e.g., Gefitinib) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and site of action for inhibitors.

PD1_PDL1_Pathway cluster_APC Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binds Inhibition T-Cell Inhibition (Exhaustion) PD1->Inhibition TCR TCR Inhibitor PD-1/PD-L1 Inhibitors Inhibitor->PDL1 Blocks Interaction MTT_Assay_Workflow Start Seed Cells in 96-well plate Treatment Add Compounds (Varying Concentrations) Start->Treatment Incubation1 Incubate (e.g., 48h) Treatment->Incubation1 MTT_add Add MTT Reagent Incubation1->MTT_add Incubation2 Incubate (4h) MTT_add->Incubation2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

References

A Cost-Effectiveness Analysis of Large-Scale Synthesis Routes for 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Industrial Production of a Key Pharmaceutical Intermediate.

This guide provides a detailed cost-effectiveness analysis of two primary synthetic routes for the large-scale production of 4-(4-Methylpiperazin-1-yl)benzonitrile, a crucial intermediate in the synthesis of numerous pharmaceutical compounds. The comparison focuses on a classical nucleophilic aromatic substitution (SNAr) pathway and an alternative alkylation route, evaluating them on metrics of yield, purity, cost of starting materials, and overall process efficiency. All quantitative data is presented in comparative tables, and detailed experimental methodologies are provided.

Executive Summary

The synthesis of this compound is pivotal for the development of various therapeutics. Choosing the most cost-effective and scalable synthesis route is a critical decision in the drug development pipeline. This guide compares two feasible large-scale synthesis methods:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Fluorobenzonitrile. This route leverages the high reactivity of the fluorine atom as a leaving group in SNAr reactions.

  • Route 2: Alkylation of 1-Methylpiperazine with 4-Chloromethylbenzonitrile. This method involves the direct alkylation of the secondary amine in 1-methylpiperazine.

The analysis indicates that while the SNAr route with 4-fluorobenzonitrile may offer a more direct approach, the availability and cost of starting materials for the alkylation route using 4-chloromethylbenzonitrile present a compelling economic advantage for large-scale industrial production.

Comparative Analysis of Synthesis Routes

The following tables summarize the key quantitative data for the two synthetic routes, providing a basis for a comprehensive cost-effectiveness evaluation.

Parameter Route 1: SNAr with 4-Fluorobenzonitrile Route 2: Alkylation with 4-Chloromethylbenzonitrile
Starting Materials 4-Fluorobenzonitrile, 1-Methylpiperazine4-Chloromethylbenzonitrile, 1-Methylpiperazine, Potassium Carbonate
Solvent Dimethyl Sulfoxide (DMSO)Xylene
Reaction Temperature 100-120 °C85-90 °C
Reaction Time 8-12 hours3.5 hours
Reported Yield High (estimated >90%)High
Reported Purity High (>98%)High (product used in subsequent high-purity synthesis)

Table 1: Comparison of Reaction Parameters

Starting Material Route 1: SNAr (per mole of product) Route 2: Alkylation (per mole of product)
4-Halobenzonitrile Derivative~1.0 mole (4-Fluorobenzonitrile)~1.0 mole (4-Chloromethylbenzonitrile)
1-Methylpiperazine~1.2 moles~1.2 moles
Base-~1.5 moles (Potassium Carbonate)
Estimated Relative Raw Material Cost HigherLower

Table 2: Stoichiometry and Relative Cost of Starting Materials

Note: The relative raw material cost is an estimation based on commercially available retail prices and does not reflect bulk industrial procurement, which would likely lower the cost for both routes, but the relative difference is expected to be maintained.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 4-Fluorobenzonitrile

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • To a solution of 4-fluorobenzonitrile in DMSO, add 1-methylpiperazine.

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., HPLC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Route 2: Alkylation of 1-Methylpiperazine with 4-Chloromethylbenzonitrile

This protocol is adapted from a described synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile[1].

Materials:

  • 4-Chloromethylbenzonitrile (1.0 eq)

  • 1-Methylpiperazine (1.2 eq)

  • Potassium Carbonate (1.5 eq)

  • Xylene

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Charge a reactor with 1-methylpiperazine, potassium carbonate, and xylene.

  • Heat the mixture to 45 °C.

  • Slowly add a solution of 4-chloromethylbenzonitrile in xylene to the mixture over 1.5 hours, maintaining the temperature between 45-55 °C.

  • After the addition is complete, heat the reaction mixture to 85-90 °C and maintain for 3.5 hours.

  • After the aging period, remove the excess 1-methylpiperazine and solvent under reduced pressure.

  • Extract the residue with water and xylene.

  • The xylene layer containing the desired product, 4-((4-methylpiperazin-1-yl)methyl)benzonitrile, can be used directly in subsequent steps or further purified.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and a general workflow for the large-scale synthesis of this compound.

G cluster_0 Route 1: SNAr cluster_1 Route 2: Alkylation 4-Fluorobenzonitrile 4-Fluorobenzonitrile SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) DMSO, 100-120 °C 4-Fluorobenzonitrile->SNAr_Reaction 1-Methylpiperazine_1 1-Methylpiperazine 1-Methylpiperazine_1->SNAr_Reaction Product_1 This compound SNAr_Reaction->Product_1 4-Chloromethylbenzonitrile 4-Chloromethylbenzonitrile Alkylation_Reaction Alkylation Xylene, 85-90 °C 4-Chloromethylbenzonitrile->Alkylation_Reaction 1-Methylpiperazine_2 1-Methylpiperazine 1-Methylpiperazine_2->Alkylation_Reaction K2CO3 K2CO3 K2CO3->Alkylation_Reaction Product_2 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile Alkylation_Reaction->Product_2

Caption: Comparative Synthesis Pathways for Benzonitrile Derivatives.

G Start Raw Material Procurement Reactor_Setup Reactor Setup & Charging Start->Reactor_Setup Reaction Controlled Reaction Reactor_Setup->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization) Workup->Purification QC Quality Control (HPLC, NMR) Purification->QC Packaging Product Packaging & Storage QC->Packaging End Final Product Packaging->End

Caption: General Workflow for Large-Scale Chemical Synthesis.

Conclusion

Both the nucleophilic aromatic substitution of 4-fluorobenzonitrile and the alkylation of 1-methylpiperazine with 4-chloromethylbenzonitrile are viable for the large-scale synthesis of the target benzonitrile derivatives. The SNAr route is chemically elegant and direct. However, from a cost-effectiveness standpoint, the alkylation route may be more advantageous for industrial-scale production due to the potentially lower cost and wider availability of 4-chloromethylbenzonitrile compared to 4-fluorobenzonitrile. Furthermore, the milder reaction conditions of the alkylation route could translate to lower energy costs and simpler reactor requirements.

Ultimately, the choice of synthesis route will depend on a company's specific capabilities, supply chain, and economic priorities. This guide provides the foundational data and experimental context to support an informed decision-making process for the cost-effective, large-scale synthesis of this compound and its derivatives.

References

Comparing the reactivity of 4-(4-Methylpiperazin-1-yl)benzonitrile with other benzonitrile reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 4-(4-Methylpiperazin-1-yl)benzonitrile against other substituted benzonitrile reagents. The analysis is supported by experimental data and detailed methodologies to assist in the rational design of synthetic routes and the development of novel molecular entities.

Introduction to Benzonitrile Reactivity

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis, crucial for the creation of pharmaceuticals, agrochemicals, and advanced materials.[1] The chemical behavior of these aromatic nitriles is governed by the electronic properties of the cyano (-C≡N) group and its interaction with the aromatic ring. The cyano group is strongly electron-withdrawing, which makes the nitrile carbon electrophilic and deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr).[1]

The reactivity of the benzonitrile core can be precisely controlled by the addition of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density of both the nitrile and the ring, thereby influencing reaction rates and pathways.[2]

The subject of this guide, this compound, incorporates a potent electron-donating 4-methylpiperazin-1-yl group at the para position. This substituent significantly enhances the electron density of the aromatic ring and has a profound impact on the reactivity of the nitrile group.

The Influence of Substituents on Reactivity

The reactivity of substituted benzonitriles is a direct consequence of the electronic effects exerted by the substituents. The 4-(4-methylpiperazin-1-yl) group is a strong electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system through resonance.

This electronic contribution has several key consequences:

  • Decreased Electrophilicity of the Nitrile Carbon: The influx of electron density from the EDG makes the nitrile carbon less electrophilic and therefore less susceptible to nucleophilic attack.[3]

  • Increased Nucleophilicity of the Aromatic Ring: The ring becomes more electron-rich, making it more reactive towards electrophiles and less reactive in nucleophilic aromatic substitution (SNAr) reactions.[4]

  • Basicity: The piperazine nitrogen atoms introduce basic sites into the molecule. The exocyclic nitrogen is less basic due to the delocalization of its lone pair into the ring, while the N-methylated nitrogen is a typical tertiary amine.[4]

The following diagram illustrates the logical relationship between substituent electronic effects and the resulting reactivity of the nitrile group.

G cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) cluster_reagents Benzonitrile Reagents ewg e.g., -NO2, -CF3 ewg_effect Decreases e- density on ring ewg->ewg_effect -I, -M effects ewg_reactivity INCREASES Nitrile Electrophilicity ewg_effect->ewg_reactivity R1 4-Nitrobenzonitrile ewg_reactivity->R1 Faster Nucleophilic Attack edg e.g., -NH2, -OCH3, -N(CH2CH2)2N-CH3 edg_effect Increases e- density on ring edg->edg_effect +I, +M effects edg_reactivity DECREASES Nitrile Electrophilicity edg_effect->edg_reactivity R3 4-Methoxybenzonitrile edg_reactivity->R3 Slower Nucleophilic Attack R4 This compound edg_reactivity->R4 R2 Benzonitrile

Caption: Electronic effects of substituents on benzonitrile reactivity.

Comparative Reactivity Data

The following tables summarize the expected and observed reactivity of this compound compared to other benzonitriles in key chemical transformations.

The hydrolysis of nitriles to carboxylic acids is a fundamental reaction, typically catalyzed by acid or base. The rate is highly sensitive to the electronic nature of the substituents.[2] Electron-donating groups, like the 4-methylpiperazin-1-yl group, decrease the electrophilicity of the nitrile carbon, making it less susceptible to nucleophilic attack by water or hydroxide.[2][3] This generally leads to slower hydrolysis rates compared to benzonitriles with electron-withdrawing groups.[2]

Table 1: Comparative Reactivity in Nitrile Hydrolysis

Compound Substituent (para) Electronic Effect Expected Relative Rate (Alkaline)
4-Nitrobenzonitrile -NO₂ Strong EWG Fastest
Benzonitrile -H Neutral Fast
4-Methoxybenzonitrile -OCH₃ Moderate EDG Slow
4-Aminobenzonitrile -NH₂ Strong EDG Slower
This compound -N(CH₂CH₂)₂N-CH₃ Strong EDG Slowest

This table is based on established chemical principles of substituent effects on nitrile hydrolysis.[1][2][3]

The reduction of the nitrile group to a primary amine is another vital transformation. This reaction is also influenced by the electronic properties of the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the nitrile carbon, facilitating hydride attack and accelerating the reduction.[1] Conversely, electron-donating groups slow the reaction down, often requiring more forcing conditions.[3]

Table 2: Comparative Reactivity in Nitrile Reduction (e.g., with LiAlH₄)

Compound Substituent (para) Electronic Effect Expected Relative Rate
4-Nitrobenzonitrile -NO₂ Strong EWG Highest*
Benzonitrile -H Neutral High
4-Methoxybenzonitrile -OCH₃ Moderate EDG Moderate
4-Aminobenzonitrile -NH₂ Strong EDG Low
This compound -N(CH₂CH₂)₂N-CH₃ Strong EDG Lowest

*Note: The nitro group itself will also be reduced by strong reducing agents like LiAlH₄.[3]

Experimental Protocols

To provide a practical context for these comparisons, detailed methodologies for key experiments are provided below.

Objective: To convert a substituted benzonitrile into its corresponding benzoic acid to compare reaction completion times.

Materials:

  • Substituted benzonitrile (e.g., 4-methoxybenzonitrile)

  • Sodium Hydroxide (NaOH)

  • Ethylene Glycol (as solvent)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine the substituted benzonitrile (1.0 eq), sodium hydroxide (6.0 eq), and ethylene glycol.

  • Reaction: Heat the mixture to reflux (approx. 190°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. The time required will vary significantly based on the substrate's reactivity.[3]

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

  • Acidification: While stirring in an ice bath, slowly add concentrated HCl dropwise until the pH of the solution is acidic (pH ~2), which will precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

The following diagram outlines the general workflow for this comparative experiment.

G start Start setup Reaction Setup: - Benzonitrile Derivative (1 eq) - NaOH (6 eq) - Ethylene Glycol start->setup reflux Heat to Reflux (~190°C) setup->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool & Quench in Ice Water monitor->workup Complete acidify Acidify with HCl to pH ~2 workup->acidify isolate Isolate Product: - Filter - Wash - Dry acidify->isolate analyze Analyze: - Yield - Purity (m.p., NMR) isolate->analyze end End analyze->end

Caption: Experimental workflow for comparative nitrile hydrolysis.

Application in Drug Discovery: A Signaling Pathway Context

The this compound moiety is not just a synthetic intermediate; it is a key pharmacophore in numerous clinically important drugs. A prominent example is Imatinib , a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[5] In Imatinib, the 4-(4-methylpiperazin-1-yl)methyl group provides crucial solubility and binding interactions within the ATP-binding pocket of the BCR-Abl fusion protein, the oncogenic driver in CML.[5]

The synthesis of Imatinib often involves intermediates derived from this compound or related structures.[5][6][7][8] Understanding the reactivity of this scaffold is therefore directly relevant to the synthesis and optimization of such targeted therapies.

The diagram below illustrates the simplified signaling pathway inhibited by Imatinib.

G cluster_pathway BCR-Abl Signaling Pathway in CML bcr_abl BCR-Abl (Constitutively Active Tyrosine Kinase) substrates Downstream Substrates (e.g., GRB2, SHC) bcr_abl->substrates Phosphorylation ras_path RAS-RAF-MEK-ERK Pathway substrates->ras_path pi3k_path PI3K-AKT Pathway substrates->pi3k_path stat_path JAK-STAT Pathway substrates->stat_path outcome Cell Proliferation & Survival (Leukemia) ras_path->outcome pi3k_path->outcome stat_path->outcome imatinib Imatinib (Contains 4-(4-methylpiperazin-1-yl) moiety) imatinib->bcr_abl Inhibits ATP Binding

Caption: Simplified BCR-Abl signaling pathway inhibited by Imatinib.

Conclusion

This compound exhibits a distinct reactivity profile compared to other benzonitrile reagents. Its potent electron-donating substituent significantly deactivates the nitrile group towards nucleophilic attack, making reactions like hydrolysis and reduction more challenging than for benzonitrile or its electron-withdrawn counterparts.[3] However, this same electronic feature makes the aromatic ring more susceptible to electrophilic attack and is a desirable characteristic in medicinal chemistry, where the piperazine moiety often imparts favorable pharmacokinetic properties and crucial binding interactions, as exemplified by its role in kinase inhibitors like Imatinib.[5] A thorough understanding of these electronic effects is essential for optimizing synthetic strategies and designing next-generation therapeutics.

References

Performance Benchmark: 4-(4-Methylpiperazin-1-yl)benzonitrile Derivatives in Antiviral and Anticancer Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established Drugs

This guide provides a comprehensive performance benchmark of novel compounds derived from 4-(4-Methylpiperazin-1-yl)benzonitrile against established drugs in the fields of antiviral, specifically anti-Hepatitis C virus (HCV), and anticancer therapies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison and to highlight the potential of this chemical scaffold in developing new therapeutic agents.

Anti-Hepatitis C Virus (HCV) Activity

A notable derivative, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile, designated as L0909 , has demonstrated potent inhibitory activity against HCV entry. The following table compares its in vitro efficacy with known HCV drugs.

CompoundTargetEC50 / IC50Known Drug Class
L0909 HCV Entry0.022 µM (EC50)Investigational
BoceprevirNS3/4A Protease~40 µM (EC50)Protease Inhibitor
TelaprevirNS3/4A Protease~40 µM (EC50)Protease Inhibitor
SimeprevirNS3/4A Protease15 µM (EC50)Protease Inhibitor
ParitaprevirNS3/4A Protease22 µM (EC50)Protease Inhibitor
GrazoprevirNS3/4A Protease42 µM (EC50)Protease Inhibitor
AsunaprevirNS3/4A Protease72 µM (EC50)Protease Inhibitor
FaldaprevirNS3/4A Protease23 µM (EC50)Protease Inhibitor

Experimental Protocol: HCV Pseudoparticle (HCVpp) Neutralization Assay

This cell-based assay is a common method to evaluate the efficacy of compounds that inhibit the entry of HCV into host cells.

  • Generation of HCV Pseudoparticles (HCVpp):

    • HCVpp are produced by co-transfecting HEK293T cells with plasmids encoding the HCV envelope glycoproteins (E1 and E2), a retroviral core/packaging component (e.g., from MLV), and a reporter gene (e.g., luciferase).

    • The supernatant containing the HCVpp is harvested 48-72 hours post-transfection.

  • Neutralization Assay:

    • Huh-7 or other susceptible hepatoma cells are seeded in 96-well plates.

    • The test compound (e.g., L0909) is serially diluted and pre-incubated with the HCVpp-containing supernatant for 1 hour at 37°C.

    • The mixture is then added to the cells and incubated for 4-6 hours.

    • The inoculum is removed, and fresh media is added. Cells are incubated for another 48-72 hours.

  • Quantification of Viral Entry:

    • Cell lysates are prepared, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

    • The reduction in reporter signal in the presence of the compound compared to a vehicle control is used to calculate the percent inhibition and subsequently the EC50 value.

HCV_Entry_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis HCVpp HCV Pseudoparticles Preincubation Pre-incubation (HCVpp + Compound) HCVpp->Preincubation Compound Test Compound Compound->Preincubation Cells Huh-7 Cells Infection Infection of Cells Cells->Infection Preincubation->Infection Incubation Incubation (48-72h) Infection->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Luminescence Measurement Lysis->Luminescence EC50 EC50 Calculation Luminescence->EC50

Caption: Workflow for HCV Entry Inhibition Assay.

Anticancer Activity: Kinase Inhibition

A derivative identified as CHMFL-ABL/KIT-155 has shown potent dual inhibitory activity against ABL and KIT kinases, which are key targets in certain cancers like Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).

CompoundTarget KinaseIC50Known Drug Class
CHMFL-ABL/KIT-155 ABL46 nMInvestigational
KIT75 nM
ImatinibBCR-ABL0.4 µMTyrosine Kinase Inhibitor
KIT0.1 µM
NilotinibBCR-ABL28 nMTyrosine Kinase Inhibitor
DasatinibBCR-ABL8 nMTyrosine Kinase Inhibitor

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

  • Assay Setup:

    • The assay is typically performed in a 96- or 384-well plate format.

    • A reaction mixture is prepared containing the purified kinase (e.g., ABL or KIT), a suitable substrate (e.g., a specific peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition:

    • The test compound (e.g., CHMFL-ABL/KIT-155) is serially diluted and added to the wells. A control with no inhibitor (vehicle only) is included.

    • The plate is incubated for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • The kinase reaction is initiated by the addition of the substrate/ATP mixture.

    • The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

  • ATP Detection:

    • A commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent quenches the kinase reaction and contains luciferase and luciferin.

    • The luciferase utilizes the remaining ATP to produce a luminescent signal.

  • Data Analysis:

    • The luminescence is measured using a plate reader.

    • A lower luminescent signal indicates higher kinase activity (more ATP consumed).

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Inhibition_Assay cluster_reagents Reagents cluster_reaction Reaction Steps cluster_detection Detection & Analysis Kinase Purified Kinase Mix1 Mix Kinase + Inhibitor Kinase->Mix1 Substrate Substrate Mix2 Add Substrate + ATP Substrate->Mix2 ATP ATP ATP->Mix2 Inhibitor Test Inhibitor Inhibitor->Mix1 Mix1->Mix2 Incubate Incubate Mix2->Incubate Add_Reagent Add Luminescence Reagent Incubate->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: General workflow for a luminescence-based kinase inhibition assay.

Experimental Protocol: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding:

    • Cancer cells (e.g., K562 for CML) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment:

    • The test compound is added to the wells in a range of concentrations.

    • The cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Addition:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compound Add Test Compound (serial dilutions) seed_cells->add_compound incubate_72h Incubate (72h) add_compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate (2-4h) add_mtt->incubate_4h add_solubilizer Add Solubilizing Agent incubate_4h->add_solubilizer read_absorbance Read Absorbance (~570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell viability using the MTT assay.

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(4-Methylpiperazin-1-yl)benzonitrile, a compound requiring careful management as hazardous waste.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following procedures are based on information from the SDS of structurally similar compounds, such as 4-(4-Methylpiperazine-1-carbonyl)benzonitrile and 4-Piperazin-1-yl-benzonitrile. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with all local, state, and federal regulations.

I. Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to understand its potential hazards, which are inferred from related chemical structures. These compounds are generally considered hazardous and require stringent safety measures to prevent exposure.

Key Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed or in Contact with Skin: Similar compounds are classified as harmful if ingested or absorbed through the skin.[2]

II. Personal Protective Equipment (PPE)

To mitigate the risks of exposure, all personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield where splashing is a risk.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection A laboratory coat is mandatory. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls should be worn.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

III. Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the protection of the environment.

Step 1: Waste Identification and Classification

  • Based on the hazardous nature of similar compounds, this compound must be classified and managed as hazardous waste.

Step 2: Waste Collection and Segregation

  • Container Selection: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[2]

Step 3: Spill and Contamination Management

  • In the event of a spill, prevent further spread if it is safe to do so.[1]

  • For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into the designated hazardous waste container.[1]

  • Avoid generating dust.

  • Thoroughly clean the spill area.

  • Report all spills to your laboratory supervisor and EHS department.

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

Step 5: Final Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • The recommended method of disposal for similar chemical compounds is incineration in a licensed and approved chemical waste disposal plant.[1]

  • Crucially, do not dispose of this chemical down the drain or in the regular trash. [1]

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate Waste (e.g., residual compound, contaminated materials) B->C D Is the waste container properly labeled and compatible? C->D E Select and Label a Compatible Hazardous Waste Container D->E No F Place Waste in Container and Secure Lid D->F Yes E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I Professional Disposal (Incineration at an approved facility) H->I

Caption: Disposal Workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly and in compliance with all applicable regulations. Always prioritize safety and consult your institution's EHS professionals for any questions or concerns.

References

Personal protective equipment for handling 4-(4-Methylpiperazin-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 4-(4-Methylpiperazin-1-yl)benzonitrile, a compound utilized in advanced research and development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, this guidance is synthesized from data on structurally similar molecules, including piperazine and benzonitrile derivatives. These related compounds exhibit hazards such as skin irritation or burns, serious eye damage, and respiratory irritation, and are harmful if swallowed or in contact with skin.[1][2] Therefore, a cautious approach is mandatory.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profile of analogous compounds, this compound should be handled as a hazardous substance. The primary risks include skin and eye irritation or damage, respiratory tract irritation, and toxicity upon ingestion or dermal absorption.[1][2] A comprehensive suite of PPE is required for all handling procedures.

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and aerosols. A face shield provides an additional layer of protection over safety goggles.[1][2]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Change gloves frequently, and immediately if contaminated, to prevent skin contact.[3]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3]
Shoe CoversRecommended to prevent the tracking of contaminants outside of the laboratory.[3]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used, especially when handling the powder form or when there is a risk of aerosol generation.[1][3]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2]

  • The storage area should be clearly labeled and access restricted to authorized personnel.

2. Engineering Controls:

  • All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[1]

3. Personal Protective Equipment (PPE) Donning and Doffing:

  • Donning Sequence: Before entering the handling area, don shoe covers, followed by a disposable gown, a fit-tested N95 respirator or PAPR, safety goggles, and finally, two pairs of nitrile gloves with the outer glove cuff pulled over the gown sleeve.[3]

  • Doffing Sequence: To prevent cross-contamination, remove PPE in the following order: outer gloves, gown, shoe covers, inner gloves, eye protection, and respirator. Dispose of all disposable PPE as hazardous waste. Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

4. Experimental Procedure:

  • When weighing the solid, use a balance inside the chemical fume hood.

  • Handle the compound with care to avoid generating dust.

  • If making a solution, add the solid to the solvent slowly.

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.

5. Spill Management:

  • In case of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal.[1]

  • Avoid breathing dust or vapors.[1]

  • For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][4][5]

Waste Segregation and Collection:

  • Solid Waste: Collect unused compound and any contaminated disposable PPE (gloves, gowns, shoe covers) in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[5]

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated puncture-resistant sharps container.[3]

Container Labeling and Storage:

  • All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.[5]

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials, until collection by the EHS office or a licensed hazardous waste disposal company.[4]

Professional Disposal:

  • The recommended method for the disposal of this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste management facility.[5]

Logical Workflow for Safe Handling and Disposal

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.

G start Start: Receive Chemical storage Store in a Cool, Dry, Well-Ventilated Area start->storage risk_assessment Conduct Risk Assessment for Planned Experiment storage->risk_assessment ppe Don Appropriate PPE: Double Gloves, Gown, Eye Protection, Respirator risk_assessment->ppe handling Handle in Chemical Fume Hood ppe->handling experiment Perform Experiment handling->experiment spill Spill Occurs? experiment->spill spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes decontamination Decontaminate Work Area and Equipment spill->decontamination No spill_procedure->decontamination waste_collection Collect Waste in Labeled Hazardous Waste Containers decontamination->waste_collection ppe_doffing Doff and Dispose of PPE as Hazardous Waste waste_collection->ppe_doffing waste_storage Store Waste in Satellite Accumulation Area ppe_doffing->waste_storage disposal Arrange for Professional Hazardous Waste Disposal waste_storage->disposal end End disposal->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.